2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
Description
The exact mass of the compound 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5,8-dimethylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-4-8(2)11-10(7)5-9(6-15)12(13)14-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVWOQZZSJDOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354994 | |
| Record name | 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323196-71-0 | |
| Record name | 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 323196-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-5,8-dimethylquinoline-3-carbaldehyde chemical properties
An In-depth Technical Guide to 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde: Properties, Synthesis, and Reactivity
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of quinoline, a privileged scaffold found in numerous natural products and pharmaceuticals, this molecule serves as a versatile and powerful building block.[1][2] Its unique architecture, featuring a quinoline core substituted with a reactive chlorine atom at the 2-position and a formyl (aldehyde) group at the 3-position, provides two distinct and orthogonal handles for chemical modification. This dual reactivity allows for the systematic construction of complex molecular libraries, making it an invaluable intermediate in the discovery of novel therapeutic agents, including antimicrobial, anticancer, and antiviral drugs.[2][3][4] This guide offers a comprehensive overview of its chemical properties, established synthetic protocols, and key reactive pathways, providing researchers and drug development professionals with the foundational knowledge to leverage its full synthetic potential.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 323196-71-0 | |
| Molecular Formula | C₁₂H₁₀ClNO | |
| Molecular Weight | 219.67 g/mol | |
| Appearance | Solid | |
| InChI Key | MEVWOQZZSJDOBU-UHFFFAOYSA-N | |
| SMILES | Cc1ccc(C)c2nc(Cl)c(C=O)cc12 |
Spectroscopic Signature
The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for its identification and for monitoring reaction progress.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a highly deshielded singlet for the aldehyde proton, typically appearing around δ 10.5 ppm.[5] The aromatic protons on the quinoline ring system will resonate in the δ 7.1-8.9 ppm range, with specific shifts and coupling patterns dependent on their positions.[5] The two methyl groups at the 5- and 8-positions are expected to appear as sharp singlets further upfield, generally in the δ 2.5-2.8 ppm region.[5]
-
¹³C NMR Spectroscopy : The carbonyl carbon of the aldehyde group is a key diagnostic peak in the ¹³C NMR spectrum, resonating significantly downfield around δ 189 ppm.[5] The remaining carbons of the quinoline core and the methyl groups will appear at their characteristic chemical shifts.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the principal functional groups. A strong absorption band corresponding to the C=O stretch of the conjugated aldehyde is typically observed around 1690-1705 cm⁻¹.[6] Additional characteristic peaks include those for aromatic C=C stretching (1580-1600 cm⁻¹) and the C-Cl bond (~775 cm⁻¹).[5]
-
Mass Spectrometry (MS) : Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight (219.67), along with a characteristic isotopic pattern (M+2) at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Synthesis via Vilsmeier-Haack Reaction
The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][7] This powerful formylation and cyclization reaction transforms readily available N-arylacetamides into the target quinoline structure in a single pot.
Causality of the Vilsmeier-Haack Approach
The reaction's success hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9] This electrophile is highly reactive towards electron-rich aromatic systems, such as the N-arylacetamide precursor. The subsequent intramolecular cyclization is directed by the acetamide group, which ultimately forms the pyridine ring of the quinoline system. The choice of an N-(2,5-dimethylphenyl)acetamide precursor specifically directs the reaction to yield the desired 5,8-dimethyl substitution pattern.
Caption: Vilsmeier-Haack synthesis workflow.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for analogous compounds.[5][6][10][11]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, ~3-5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~3-4 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained between 0-5 °C. After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add solid N-(2,5-dimethylphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 75-90 °C. Maintain this temperature for 4-10 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[5][11] The extended heating is often necessary for precursors with methyl substitutions.[5]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.[12] An immediate precipitate should form.
-
Purification: Stir the aqueous mixture for 30 minutes, then filter the solid product. Wash the precipitate thoroughly with cold water to remove residual DMF and inorganic salts. The crude product can be dried and recrystallized from a suitable solvent, such as ethyl acetate, to yield the purified this compound.[5][12]
Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule lies in the distinct reactivity of its two primary functional groups, which can be addressed selectively or in tandem to generate diverse heterocyclic frameworks.
Caption: Key reaction pathways for functionalization.
Reactions Involving the 3-Carbaldehyde Group
The aldehyde functionality is a classic electrophilic site, readily participating in a wide array of condensation and addition reactions.
-
Schiff Base Formation: This is one of the most common transformations, involving the condensation of the aldehyde with primary amines (such as substituted anilines or hydrazines) to form imines (Schiff bases).[2][5] This reaction is typically catalyzed by a few drops of glacial acetic acid in a protic solvent like methanol or ethanol and provides a straightforward method to introduce diverse N-aryl or N-alkyl substituents.[5][13]
-
Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-chloro-5,8-dimethylquinolin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). This transformation introduces a new functional group for further elaboration, such as esterification or etherification.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) in the presence of a base leads to the formation of a new C=C bond at the 3-position, providing a route to more complex conjugated systems.[14]
Reactions at the 2-Chloro Position
The chlorine atom at the C2 position is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.[1][3] This makes it an excellent leaving group.
-
Substitution with S-Nucleophiles: Treatment with sodium sulfide (Na₂S) in DMF readily displaces the chloride to form the corresponding 2-mercaptoquinoline-3-carbaldehyde.[12] This thiol derivative is itself a valuable intermediate for building fused thiazole or thiophene ring systems.
-
Substitution with O-Nucleophiles: In the presence of strong base and an alcohol (e.g., methanolic KOH), the 2-chloro group can be substituted by an alkoxy group.[15] Under different conditions, hydrolysis can lead to the formation of the corresponding 2-quinolone tautomer.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a suitable handle for modern cross-coupling reactions. Conditions for Suzuki (with boronic acids) or Sonogashira (with terminal alkynes) couplings can be employed to form new carbon-carbon bonds, significantly expanding the molecular complexity by attaching new aryl or alkynyl fragments.[3][16]
Applications in Medicinal Chemistry and Drug Discovery
The quinoline core is a cornerstone of medicinal chemistry, integral to drugs with activities spanning anti-malarial, anti-bacterial, anti-cancer, and anti-viral applications.[2][4] this compound is a strategic starting material for accessing novel quinoline-based therapeutics for several reasons:
-
Scaffold for Diversity: The dual reactivity at the C2 and C3 positions allows for the creation of large, diverse libraries of compounds from a single, common intermediate.
-
Bioisosteric Replacement: The chloro group can be replaced with a variety of other functionalities (e.g., -SH, -OR, -NHR), enabling fine-tuning of a molecule's steric and electronic properties to optimize binding with biological targets.
-
Proven Pharmacophore: Derivatives of 2-chloroquinoline-3-carbaldehyde have demonstrated significant biological potential. For example, compounds synthesized from this scaffold have been identified as dual inhibitors of the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, highlighting its relevance in the development of novel antiviral agents.[4]
Safety and Handling
As with any active chemical reagent, proper safety precautions are mandatory when handling this compound.
-
GHS Classification: The compound is classified with the GHS07 pictogram, indicating it is harmful and an irritant.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
-
Storage: It is classified as a combustible solid (Storage Class 11) and should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a synthetically versatile and high-value intermediate for chemical research and pharmaceutical development. Its well-defined synthesis via the Vilsmeier-Haack reaction and the predictable, orthogonal reactivity of its chloro and formyl groups provide a robust platform for the construction of complex heterocyclic systems. The demonstrated biological relevance of its derivatives underscores its importance as a key building block in the ongoing search for next-generation therapeutic agents. A thorough understanding of its chemical properties and reactive tendencies, as detailed in this guide, is essential for unlocking its full potential in modern organic synthesis.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis.
- Chemicalbook. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis.
- Ningbo Inno Pharmchem Co.,Ltd. (2025, October 9). The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis.
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515.
- Sigma-Aldrich. 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde.
- The Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances.
- Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709.
- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
- PubChem. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. National Center for Biotechnology Information.
- Olagboye, S. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 20355-20389.
- Das, U., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic & Medicinal Chemistry, 68, 116867.
- Goud, T. K., & Reddy, C. S. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(11), 227-230.
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- BenchChem. (2025). Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Methylquinoline.
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Journal of Chemistry - Section B, 51B(7), 1070-1077.
- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 95-98.
- Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(4), 276-291.
- Wikipedia. Vilsmeier–Haack reaction.
- Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(12), 2593-2597.
- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies.
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An In-Depth Technical Guide to 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (CAS No. 323196-71-0), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, reactivity, and applications as a key intermediate in the development of novel therapeutic agents.
Introduction: The Significance of the Quinoline Scaffold
The quinoline moiety, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and antitumor properties.[2][3][4] The introduction of specific functional groups onto the quinoline core allows for the fine-tuning of its pharmacological profile. This compound, with its reactive chloro and formyl groups, serves as a powerful synthon for the construction of a diverse array of complex heterocyclic systems.[1][5]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 323196-71-0 | [6] |
| Molecular Formula | C₁₂H₁₀ClNO | [7] |
| Molecular Weight | 219.67 g/mol | [7] |
| Appearance | Solid | Generic |
| IUPAC Name | This compound | [7] |
| InChI | InChI=1S/C12H10ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-6H,1-2H3 | [7] |
| SMILES | CC1=CC=C2C(=C1)C=C(C(=O))C(Cl)=N2 | Generic |
Safety Information:
Synthesis via the Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[3][9] This reaction involves the formylation and cyclization of an appropriately substituted N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
The causality behind this synthetic choice lies in its high regioselectivity and the ready availability of the starting materials. The electron-donating methyl groups at the 5- and 8-positions of the starting acetanilide facilitate the electrophilic aromatic substitution by the Vilsmeier reagent, leading to good yields of the desired quinoline.
Reaction Mechanism
The Vilsmeier-Haack reaction for the synthesis of this compound proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-(2,5-dimethylphenyl)acetamide attacks the Vilsmeier reagent.
-
Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization, followed by dehydration to form the quinoline ring.
-
Hydrolysis: Subsequent hydrolysis of the iminium salt yields the final aldehyde product.
Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of this compound based on established procedures for similar compounds.[10]
Materials:
-
N-(2,5-dimethylphenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place anhydrous N,N-dimethylformamide (3 equivalents).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃) (12-15 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.
-
To this mixture, add N-(2,5-dimethylphenyl)acetamide (1 equivalent) portion-wise, while maintaining the temperature below 10 °C.
-
After the addition of the acetanilide, slowly allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.
-
A solid precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining DMF and inorganic salts.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethyl acetate.
Self-Validation: The success of the synthesis can be confirmed by determining the melting point of the purified product and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR spectroscopy). The expected spectroscopic data should be consistent with the structure of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of two reactive functional groups: the chloro group at the 2-position and the carbaldehyde group at the 3-position. These sites allow for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various fused heterocyclic systems.[3][5]
Reactions at the 2-Chloro Position
The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. This reactivity is key to building molecular diversity.
Reactions at the 3-Carbaldehyde Position
The aldehyde group is a versatile functional handle that can undergo a variety of reactions, including:
-
Condensation Reactions: With active methylene compounds to form α,β-unsaturated ketones.
-
Schiff Base Formation: With primary amines to yield imines, which can be further cyclized.[11]
-
Reduction: To the corresponding alcohol.
-
Oxidation: To the corresponding carboxylic acid.
The dual reactivity of this compound allows for the one-pot synthesis of complex polycyclic molecules, which is highly desirable in drug discovery for the rapid generation of compound libraries.
Applications in Drug Development
The quinoline scaffold is a cornerstone in the development of therapeutics for a wide range of diseases. Derivatives of 2-chloroquinoline-3-carbaldehydes have been investigated for their potential as:
-
Anticancer Agents: By serving as intermediates for the synthesis of fused heterocyclic systems that can interact with biological targets such as kinases or DNA.[2]
-
Antimicrobial Agents: The quinoline nucleus is a key component of many antibacterial and antifungal drugs.[2][12]
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory activity.[2]
The ability to readily modify the 2- and 3-positions of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of novel quinoline-based compounds, a fundamental practice in medicinal chemistry.
Spectroscopic Characterization
-
¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9-11 ppm). The aromatic protons on the quinoline ring will appear in the aromatic region (δ 7-9 ppm), and the methyl protons will be observed as singlets in the upfield region (δ 2-3 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal (δ > 180 ppm). The aromatic carbons will resonate in the typical range of δ 120-150 ppm. The carbons of the methyl groups will appear in the upfield region.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be present around 1690-1710 cm⁻¹. Aromatic C=C and C=N stretching vibrations will also be observed.[9]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel heterocyclic compounds with therapeutic potential. Its straightforward synthesis via the Vilsmeier-Haack reaction and the dual reactivity of its chloro and formyl groups provide a robust platform for the generation of diverse molecular architectures. This guide has provided a detailed overview of its synthesis, properties, reactivity, and applications, offering a solid foundation for researchers and scientists working in the field of drug discovery and medicinal chemistry.
References
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & El-Ahl, A.-A. S. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(1), 211-276. [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 851297. [Link]
-
ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]
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Bayoumi, W. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 244-287. [Link]
-
PubChem. (n.d.). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. [Link]
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Gondru, R., et al. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 2(12), 311-313. [Link]
-
Ali, M. M., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B, 1290-1293. [Link]
-
ResearchGate. (2013). ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications. [Link]
-
Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-05. [Link]
-
Shaikh, S. A. L., & Tekale, A. S. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. [Link]
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Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709. [Link]
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Torkaman, Z., et al. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.[Link]
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Structure elucidation of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the definitive structural elucidation of this compound, a key heterocyclic building block. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and instead offer an integrated strategy where each analytical step logically informs the next, creating a self-validating workflow. We will explore not just what to do, but why specific experimental choices are made and how to interpret the resulting data cohesively to confirm the molecule's precise architecture.
Foundational Synthesis: The Vilsmeier-Haack Approach
The synthesis of functionalized quinolines is often efficiently achieved through the Vilsmeier-Haack reaction.[1] This method constructs the quinoline core in a highly regioselective manner, making it the preferred route for obtaining the target compound, this compound. The reaction proceeds via the cyclization of an N-arylacetamide in the presence of the Vilsmeier reagent (a chloroiminium ion formed in situ from phosphorus oxychloride and N,N-dimethylformamide).[1][2]
Synthetic Workflow Diagram
Caption: Vilsmeier-Haack synthesis of the target compound.
Experimental Protocol: Synthesis
-
Reagent Formation: In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature is maintained below 5°C.[2] Allow the resulting mixture to stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Cyclization: To the prepared reagent, add solid N-(2,5-dimethylphenyl)acetamide portion-wise.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C for 6-10 hours.[3][4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the solution with a saturated sodium carbonate or sodium bicarbonate solution to a pH of 7-8.[5] The resulting precipitate is the crude product.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry. Further purification is achieved by recrystallization from a suitable solvent like ethyl acetate to yield the pure this compound.[6]
The Integrated Elucidation Strategy
A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create an unassailable confirmation of the molecular structure.
Overall Structure Elucidation Workflow
Caption: Integrated workflow for structure elucidation.
Spectroscopic Analysis: Deconstructing the Molecule
With a pure sample, we proceed to the core analytical phase. The data presented below are predicted values based on known spectral data for analogous quinoline derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and formula. For this compound, Electron Ionization (EI) is a suitable method.
Protocol: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or dichloromethane). Inject the solution into the mass spectrometer.
Data Interpretation: The key is to identify the molecular ion peak (M⁺) and its characteristic isotopic pattern. The presence of a single chlorine atom results in two peaks: one for the molecule with the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M⁺+2), with a relative intensity ratio of approximately 3:1.[7]
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₁₀ClNO | Calculated from atomic constituents. |
| Molecular Weight | 219.67 g/mol | Based on the molecular formula. |
| m/z (M⁺) | 219 | Corresponds to the molecule with the ³⁵Cl isotope. |
| m/z (M⁺+2) | 221 | Corresponds to the molecule with the ³⁷Cl isotope. |
| Intensity Ratio | ~3:1 (219:221) | Natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). |
| Key Fragments | 190/192 (Loss of CHO) | Fragmentation of the aldehyde group. |
| 184 (Loss of Cl) | Cleavage of the carbon-chlorine bond. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground sample.[8] Acquire the spectrum over the range of 4000–400 cm⁻¹.
Data Interpretation: The spectrum will confirm the presence of the aldehyde and the substituted quinoline core.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | ~3050 | Confirms the aromatic quinoline ring.[7][9] |
| Aldehyde C-H Stretch | ~2850 & ~2750 | A characteristic doublet for the aldehyde C-H bond.[1] |
| Aldehyde C=O Stretch | ~1695 | Strong absorption indicating the carbonyl group.[1][5][7] |
| C=C / C=N Stretches | 1600, 1550, 1480 | Multiple bands confirming the quinoline ring system.[1][7][10] |
| C-Cl Stretch | ~780 | Indicates the presence of the carbon-chlorine bond.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential.
Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] Acquire spectra on a 400 MHz or higher field spectrometer.
1D NMR Data Interpretation:
| ¹H NMR | Atom | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-aldehyde | ~10.5 | Singlet (s) | 1H | Highly deshielded proton of the formyl group.[1][4] | |
| H4 | ~8.7 | Singlet (s) | 1H | Deshielded by adjacent -CHO, -Cl, and ring nitrogen.[1] | |
| H7 | ~7.6 | Doublet (d) | 1H | Aromatic proton ortho to H6. | |
| H6 | ~7.3 | Doublet (d) | 1H | Aromatic proton ortho to H7. | |
| 8-CH₃ | ~2.7 | Singlet (s) | 3H | Methyl group attached to the aromatic ring.[4] | |
| 5-CH₃ | ~2.5 | Singlet (s) | 3H | Methyl group attached to the aromatic ring.[4] | |
| ¹³C NMR | Atom | Predicted Shift (δ, ppm) | Rationale | ||
| C-aldehyde | ~189 | Carbonyl carbon of the aldehyde.[4] | |||
| C2 | ~152 | Carbon bearing the electronegative Cl atom. | |||
| C4 | ~148 | Deshielded by adjacent substituents and ring N. | |||
| C8a, C4a | ~145, ~137 | Quaternary carbons at the ring fusion. | |||
| C5, C8 | ~135, ~130 | Aromatic carbons bearing methyl groups. | |||
| C6, C7 | ~128, ~126 | Aromatic CH carbons. | |||
| C3 | ~125 | Carbon bearing the aldehyde group. | |||
| 8-CH₃, 5-CH₃ | ~21, ~18 | Methyl group carbons.[4] |
2D NMR for Definitive Assignment:
While 1D NMR provides a strong foundation, 2D NMR experiments are required to unambiguously connect the pieces.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment is critical to confirm the coupling between adjacent protons. A cross-peak between the signals at ~7.6 ppm and ~7.3 ppm would definitively prove they are H7 and H6, respectively, and are adjacent on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to, allowing for the confident assignment of all CH carbons (C4, C6, C7, C-aldehyde, and the methyl carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the molecular skeleton by revealing 2- and 3-bond correlations between protons and carbons. It validates the placement of all substituents and quaternary carbons.
Key HMBC Correlations Diagram
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2-Chloro-5,8-dimethylquinoline-3-carbaldehyde molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. This versatile heterocyclic compound is a valuable building block in the synthesis of complex molecular architectures with significant potential in medicinal chemistry and materials science.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this nucleus exhibit a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The reactivity of substituted quinolines, such as this compound, provides a robust platform for developing novel therapeutic agents and functional materials. The strategic placement of a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position makes this molecule a key intermediate for extensive chemical derivatization.[3][4]
Core Molecular Profile
This compound is a solid organic compound characterized by its distinct quinoline core functionalized with two methyl groups, a chloro substituent, and a carbaldehyde group.
Physicochemical and Structural Data
The fundamental properties of this molecule are summarized below, providing essential data for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO | [5][6] |
| Molecular Weight | 219.67 g/mol | [5][6] |
| CAS Number | 323196-71-0 | [5] |
| Appearance | Solid | [5] |
| InChI Key | MEVWOQZZSJDOBU-UHFFFAOYSA-N | [5] |
| SMILES String | Cc1ccc(C)c2nc(Cl)c(C=O)cc12 | [5] |
Molecular Structure Visualization
The structural arrangement of this compound is depicted below. The planarity of the quinoline ring system and the orientation of its substituents are critical determinants of its chemical reactivity and biological interactions.
Caption: 2D structure of this compound.
Synthesis Protocol: The Vilsmeier-Haack Reaction
The synthesis of 2-chloroquinoline-3-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[7][8] This powerful formylation and cyclization method transforms substituted acetanilides into the target quinoline structure in a one-pot process.
Mechanistic Rationale
The reaction proceeds via two key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong electrophile, reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.
-
Electrophilic Aromatic Substitution and Cyclization: The electron-rich aromatic ring of the precursor, N-(2,5-dimethylphenyl)acetamide, attacks the Vilsmeier reagent. A subsequent intramolecular cyclization, followed by dehydration and hydrolysis upon aqueous workup, yields the final this compound product. The choice of a substituted acetanilide is crucial as it directs the regiochemistry of the cyclization to form the quinoline core.[8]
Experimental Workflow
The following protocol is a representative procedure adapted from established methods for analogous compounds.[7][9]
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An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5,8-dimethylquinoline-3-carbaldehyde is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The presence of a chloro group at the 2-position and a carbaldehyde group at the 3-position makes this molecule a versatile intermediate for the synthesis of more complex, biologically active molecules[2]. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of subsequent synthetic transformations.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for the correct assignment of spectroscopic signals. The structure of this compound with the standard numbering convention is presented below.
Caption: Molecular structure and atom numbering of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction[3]. This reaction involves the formylation and cyclization of an appropriate acetanilide derivative.
Experimental Protocol: Vilsmeier-Haack Reaction
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A Comprehensive Technical Guide to the NMR and IR Spectra of Substituted 2-Chloroquinoline-3-carbaldehydes
Abstract
Substituted 2-chloroquinoline-3-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile synthons in the synthesis of a wide array of fused heterocyclic systems with significant pharmacological potential.[1] Their utility in drug discovery and medicinal chemistry necessitates a profound understanding of their structural and electronic properties. This technical guide provides an in-depth analysis of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic features of these molecules. We will explore the characteristic spectral signatures, the influence of various substituents on these properties, and the underlying principles governing these observations. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to aid in the unambiguous characterization of this important molecular scaffold.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] Within this family, 2-chloroquinoline-3-carbaldehydes have emerged as exceptionally valuable intermediates.[2] The presence of three distinct reactive sites—the electrophilic aldehyde group, the reactive C2-chlorine atom susceptible to nucleophilic substitution, and the quinoline ring itself—provides a platform for extensive chemical modification and the construction of complex molecular architectures.[3]
Accurate and efficient characterization of these intermediates is the bedrock of successful synthetic campaigns. Spectroscopic techniques, particularly NMR and IR, are the most powerful tools for this purpose. This guide explains the causality behind the observed spectral data, providing a self-validating system for structural confirmation.
Synthesis of 2-Chloroquinoline-3-carbaldehydes: The Vilsmeier-Haack Approach
The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. This one-pot cyclization and formylation reaction utilizes substituted acetanilides as starting materials.
Mechanism and Rationale: The reaction proceeds via the in situ formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2][4] The acetanilide then undergoes cyclization and subsequent formylation to yield the target molecule. The use of PCl₅ can be advantageous in some cases, requiring a smaller amount of the chlorinating agent.[2] The reaction is highly dependent on the electronic nature of the substituents on the parent acetanilide; electron-donating groups generally facilitate the reaction and lead to higher yields, while strongly deactivating groups can result in lower yields or reaction failure.[2]
Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
Generalized Experimental Protocol: Vilsmeier-Haack Synthesis
-
Reagent Preparation: To a stirred solution of N,N-dimethylformamide (DMF, 3 eq.) cooled to 0-5 °C in an ice bath, slowly add phosphorus oxychloride (POCl₃, 5-10 eq.) dropwise, maintaining the temperature.[5]
-
Addition of Substrate: After stirring for 5-10 minutes, add the corresponding substituted acetanilide (1 eq.) portion-wise to the prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 70-90 °C and maintain for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Workup: After completion, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Isolation: A precipitate will form. Isolate the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethyl acetate) yields the pure product.[5][7]
Infrared (IR) Spectroscopic Analysis
IR spectroscopy is an indispensable tool for identifying the key functional groups present in the molecule. The spectrum provides direct evidence for the aldehyde group and the aromatic quinoline core.
The most prominent and diagnostic absorption is the strong C=O stretching vibration of the aldehyde, which typically appears in the 1690-1715 cm⁻¹ range.[6][7] Its precise position is sensitive to the electronic environment; conjugation with the quinoline ring system lowers the frequency compared to a simple aliphatic aldehyde.[8][9] Further substitution on the benzenoid ring can fine-tune this position.
Confirmation of the aldehyde is provided by the characteristic C-H stretching vibrations of the formyl proton. These appear as two distinct, medium-to-weak bands, often near 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ .[7][9][10] The latter band is particularly diagnostic as few other absorptions occur in this region.[9]
Other key vibrations include the C=C and C=N stretching modes of the quinoline ring, which give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.[7][11] The C-Cl stretch is typically found in the fingerprint region between 650-800 cm⁻¹ , though its identification can sometimes be complicated by other absorptions.[12]
| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity | Comments |
| Aldehyde C-H Stretch | 2820 - 2880 and 2720 - 2780 | Weak to Medium | The band near 2720 cm⁻¹ is highly diagnostic.[9][10][13] |
| Carbonyl (C=O) Stretch | 1690 - 1715 | Strong | Position influenced by conjugation and substituents.[7][14] |
| Aromatic C=C/C=N Stretch | 1450 - 1600 | Medium to Strong | A series of bands indicating the quinoline core.[11][15] |
| C-Cl Stretch | 650 - 800 | Medium to Strong | Located in the fingerprint region.[12] |
Table 1: Summary of characteristic IR absorption bands for 2-chloroquinoline-3-carbaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural elucidation and confirmation of substituent positions.
Caption: Numbering scheme for the 2-chloroquinoline-3-carbaldehyde scaffold.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by several highly deshielded signals in the aromatic region.
-
Aldehyde Proton (-CHO): This is the most downfield signal, appearing as a sharp singlet typically in the range of δ 10.0 - 10.8 ppm .[6][7] Its significant deshielding is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.
-
H4 Proton: The proton at the C4 position is also strongly deshielded, appearing as a singlet between δ 8.5 - 9.0 ppm .[6][7] This is a result of the anisotropic effects of the adjacent aldehyde and the electron-withdrawing influence of both the ring nitrogen and the C2-chloro group.
-
Benzenoid Protons (H5, H6, H7, H8): These protons resonate in the δ 7.5 - 8.3 ppm region.[7] Their precise chemical shifts and coupling patterns (J-values) are dictated by the substitution pattern on the benzenoid ring. For an unsubstituted ring, one can typically observe two doublets (H5, H8) and two triplets or doublet of doublets (H6, H7), reflecting ortho and meta couplings.
-
Influence of Substituents: The electronic properties of substituents on the benzenoid ring predictably alter the chemical shifts.[16]
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase electron density, shielding nearby protons and causing an upfield shift (to lower ppm values).[16]
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or additional halogens decrease electron density, deshielding protons and causing a downfield shift (to higher ppm values).[16]
-
It is also important to note that quinoline derivatives can exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions in solution.[16][17]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon skeleton.
-
Aldehyde Carbon (C3-CHO): This is the most downfield carbon signal, found in the δ 188 - 192 ppm range.[6]
-
Quinoline Ring Carbons:
-
C2 and C4: These carbons are significantly deshielded due to their proximity to the electronegative chlorine atom and the ring nitrogen, respectively.
-
C3: The chemical shift of this carbon is influenced by both the attached aldehyde and the C2-chloro group.
-
The remaining carbons of the quinoline ring appear in the typical aromatic region of δ 120 - 150 ppm . The specific assignments require 2D NMR techniques for confirmation.
-
2D NMR for Unambiguous Assignment
For complex, polysubstituted derivatives, 1D NMR spectra can become crowded. Two-dimensional NMR experiments are essential for definitive structural proof.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to, resolving ambiguities in the crowded aromatic region.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this class of molecules. It reveals correlations between protons and carbons over two or three bonds.[16] Key correlations include the link from the aldehyde proton (¹H) to the C3 and C4 carbons (¹³C), and from the H4 proton (¹H) to C2, C3, and the bridgehead carbons. This experiment is invaluable for confirming the overall connectivity and placement of substituents.
Caption: Key 2- and 3-bond HMBC correlations for structural verification.
Table 2: Representative NMR Data (in CDCl₃)
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 2-Chloroquinoline-3-carbaldehyde [7] | 10.59 (s, 1H, CHO), 8.79 (s, 1H, H4), 8.12 (d, 1H, H8), 8.03 (d, 1H, H5), 7.99 (t, 1H, H6), 7.74 (t, 1H, H7) | ~189.5 (CHO), other signals consistent with structure.[6] |
| 2,6-Dichloroquinoline-3-carbaldehyde [6][7] | 10.58 (s, 1H, CHO), 8.69 (s, 1H, H4), 8.06 (dd, 1H, H7), 7.6 (d, 1H, H8), 7.23 (s, 1H, H5) | ~189.5 (CHO), other signals consistent with structure.[6] |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde [7] | 10.57 (s, 1H, CHO), 8.68 (s, 1H, H4), 8.01 (d, 1H, H8), 7.75 (d, 1H, H7), 7.28 (s, 1H, H5), 3.40 (s, 3H, OCH₃) | Data not fully reported, but shifts align with expected substituent effects. |
Conclusion
The spectroscopic analysis of substituted 2-chloroquinoline-3-carbaldehydes is a systematic process grounded in the fundamental principles of IR and NMR. The aldehyde functionality provides highly characteristic and unmissable signals in both techniques: a strong C=O stretch around 1690-1715 cm⁻¹ in the IR and a sharp singlet above 10 ppm in the ¹H NMR spectrum. The quinoline core gives rise to a predictable pattern of aromatic signals, which are systematically modulated by the electronic nature and position of substituents. Mastery of this spectral data, complemented by 2D NMR techniques for complex cases, empowers researchers to confidently characterize these vital synthetic intermediates, accelerating the discovery and development of novel therapeutic agents.
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A. A. F. Wasfy, M. A. A. Mohamed, R. E. Khidre. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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M. G. Meléndez-Rodríguez, et al. (2014). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Taylor & Francis Online. [Link]
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Anonymous. (2014). Effect of different substituents on 1H NMR of quinolones. Journal of Advances in Chemistry. [Link]
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D. Choudhary, S. L. Khokra. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
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A. M. G. Silva, et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]
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A. S. P. Krzyżanowska, et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]
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S. Ulahannan, et al. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
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A Technical Guide to the Quantum Mechanical Density Functional Theory (DFT) Analysis of 2-chloroquinoline-3-carboxaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the quantum mechanical analysis of 2-chloroquinoline-3-carboxaldehyde (2CQ3CALD), a molecule of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), this document details the computational protocols and interpretive frameworks used to elucidate the molecule's structural, vibrational, and electronic properties. We explore the causality behind methodological choices, such as the selection of the B3LYP functional with the 6-311++G(d,p) basis set. Key analyses, including molecular geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are presented with their theoretical underpinnings and practical implications. The insights derived from these computational studies are crucial for understanding the reactivity of 2CQ3CALD and accelerating its application in rational drug design and development.
Introduction: The Significance of 2-chloroquinoline-3-carboxaldehyde in Drug Discovery
Quinoline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4] This broad bioactivity has established the quinoline motif as a cornerstone in the development of numerous therapeutic agents.[1][5]
Among its many derivatives, 2-chloroquinoline-3-carboxaldehyde (C₁₀H₆ClNO) is a compound of particular interest.[6] The presence of two highly reactive moieties—the chloro group at position 2 and the carboxaldehyde group at position 3—makes it a versatile precursor for synthesizing a wide array of more complex, biologically active molecules.[5][6] Understanding the fundamental quantum mechanical properties of this foundational molecule is paramount for predicting its reactivity, stability, and interaction with biological targets.
This guide serves as an in-depth exploration of 2CQ3CALD using Density Functional Theory (DFT), a powerful computational method for investigating molecular systems. By dissecting its electronic structure, vibrational modes, and reactive sites, we can provide a robust, data-driven foundation for its strategic use in drug discovery and materials science.
Theoretical Framework: An Overview of Density Functional Theory (DFT)
Density Functional Theory is a class of quantum mechanical modeling methods used to investigate the electronic structure of many-body systems, such as atoms and molecules.[7] Its popularity in chemistry and materials science stems from its favorable balance of accuracy and computational efficiency. The foundational principle of DFT, established by Hohenberg and Kohn, is that the total energy of a system is a unique functional of its electron density.[7] This allows the complex many-electron problem to be simplified, focusing on the spatially dependent electron density rather than the full many-electron wavefunction.
The practical application of DFT requires the selection of two key components:
-
The Exchange-Correlation Functional: This component approximates the complex exchange and correlation interactions between electrons. A wide variety of functionals exist, from simpler Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA) and hybrid functionals. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is one of the most widely used due to its proven success in reproducing experimental results for a broad range of organic molecules.[6][8][9]
-
The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set determine the flexibility and accuracy of the calculation. The Pople-style basis set 6-311++G(d,p) is a popular choice for molecules like 2CQ3CALD.[6][10] It is a triple-zeta basis set that provides a flexible description of the valence electrons and includes diffuse functions (++) to accurately model lone pairs and anions, as well as polarization functions (d,p) to describe the non-spherical nature of electron density in chemical bonds.
The judicious selection of both the functional and basis set is critical for obtaining reliable and predictive computational results.[7]
Computational Methodology: A Step-by-Step Protocol
The DFT analysis of 2CQ3CALD follows a systematic and self-validating workflow. The protocol described here is based on methodologies reported in the scientific literature for this specific molecule.[6][10]
Software and Initial Structure Preparation
The initial molecular structure of 2CQ3CALD can be drawn using a molecular editor like GaussView or Chemcraft. This initial geometry serves as the starting point for the calculations. All computations are typically performed using a quantum chemistry software package, with Gaussian 09W being a commonly cited choice.[6][8]
Ground State Geometry Optimization
The primary step is to find the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface.
-
Step 1: The initial structure of 2CQ3CALD is submitted for geometry optimization.
-
Step 2: The optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set.[6][10] The algorithm iteratively adjusts the positions of the atoms until the forces on each atom are negligible and the total energy is minimized.
-
Step 3: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of imaginary frequencies would indicate a saddle point on the potential energy surface, not a stable structure.
Vibrational Frequency Analysis
This analysis predicts the molecule's infrared (IR) and Raman spectra, which arise from the various vibrational modes of the chemical bonds.
-
Step 1: Using the results from the frequency calculation, the theoretical vibrational wavenumbers are obtained.
-
Step 2: These theoretical frequencies are uniformly scaled to correct for systematic errors arising from the harmonic approximation and basis set imperfections. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of 0.961 is commonly applied.[6][10]
-
Step 3: The scaled frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra, which can then be compared directly with experimental data for validation.
Electronic and Reactivity Property Calculation
With the validated, optimized geometry, a series of single-point calculations are performed to determine the molecule's electronic properties. These calculations do not re-optimize the geometry but compute various properties based on the ground-state electron density. This includes the generation of data for Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) analysis.[6]
Figure 1: A generalized workflow for the DFT analysis of a molecule.
Results and Discussion: Interpreting the Computational Data
This section details the key insights that can be extracted from a DFT analysis of 2-chloroquinoline-3-carboxaldehyde.
Molecular Geometry
The geometry optimization provides the most stable 3D structure of 2CQ3CALD in the gaseous phase.[6] The resulting bond lengths, bond angles, and dihedral angles are fundamental parameters that dictate the molecule's overall shape and steric properties. Theoretical calculations have shown excellent agreement with experimental data for key parameters, such as the C2–Cl13 bond length, which was calculated at 1.751 Å and observed experimentally at 1.7519 Å.[6] Minor deviations between theoretical and experimental values are expected, as computational models typically simulate an isolated molecule in the gas phase, whereas experimental data is often derived from the solid (crystal) state where intermolecular forces are present.[6][10]
Figure 2: Schematic of 2-chloroquinoline-3-carboxaldehyde.
| Parameter | Bond | Calculated Length (Å)[6] |
| Bond Length | C2-Cl13 | 1.751 |
| C=O | 1.206 | |
| C-C (ring) | 1.375 - 1.487 | |
| C-H (ring) | 1.083 - 1.112 | |
| Table 1: Selected optimized geometric parameters for 2CQ3CALD calculated at the B3LYP/6-311++G(d,p) level. |
Vibrational Spectra Analysis
The comparison of calculated and experimental vibrational frequencies is a critical validation step. Key vibrational modes for 2CQ3CALD include the C=O stretching of the aldehyde group, C-Cl stretching, and various C-H and C-C stretching and bending modes within the quinoline ring. For instance, the characteristic C=O stretching vibration is observed experimentally in the FT-IR spectrum at 1693 cm⁻¹ and is calculated theoretically at 1717 cm⁻¹ (with 90% Potential Energy Distribution), showing good correlation.[6][10] Such analyses confirm the identity of functional groups and validate the accuracy of the computational model.
| Vibrational Mode | Functional Group | Experimental (FT-IR, cm⁻¹)[6] | Calculated (Scaled, cm⁻¹)[6] |
| C=O Stretch | Aldehyde | 1693 | 1717 |
| C-H Stretch | Aromatic | 3107, 3058 | 3078, 3067 |
| C-H Stretch | Aldehyde | 2870, 2750 | 2757 |
| C-C Stretch | Aromatic Ring | 1612, 1577 | 1590, 1578 |
| Table 2: Comparison of key experimental and calculated vibrational frequencies for 2CQ3CALD. |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11][12] The energy difference between them, the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a crucial descriptor of molecular reactivity and stability.[12][13]
-
A small HOMO-LUMO gap implies that little energy is required to excite an electron from the ground state, correlating with high chemical reactivity and low kinetic stability.
-
A large HOMO-LUMO gap suggests high stability and low reactivity.
For 2CQ3CALD, DFT calculations show that the HOMO is primarily localized over the quinoline ring system, while the LUMO is distributed across the entire molecule, including the carboxaldehyde and chloro substituents.[6] The energy gap provides quantitative insight into its electronic properties and susceptibility to charge transfer.
Figure 3: The relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack.[6][14] It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution:
-
Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack.
-
Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.
-
Green: Regions of neutral potential.
In 2CQ3CALD, the MEP surface clearly shows the most negative potential (red) localized around the highly electronegative oxygen atom of the carboxaldehyde group and the nitrogen atom of the quinoline ring.[6] This indicates these are the primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms exhibit a positive potential (blue), making them susceptible to nucleophilic attack.[6]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated molecular orbitals into localized orbitals that align with Lewis structure concepts (i.e., bonds and lone pairs).[6][15] This method is particularly useful for quantifying intramolecular charge transfer and delocalization. By examining the "second-order perturbation energy" (E(2)), NBO analysis reveals the stabilization energy associated with electron donation from a filled "donor" orbital to an empty "acceptor" orbital.[6] In 2CQ3CALD, significant stabilization energies are found for interactions involving the lone pairs of the nitrogen and oxygen atoms donating into adjacent antibonding orbitals, confirming a high degree of electron delocalization which contributes to the molecule's overall stability.[6][10]
Conclusion
The quantum mechanical analysis of 2-chloroquinoline-3-carboxaldehyde via Density Functional Theory offers profound insights into its intrinsic molecular properties. This guide has detailed a robust computational protocol, from initial geometry optimization to the interpretation of advanced electronic properties. The close agreement between theoretical predictions (e.g., vibrational frequencies and molecular geometry) and experimental data validates the B3LYP/6-311++G(d,p) level of theory as a reliable model for this system.[6]
Analyses of the HOMO-LUMO gap, MEP surface, and NBO have collectively painted a clear picture of the molecule's electronic behavior, stability, and sites of reactivity. These computational findings are not merely academic; they provide a predictive framework that is invaluable for professionals in drug development. By understanding the electronic and structural characteristics of 2CQ3CALD at a quantum level, researchers can more effectively design novel quinoline-based therapeutic agents with tailored activities and enhanced efficacy.
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Reactivity of the formyl group in quinoline-3-carbaldehydes
An In-Depth Technical Guide Topic: Reactivity of the Formyl Group in Quinoline-3-Carbaldehydes
Abstract
Quinoline-3-carbaldehydes are privileged heterocyclic scaffolds that serve as versatile precursors in organic synthesis and medicinal chemistry.[1] The strategic placement of the formyl group at the C3-position, influenced by the electron-withdrawing nature of the quinoline core, imparts a unique reactivity profile that has been extensively exploited for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the formyl group's reactivity, moving beyond a mere catalog of reactions to offer insights into the underlying mechanisms, rationale for experimental design, and field-proven protocols. We will dissect key transformations including condensation reactions, nucleophilic additions, cycloadditions, and olefination reactions, providing researchers, scientists, and drug development professionals with a robust framework for leveraging this powerful synthetic intermediate.
Introduction: The Quinoline-3-Carbaldehyde Core
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarial to anticancer drugs.[2][3] When functionalized with a carbaldehyde (formyl) group at the 3-position, the resulting molecule becomes a powerful building block. The formyl group's reactivity is dictated by the electrophilic nature of its carbonyl carbon, which is further activated by the inductive electron-withdrawing effect of the adjacent sp² carbons and the overall aromatic system of the quinoline nucleus. This electronic arrangement makes the formyl group a prime target for a wide array of nucleophilic attacks and condensation strategies.
The most common synthetic route to these compounds, particularly 2-substituted variants like 2-chloroquinoline-3-carbaldehyde, is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of acetanilides using a reagent derived from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6][7] This accessibility has spurred extensive investigation into the synthetic utility of the title compounds.
Logical Framework for Reactivity Analysis
This guide is structured around the principal modes of reactivity exhibited by the formyl group. Each section will detail the mechanistic underpinnings of the transformation, present validated experimental protocols, and summarize key data to facilitate comparison and application.
Figure 1: Core reactivity pathways of the quinoline-3-carbaldehyde formyl group.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are arguably the most explored transformations of quinoline-3-carbaldehydes, providing a direct route to diverse functional groups and extended heterocyclic systems. These reactions hinge on the initial nucleophilic attack at the formyl carbon, followed by a dehydration step.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z') in the presence of a weak base.[8][9] This reaction is a cornerstone of C-C bond formation.
Causality and Mechanism: The choice of a weak base (e.g., piperidine, L-proline, or an ionic liquid like [Et₃NH][HSO₄]) is critical.[1][10] A strong base could induce self-condensation of the aldehyde or other unwanted side reactions. The base facilitates the deprotonation of the active methylene compound to form a stabilized carbanion (enolate), which then acts as the nucleophile. The subsequent steps involve addition to the formyl group to form a β-hydroxy intermediate, which readily dehydrates to yield the final α,β-unsaturated product.[9]
Figure 2: Generalized mechanism of the Knoevenagel condensation.
Field-Proven Protocol: Synthesis of Quinolinyl Alkenes via Knoevenagel Condensation [10]
-
Reactant Setup: In a round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 mmol).
-
Catalyst Addition: Add the ionic liquid catalyst [Et₃NH][HSO₄] (15 mol%).
-
Reaction Execution: Heat the mixture at 80 °C with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are 30-60 minutes.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate) to afford the pure quinolinyl alkene.
Data Presentation: Knoevenagel Condensation Yields
| Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Malononitrile | [Et₃NH][HSO₄] | Neat | 30 | 96 | [10] |
| Ethyl Cyanoacetate | [Et₃NH][HSO₄] | Neat | 45 | 94 | [10] |
| Meldrum's Acid | Piperidine | Ethanol | 60 | 92 | [1] |
| 2-Mercaptoacetic Acid | L-Proline | Ethanol | 120 | 85-94 |[4] |
Schiff Base Formation and Claisen-Schmidt Condensation
The reaction with primary amines leads to the formation of Schiff bases (imines), which are themselves valuable intermediates.[2][4] Similarly, condensation with ketones or acetophenones (a Claisen-Schmidt condensation) in the presence of a base like NaOH yields quinoline-substituted chalcones, which are important pharmacophores.[1]
Field-Proven Protocol: Synthesis of Quinoline-Substituted Chalcones [1]
-
Reactant Setup: Dissolve quinoline-3-carbaldehyde (1.0 mmol) and a substituted acetophenone (1.0 mmol) in ethanol (10 mL).
-
Base Addition: Add aqueous sodium hydroxide (NaOH) solution (10%) dropwise until the solution becomes basic.
-
Reaction Execution: Stir the mixture at room temperature for 4-6 hours.
-
Work-up and Purification: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone. Yields are typically in the range of 74-89%.[1]
Nucleophilic Addition: Grignard and Organolithium Reactions
The formyl group is highly susceptible to attack by strong carbon nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions provide a direct pathway to secondary alcohols, which can be further oxidized or functionalized.
Causality and Mechanism: These reactions are typically performed in anhydrous ethereal solvents (like THF or diethyl ether) at low temperatures to prevent side reactions. The mechanism is a straightforward nucleophilic addition to the carbonyl carbon. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium or lithium alkoxide intermediate. A subsequent aqueous acidic work-up protonates the alkoxide to yield the final secondary alcohol.[11]
Figure 3: Key steps in the Grignard addition to quinoline-3-carbaldehyde.
Field-Proven Protocol: Synthesis of a Quinolinyl Secondary Alcohol
-
Reactant Setup: Place a solution of quinoline-3-carbaldehyde (1.0 mmol) in anhydrous THF (15 mL) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol, 1.0 M solution in THF) dropwise via syringe over 10 minutes.
-
Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired alcohol.
Olefination: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes.[12][13] It involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent), providing excellent control over the position of the newly formed double bond.
Causality and Mechanism: The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[12][13][14] This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the alkene. The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide used. Non-stabilized ylides (e.g., from primary alkyl halides) typically give (Z)-alkenes, while stabilized ylides (with an electron-withdrawing group on the ylidic carbon) favor the formation of (E)-alkenes.[14]
Field-Proven Protocol: Synthesis of 3-Styrylquinolines [15]
-
Ylide Preparation: Suspend benzyltriphenylphosphonium chloride (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere. Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi) (1.2 mmol) dropwise. Stir for 30 minutes at this temperature to form the deep red phosphonium ylide.
-
Aldehyde Addition: Add a solution of 4-chloroquinoline-3-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract with diethyl ether. The organic phase is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to separate the styrylquinoline from the triphenylphosphine oxide byproduct. For this specific substrate, the (E)-isomer is typically obtained.[15]
Cycloaddition and Multicomponent Reactions (MCRs)
The formyl group is a key handle for constructing fused heterocyclic systems through cycloaddition and multicomponent reactions (MCRs). These reactions often proceed in a one-pot fashion, offering high atom economy and synthetic efficiency. A prominent example is the synthesis of pyrazolo[4,3-c]quinolines, which possess anti-inflammatory properties.[16]
Causality and Mechanism: These transformations often begin with an initial condensation or addition at the formyl group, creating an intermediate that possesses the necessary functionality for a subsequent intramolecular cyclization. For instance, reacting a 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate can lead to the formation of a hydrazone, which then undergoes intramolecular cyclization and elimination to form the pyrazolo[3,4-b]quinoline ring system.[2][4] More complex MCRs can involve the reaction of the aldehyde, an amine, and a third component with an active methylene group to build highly substituted ring systems in a single operation.[17][18]
Figure 4: Workflow for the synthesis of fused quinoline systems.
Field-Proven Protocol: Three-Component Synthesis of Benzoimidazopyrimido[4,5-b]quinolones [17]
-
Reactant Setup: To a solution of 2-chloroquinoline-3-carbaldehyde (1 mmol) in DMF (5 mL), add 2-aminobenzimidazole (1 mmol) and malononitrile (1 mmol).
-
Base Addition: Add potassium carbonate (K₂CO₃) (2 mmol) as the base.
-
Reaction Execution: Heat the reaction mixture at 100 °C for 8-10 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, pour the mixture into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from an appropriate solvent like ethanol or DMF/water to afford the pure product.
Conclusion
The formyl group of quinoline-3-carbaldehydes is a remarkably versatile functional handle. Its inherent electrophilicity, enhanced by the quinoline core, allows for a vast range of chemical transformations. From the fundamental C-C bond formations of Knoevenagel and Wittig reactions to the intricate assembly of fused heterocycles via multicomponent strategies, these aldehydes provide a reliable and efficient entry point into diverse chemical space. The protocols and mechanistic insights provided in this guide serve as a foundational resource for chemists aiming to exploit the rich reactivity of this scaffold in pharmaceutical, agrochemical, and materials science research. The continued development of novel catalysts and green reaction conditions will undoubtedly expand the synthetic utility of these valuable intermediates even further.[1][19]
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Electrophilic and nucleophilic sites of 2-chloroquinoline derivatives
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-chloroquinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, prized for its versatile reactivity and presence in numerous pharmacologically active compounds.[1][2][3] This guide provides a detailed exploration of the electronic landscape of 2-chloroquinoline derivatives, delineating the key electrophilic and nucleophilic sites that govern their chemical behavior. We will delve into the mechanistic underpinnings of their most important transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the primary electrophilic C2 position. Furthermore, we will examine the less favored, yet significant, electrophilic substitution reactions on the carbocyclic ring. This document serves as a comprehensive resource, integrating theoretical principles with practical, field-proven experimental protocols and insights to empower researchers in the rational design and synthesis of novel quinoline-based molecules.
Introduction: The Privileged 2-Chloroquinoline Scaffold
Quinoline, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a "privileged structure" in drug discovery.[4] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2][5][6] The introduction of a chlorine atom at the 2-position creates a uniquely valuable synthetic intermediate. This single atomic modification dramatically activates the molecule for a range of functionalization reactions, making 2-chloroquinoline an indispensable building block for constructing complex molecular architectures.[3][7] Understanding the inherent electrophilic and nucleophilic nature of this scaffold is paramount for harnessing its full synthetic potential.
Electronic Properties and Site Reactivity
The reactivity of 2-chloroquinoline is dictated by the interplay of inductive and resonance effects stemming from the heterocyclic nitrogen atom and the C2-chloro substituent.
-
Influence of the Nitrogen Atom: The electronegative nitrogen atom exerts a powerful electron-withdrawing effect (-I and -R effects) on the pyridine ring. This effect is most pronounced at the α- (C2, C4) and γ- (C4) positions, rendering them electron-deficient and thus highly electrophilic . Resonance delocalization of the nitrogen lone pair into the carbocyclic ring makes the benzene portion comparatively more electron-rich and thus the site for nucleophilic character.
-
Influence of the Chlorine Atom: The chlorine atom at C2 further enhances the electrophilicity of this position through its inductive electron-withdrawing effect (-I effect). While it has a weak +R (donating) effect, the inductive withdrawal is dominant, making the C-Cl bond highly polarized and susceptible to nucleophilic attack.
Computational studies using Density Functional Theory (DFT) and analyses of the Molecular Electrostatic Potential (MEP) confirm this electronic distribution.[8][9] MEP maps visually depict the electron-deficient regions (positive potential, typically colored blue) around the C2 and C4 positions, identifying them as the primary sites for nucleophilic attack, while the benzene ring shows regions of higher electron density (negative potential, typically red or yellow).[8]
Caption: Resonance delocalization in 2-chloroquinoline.
Reactions at Electrophilic Sites: A Tale of Two Mechanisms
The electron-deficient C2 position is the primary hub of reactivity, undergoing functionalization primarily through two powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most common transformation for 2-chloroquinolines.[3] Unlike SN2 reactions, which are prohibited on sp²-hybridized carbons due to steric hindrance, SNAr proceeds via a two-step addition-elimination mechanism.[10][11]
Causality of the Mechanism:
-
Addition: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The negative charge is delocalized, importantly onto the electronegative nitrogen atom, which stabilizes the intermediate and provides a strong driving force for its formation.
-
Elimination: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
Caption: The two-step addition-elimination SNAr mechanism.
This pathway allows for the facile introduction of a wide variety of oxygen, nitrogen, and sulfur nucleophiles.[13][14] While both C2 and C4 are electrophilic, in 2,4-dichloroquinoline systems, the C4 position is generally more reactive towards nucleophiles under milder conditions, with the C2 position requiring harsher conditions for substitution.[4][15]
Table 1: Representative SNAr Reactions on 2-Chloroquinolines
| Nucleophile | Reagent Example | Solvent | Conditions | Product Type | Reference |
| O-Nucleophile | Sodium Methoxide (NaOMe) | Methanol | Reflux | 2-Methoxyquinoline | [16] |
| N-Nucleophile | Morpholine | Ethanol | Reflux, K₂CO₃ | 2-Morpholinoquinoline | [17][18] |
| N-Nucleophile | 1,2,4-Triazole | DMF | Heat, K₂CO₃ | 2-(1H-1,2,4-triazol-1-yl)quinoline | [12][19] |
| S-Nucleophile | Thiomorpholine | Ethanol | Reflux, K₂CO₃ | 2-Thiomorpholinoquinoline | [17] |
Field-Proven Experimental Protocol: Synthesis of 2-Morpholinoquinoline-3-carbaldehyde[17]
-
Reaction Setup: To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in ethanol (10 mL), add morpholine (1.2 eq) and anhydrous potassium carbonate (1.5 eq).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. Recrystallize from ethanol to afford the pure 2-morpholinoquinoline-3-carbaldehyde.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation, and 2-chloroquinolines are excellent substrates for these transformations.[20][21] These methods offer a powerful alternative to SNAr for introducing carbon-based substituents.
Key Reactions Include:
-
Suzuki-Miyaura Coupling: Couples the 2-chloroquinoline with an organoboron reagent (boronic acid or ester) to form a C-C bond.[5]
-
Sonogashira Coupling: Forms a C-C bond between the 2-chloroquinoline and a terminal alkyne.[17]
-
Buchwald-Hartwig Amination: Forms a C-N bond with an amine, often used when direct SNAr is challenging.[5]
Causality of the Catalytic Cycle (Suzuki Example): The choice of a palladium catalyst, a specific phosphine ligand, and a base is critical for success. The ligand stabilizes the palladium center and facilitates the different steps of the cycle. The base is required to activate the boronic acid, forming a more nucleophilic boronate species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Table 2: Palladium-Catalyzed Reactions on 2-Chloroquinolines
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenylquinoline | [22] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-(Phenylethynyl)quinoline | [17] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 2-(Phenylamino)quinoline | [22] |
Field-Proven Experimental Protocol: Suzuki Coupling of 2-Chloroquinoline[22]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloroquinoline (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the 2-phenylquinoline product.
Reactions at Nucleophilic Sites: Electrophilic Aromatic Substitution (EAS)
While the pyridine ring is deactivated towards electrophilic attack, the carbocyclic (benzene) ring retains nucleophilic character and can undergo Electrophilic Aromatic Substitution (EAS).
Causality of Regioselectivity:
-
Deactivation: The electron-withdrawing nature of the pyridinic nitrogen deactivates the entire quinoline system towards electrophiles compared to benzene.
-
Positional Preference: Attack occurs exclusively on the benzene ring. The intermediates formed by attack at the C5 and C8 positions are more stable because the positive charge can be delocalized over two rings without disrupting the aromatic sextet of the pyridine ring.[23] Attack at C6 or C7 leads to less stable intermediates. Therefore, electrophilic substitution preferentially occurs at the C5 and C8 positions .[23]
Common EAS reactions like nitration and sulfonation require harsh conditions (e.g., fuming sulfuric/nitric acid) due to the deactivated nature of the ring system.
Conclusion
The 2-chloroquinoline framework is a synthetically powerful platform defined by a clear dichotomy in its reactivity. The C2 and C4 positions are highly electrophilic, serving as focal points for functionalization via robust SNAr and palladium-catalyzed cross-coupling reactions. Conversely, the carbocyclic ring retains sufficient nucleophilicity to engage in regioselective electrophilic aromatic substitution at the C5 and C8 positions. A thorough understanding of these electronic properties and reaction mechanisms is essential for researchers aiming to leverage this privileged scaffold in the design and development of novel therapeutics and advanced materials.
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A Technical Guide to the Biological Potential of Substituted Quinoline Compounds
Abstract
The quinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile synthetic accessibility have enabled the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[1][3] From the historic antimalarial quinine to modern targeted cancer therapies, substituted quinolines have been central to significant therapeutic breakthroughs.[4][5] This technical guide provides an in-depth exploration of the biological potential of these compounds for researchers, scientists, and drug development professionals. We will dissect the key mechanisms of action across major therapeutic areas, analyze critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their biological evaluation. The narrative moves from foundational chemistry to advanced applications, aiming to equip the reader with both the theoretical underpinnings and practical methodologies required to innovate in this dynamic field.
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
Introduction to the Quinoline Core
Quinoline, or 1-aza-naphthalene, is a weak tertiary base whose aromatic, bicyclic structure provides a rigid and planar framework ideal for interacting with biological macromolecules.[1][6] The presence of the nitrogen atom influences the electron distribution, making the pyridine ring susceptible to nucleophilic substitution and the benzene ring susceptible to electrophilic substitution.[1][6] This electronic character, combined with the potential for substitution at seven different carbon positions, allows for fine-tuning of properties such as lipophilicity, basicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1]
Historical Significance: From Natural Alkaloids to Synthetic Drugs
The story of quinoline in medicine began with the isolation of quinine from the bark of the Cinchona tree in the 17th century, which became the first effective treatment for malaria.[4][7] This discovery spurred centuries of chemical investigation, leading to the synthesis of pivotal drugs like chloroquine, primaquine, and mefloquine.[5][7][8] The journey of the quinoline scaffold did not stop at infectious diseases; its structural motif is now found in anticancer agents, antibacterials, anti-inflammatory drugs, and compounds targeting neurodegenerative diseases, demonstrating its remarkable versatility.[5][9][10][11]
Foundational Synthetic Routes
The ability to generate diverse substituted quinolines is crucial for drug discovery. Several classic name reactions form the basis for their synthesis, allowing chemists to strategically place functional groups to modulate biological activity.[12][13]
-
Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[12]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated carbonyl compounds.[14]
-
Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12]
-
Combes Synthesis: The acid-catalyzed cyclization of a β-amino enone, formed from the reaction of an aniline with a 1,3-dicarbonyl compound.[12]
Caption: Foundational synthetic routes to the quinoline scaffold.
Mechanisms of Action Across Key Therapeutic Areas
The biological activity of a substituted quinoline is defined by the nature and position of its functional groups, which dictate its interaction with specific molecular targets.
Antimalarial Activity
The primary mechanism of action for many quinoline antimalarials, such as chloroquine, is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[8][15]
-
Accumulation: As weak bases, quinolines accumulate in the acidic food vacuole of the parasite.[8][16]
-
Heme Detoxification: The parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, it polymerizes the heme into an inert crystal called hemozoin.[17][18]
-
Inhibition: The planar quinoline ring intercalates with heme molecules, forming a complex that "caps" the growing hemozoin crystal.[15][18] This prevents further polymerization.
-
Toxicity: The buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[17]
Unfortunately, resistance, often mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), has compromised the efficacy of many 4-aminoquinolines.[19] This has driven the development of hybrid molecules and new derivatives to circumvent these resistance mechanisms.[19][20]
Caption: Quinoline-mediated inhibition of hemozoin formation.
Anticancer Activity
Substituted quinolines exert their anticancer effects through a variety of mechanisms, often acting on multiple targets.[21][22]
-
Topoisomerase Inhibition: Compounds like camptothecin and its analogues stabilize the complex between DNA and topoisomerase I, leading to DNA strand breaks and apoptosis.[21][23]
-
DNA Intercalation: The planar aromatic structure of many quinolines allows them to insert between DNA base pairs, disrupting DNA replication and transcription processes.[21][23]
-
Kinase Inhibition: Many quinoline derivatives are designed as tyrosine kinase inhibitors (TKIs). For example, drugs like bosutinib and lenvatinib target kinases involved in cell signaling pathways (e.g., VEGFR, Src/Abl) that drive tumor growth and angiogenesis.[9][23]
-
Apoptosis Induction & Cell Cycle Arrest: By interfering with critical cellular processes, quinolines can trigger programmed cell death (apoptosis) and halt cell division at various checkpoints.[6][22]
Caption: Multifaceted mechanisms of quinoline-based anticancer agents.
Antibacterial Activity
While often associated with the quinolone subclass (which contains a ketone at position 4), the broader quinoline scaffold also possesses significant antibacterial properties.[24][25] Quinolones, such as ciprofloxacin, famously target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[11] Other quinoline derivatives can act through different mechanisms, including potential disruption of ATP synthase proton pumps.[24] They have shown efficacy against a range of multidrug-resistant Gram-positive bacteria, including C. difficile and MRSA.[24]
Anti-neurodegenerative Activity
The quinoline scaffold is a promising platform for developing agents against complex neurodegenerative diseases like Alzheimer's.[10][26] Their mechanisms are often multi-targeted to address the multifaceted nature of the disease.[26]
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a common strategy for symptomatic treatment of Alzheimer's.[10][27]
-
Metal Chelation: Some 8-hydroxyquinoline derivatives can chelate metal ions like copper and iron, which are implicated in the generation of reactive oxygen species and the aggregation of amyloid-beta (Aβ) plaques.
-
Antioxidant Activity: Substituted quinolines can possess antioxidant properties that protect neuronal cells from oxidative stress, a key pathological feature.[26]
-
Reduction of Aβ Aggregation: By binding to Aβ peptides, certain quinolines can interfere with their aggregation into neurotoxic plaques.[26]
Structure-Activity Relationship (SAR) Analysis
Understanding SAR is fundamental to rational drug design, guiding the optimization of lead compounds. For quinolines, the biological activity is highly dependent on the substitution pattern.[28]
| Position | Substitution/Motif | Associated Biological Activity | Rationale/Examples |
| C4 | Amino group (often with a dialkylaminoalkyl side chain) | Antimalarial [29] | The basic nitrogen in the side chain is crucial for accumulation in the parasite's acidic food vacuole. Essential for chloroquine's activity.[29] |
| C7 | Electron-withdrawing group (e.g., -Cl) | Antimalarial , Antibacterial [29] | Enhances the activity of 4-aminoquinolines. The chlorine at position 7 is a key feature of chloroquine and amodiaquine.[29] |
| C2, C4 | Various aryl or heterocyclic substitutions | Anticancer [6][21] | 2,4-disubstituted quinolines have shown potent activity through mechanisms like cell cycle arrest and apoptosis induction.[6][21] |
| C8 | Hydroxyl group (-OH) | Metal Chelation , Antibacterial [30] | The 8-hydroxyquinoline motif is a well-known metal chelator, important for anti-neurodegenerative and some antimicrobial activities.[30] |
| C5, C6 | Nitro (-NO₂), Fluoro (-F) | Anticancer , Antibacterial [1][31] | A fluorine at C6 can significantly enhance antibacterial activity.[1] A nitro group at C5 has been linked to antiproliferative effects.[31] |
Table 1: Summary of Key Structure-Activity Relationships for Substituted Quinolines.
Experimental Protocols for Biological Evaluation
The translation of chemical structures into therapeutic candidates requires robust and reproducible biological assays. The following protocols are standard, self-validating systems for assessing the activity of novel quinoline compounds.
In Vitro Anticancer Assay: MTT Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells by measuring metabolic activity.
Principle: The mitochondrial dehydrogenase enzymes in living, metabolically active cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[32]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test quinoline compound in DMSO. Create a serial dilution (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the quinoline compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only). Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple precipitate in the cells.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Caption: A standard workflow for determining the IC₅₀ of a test compound.
In Vitro Antimalarial Assay: SYBR Green I-based Fluorescence Assay
This is a high-throughput and sensitive method for assessing the in vitro activity of compounds against P. falciparum.
Principle: The fluorescent dye SYBR Green I preferentially binds to double-stranded DNA. In the assay, the dye quantifies the proliferation of the parasite by measuring the amount of parasitic DNA present after treatment with the test compound.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or W2 strains) in human erythrocytes at 2% parasitemia and 2% hematocrit.
-
Drug Plating: In a 96-well plate, add 100 µL of serially diluted quinoline compounds. Include chloroquine as a positive control and wells with no drug as a negative control.
-
Incubation: Add 100 µL of the parasite culture to each well. Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye. Add 100 µL of this lysis buffer to each well.
-
Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Calculate the percentage of parasite growth inhibition relative to the no-drug control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.
Challenges and Future Directions
Despite their immense potential, the development of quinoline-based drugs faces significant hurdles.
-
Drug Resistance: As seen with antimalarials and antibiotics, pathogens can develop resistance, rendering treatments ineffective.[19][20] Future research must focus on designing compounds that can overcome or bypass known resistance mechanisms.
-
Toxicity and Selectivity: Achieving high potency against a target while minimizing off-target effects and toxicity to human cells is a primary challenge.[22][30] Poor selectivity can lead to adverse side effects.
-
Bioavailability: Many promising compounds fail in development due to poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolism.[22]
The future of quinoline research is bright, with several exciting avenues being explored:
-
Molecular Hybridization: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules that have dual mechanisms of action or can overcome resistance.[7][19]
-
Multi-Target Agents: For complex diseases like cancer and neurodegeneration, designing single molecules that can modulate multiple relevant targets is a highly attractive strategy.[26]
-
Targeted Drug Delivery: Encapsulating quinoline drugs in nanoparticles or conjugating them to targeting moieties can improve their delivery to the site of action and reduce systemic toxicity.
Conclusion
The substituted quinoline scaffold is a testament to the power of a privileged structure in drug discovery. Its journey from a natural remedy for fever to a cornerstone of modern synthetic medicinal chemistry highlights its incredible adaptability. By leveraging a deep understanding of its mechanisms of action, structure-activity relationships, and robust evaluation protocols, researchers can continue to unlock the vast biological potential of quinoline compounds. The ongoing challenges of drug resistance and specificity demand continuous innovation, and the versatile quinoline core remains one of the most powerful tools available to scientists in the development of next-generation therapeutics.
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A Comprehensive Technical Guide to 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antimalarial properties.[1][3][4][5] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. Among the myriad of functionalized quinolines, 2-chloroquinoline-3-carbaldehydes have emerged as exceptionally valuable synthetic intermediates.[6][7] The presence of a reactive chlorine atom at the 2-position and a versatile aldehyde group at the 3-position provides a gateway to a diverse array of complex heterocyclic systems. This guide focuses specifically on 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde, a derivative with significant potential in the synthesis of novel therapeutic agents.
Physicochemical Properties and Structural Elucidation
This compound is a solid organic compound with the following key identifiers:
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| CAS Number | 323196-71-0 |
| Appearance | Solid |
The structure of this molecule, featuring a quinoline core substituted with a chlorine atom, a carbaldehyde group, and two methyl groups, provides a unique combination of steric and electronic features that influence its reactivity and potential biological interactions.
Synthesis of this compound: The Vilsmeier-Haack Reaction
The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an appropriate N-arylacetamide.
Reaction Mechanism
The Vilsmeier-Haack reaction for the synthesis of 2-chloroquinolines proceeds through a well-established mechanism. The initial step involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). This is followed by the electrophilic attack of the reagent on the electron-rich aromatic ring of the N-arylacetamide, leading to cyclization and subsequent formylation. The final step is a hydrolysis workup to yield the desired aldehyde.
Caption: Reactivity map of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a well-established pharmacophore in numerous approved drugs. [1]Derivatives of 2-chloroquinoline-3-carbaldehyde are precursors to a wide range of biologically active molecules.
-
Anti-inflammatory Agents: Quinoline derivatives have been explored as potent anti-inflammatory agents by targeting enzymes such as phosphodiesterase 4 (PDE4) and cyclooxygenase (COX). [3][4]The ability to readily modify the 2- and 3-positions of the quinoline ring allows for the systematic exploration of structure-activity relationships (SAR).
-
Anticancer Agents: The quinoline core is present in several anticancer drugs. [1]The synthetic accessibility of diverse fused heterocyclic systems from 2-chloroquinoline-3-carbaldehydes makes this a valuable starting point for the discovery of novel anticancer compounds.
-
Antimicrobial Agents: The quinoline scaffold is the basis for many antibacterial and antimalarial drugs. [1]The functional handles on this compound provide opportunities to synthesize novel antimicrobial agents to combat drug-resistant pathogens.
Conclusion
This compound is a versatile and highly valuable synthetic intermediate in organic and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its chloro and aldehyde functionalities provide a robust platform for the construction of a wide array of complex heterocyclic compounds. The proven pharmacological importance of the quinoline scaffold underscores the potential of this particular derivative in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding for researchers to harness the synthetic potential of this compound in their drug discovery and development endeavors.
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Discovery and history of 2-chloroquinoline-3-carbaldehydes
An In-depth Technical Guide to the Discovery and History of 2-Chloroquinoline-3-carbaldehydes
Abstract
This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical development of 2-chloroquinoline-3-carbaldehydes. Positioned as pivotal intermediates in synthetic organic and medicinal chemistry, these compounds serve as versatile scaffolds for the construction of a multitude of complex heterocyclic systems. We delve into the seminal Vilsmeier-Haack reaction, the cornerstone of their synthesis, elucidating the mechanistic intricacies and the rationale behind experimental protocols. This guide synthesizes historical context with modern applications, offering field-proven insights for researchers, scientists, and professionals in drug development. Through detailed protocols, mechanistic diagrams, and a survey of their synthetic utility, we illustrate why 2-chloroquinoline-3-carbaldehydes have garnered significant and sustained attention in the scientific community.
Introduction: The Emergence of a Privileged Scaffold
The quinoline nucleus, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to a vast array of natural products, pharmaceuticals, and biologically active compounds, exhibiting properties that span antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2][3][4] Within this important class of compounds, 2-chloroquinoline-3-carbaldehydes stand out as exceptionally versatile synthetic building blocks.[4]
The strategic placement of a reactive chlorine atom at the C-2 position and a formyl group at the C-3 position allows for a diverse range of subsequent chemical transformations. This dual functionality enables chemists to readily construct complex, fused heterocyclic systems or introduce varied substituents, making these compounds invaluable starting materials in the quest for novel therapeutic agents.[5] The story of their discovery and utility is intrinsically linked to the development of one of organic chemistry's most powerful formylation methods.
The Foundational Synthesis: The Vilsmeier-Haack Reaction
The discovery and widespread availability of 2-chloroquinoline-3-carbaldehydes are a direct result of the application of the Vilsmeier-Haack reaction.[3][6] This reaction, historically used for the formylation of electron-rich aromatic compounds, was ingeniously adapted to perform a one-pot cyclization, chlorination, and formylation of simple, readily available acetanilides.[1][7] This breakthrough provided an efficient and highly regioselective route to a previously difficult-to-access molecular architecture, fundamentally unlocking its potential for broader synthetic exploration.[1]
Mechanistic Insights: A Cascade of Transformations
The synthesis is not a simple formylation but a sophisticated cascade reaction. The process begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[8] The subsequent reaction with an N-arylacetamide (acetanilide) proceeds through several key stages:
-
Vilsmeier Reagent Formation: POCl₃ activates the carbonyl oxygen of DMF, which, after the elimination of a phosphate species, forms the highly electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Attack and Cyclization: The acetanilide starting material attacks the Vilsmeier reagent. A series of intramolecular rearrangements and eliminations, driven by the excess POCl₃ acting as a dehydrating and chlorinating agent, leads to the formation of the quinoline ring.
-
Formylation: The newly formed, electron-rich quinoline intermediate is then formylated by another equivalent of the Vilsmeier reagent at the C-3 position, ultimately yielding the target 2-chloroquinoline-3-carbaldehyde after aqueous work-up.[7]
The entire sequence is a testament to the efficiency of multicomponent reactions, building significant molecular complexity in a single synthetic operation.
Visualization of the Vilsmeier-Haack Cyclization
Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
A Field-Proven Experimental Protocol
The trustworthiness of a synthetic method is demonstrated by a robust, reproducible protocol. The following procedure outlines the synthesis of 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction, with explanations for key experimental choices.
Step-by-Step Methodology
-
Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and condenser, place anhydrous DMF (3-5 equivalents). Cool the flask to 0-5°C in an ice-salt bath.[8] Add POCl₃ (10-12 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.
-
Causality: This initial cooling is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation of the Vilsmeier reagent.
-
-
Reaction with Substrate: To the freshly prepared reagent, add the substituted acetanilide (1 equivalent) portion-wise. After the addition is complete, heat the reaction mixture to 80-90°C for 4-10 hours.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the cyclization and formylation steps. The large excess of POCl₃ ensures complete conversion and acts as the solvent in some cases.
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.[9] A precipitate will form. Neutralize the acidic solution slowly with a saturated solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8.
-
Causality: The ice bath quenches the reaction and hydrolyzes any remaining POCl₃ and reaction intermediates. Neutralization is crucial as the final product is typically insoluble in neutral aqueous media and will precipitate out.
-
-
Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry.[8] Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield the pure 2-chloroquinoline-3-carbaldehyde.
Data Summary: Reaction Optimization
The efficiency of the Vilsmeier-Haack cyclization is influenced by the nature of the substituents on the starting acetanilide and the reaction conditions.
| Parameter | Range | Optimal (Reported) | Rationale & Field Insights |
| Molar Ratio (POCl₃:Substrate) | 3 - 15 equivalents | 12 equivalents[8] | A significant excess of POCl₃ drives the reaction to completion, acting as both a reagent and a dehydrating agent. Yields often suffer with lower equivalents. |
| Initial Temperature | 0 - 10°C | 0 - 5°C[8] | Essential for the stable formation of the Vilsmeier reagent and to control the initial exothermic addition to the substrate. |
| Reaction Temperature | 70 - 100°C | 80 - 90°C[8] | Provides the thermal energy required for the cyclization cascade. Temperatures above 100°C can lead to decomposition and reduced yields. |
| Reaction Time | 4 - 12 hours | 4 - 10 hours[8] | Substrate dependent. Electron-donating groups on the acetanilide generally facilitate the reaction, requiring shorter times. Monitoring by TLC is critical for optimization. |
| Work-up pH | 6 - 8 | Neutral (pH 7)[8] | Ensures complete precipitation of the product, which is often an insoluble solid at neutral pH, facilitating easy isolation by filtration. |
Synthetic Versatility: A Gateway to Heterocyclic Diversity
The true value of 2-chloroquinoline-3-carbaldehydes was realized after their initial discovery, as chemists began to explore the reactivity of the two functional groups. This single molecule serves as a branching point for the synthesis of countless other heterocyclic systems.
-
Reactions at the C2-Chloro Group: The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the synthesis of 2-aminoquinolines, 2-alkoxyquinolines, and 2-thioquinolines, among others.[10][11]
-
Reactions at the C3-Aldehyde Group: The aldehyde is a versatile handle for transformations such as condensation with amines or hydrazines to form Schiff bases and hydrazones, oxidation to a carboxylic acid, or reduction to an alcohol.[2]
-
Tandem/Domino Reactions: The most powerful applications involve reactions where both functional groups participate, leading to the formation of novel fused ring systems. For example, reaction with hydrazine can lead to the formation of pyrazolo[3,4-b]quinolines, a scaffold known for its biological activities.[2]
Workflow of Synthetic Applications
Caption: Synthetic utility of 2-chloroquinoline-3-carbaldehydes.
Modern Perspectives and Green Chemistry
While the classical Vilsmeier-Haack reaction remains the predominant synthetic route, modern research has focused on improving its efficiency and environmental footprint. The use of microwave irradiation and ultrasound has been shown to dramatically reduce reaction times and, in some cases, improve yields.[12] Furthermore, efforts towards developing "green" protocols have explored solvent-free conditions or the use of water as a solvent in subsequent derivatization steps, aligning this historic reaction with contemporary principles of sustainable chemistry.[12]
Conclusion
The discovery of an efficient synthetic route to 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction was a pivotal moment in heterocyclic chemistry. It transformed simple acetanilides into highly valuable and versatile building blocks. The dual reactivity of the chloro and formyl groups provides a robust platform for molecular diversification, enabling the synthesis of a wide range of fused and substituted quinolines with significant potential in drug discovery and materials science. From its historical discovery to its modern applications, the chemistry of 2-chloroquinoline-3-carbaldehydes continues to be a rich and productive field for scientific exploration.
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Quinoline Aldehydes: A Technical Guide to Their Physicochemical Properties and Synthetic Utility
Introduction: The Quinoline Aldehyde Scaffold in Modern Chemistry
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry and materials science.[1][2][3] The introduction of an aldehyde functional group onto this scaffold gives rise to quinoline aldehydes, a class of reactive intermediates that serve as versatile building blocks for the synthesis of a diverse array of more complex molecules.[4][5] The position of the aldehyde group on the quinoline ring system significantly influences the molecule's electronic properties, reactivity, and steric hindrance, thereby dictating its utility in various synthetic transformations. This guide provides an in-depth exploration of the physical and chemical characteristics of key quinoline aldehyde isomers, offering insights for researchers, scientists, and drug development professionals aiming to leverage these powerful synthetic intermediates.
I. Physicochemical Characteristics: A Comparative Overview
The physical properties of quinoline aldehydes, such as melting point, boiling point, and solubility, are crucial for their handling, purification, and use in synthesis. These properties are primarily dictated by the position of the aldehyde group and the potential for intermolecular interactions.
Physical Properties of Key Isomers
The melting and boiling points of quinoline aldehydes are influenced by the isomer's symmetry and the strength of intermolecular forces. Generally, these compounds are crystalline solids at room temperature.[6][7][8]
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Water Solubility |
| Quinoline-2-carbaldehyde | C₁₀H₇NO | 157.17 | 70-72[6] | 314.3 ± 15.0 (Predicted)[6] | Orange to brown crystals or crystalline powder[6] | Insoluble[6] |
| Quinoline-3-carbaldehyde | C₁₀H₇NO | 157.17 | 68-71[9] | 128°C / 1 mmHg[9] | White crystalline solid[9] | Slightly soluble[9] |
| Quinoline-4-carbaldehyde | C₁₀H₇NO | 157.17 | 45-52[8][10] | 131-133°C / 5 mmHg[8] | Off-white to yellow-brown crystalline powder, chunks, or solid[8] | Slightly soluble[8] |
| Quinoline-8-carbaldehyde | C₁₀H₇NO | 157.17 | 95-96[7] | 314.3 ± 15.0 (Predicted)[7] | Crystal - Powder | Not available |
Note: Predicted values are based on computational models and may differ from experimental values.
Spectroscopic Properties
The spectroscopic signature of quinoline aldehydes is key to their identification and characterization.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is typically observed in the region of 1680-1725 cm⁻¹.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton (CHO) gives a characteristic singlet in the downfield region of the ¹H NMR spectrum, typically between δ 9.5 and 10.5 ppm.[8][13] The aromatic protons exhibit complex splitting patterns in the aromatic region (δ 7.0-9.0 ppm).
-
UV-Visible (UV-Vis) Spectroscopy: Quinoline aldehydes exhibit characteristic absorption bands in the UV region, arising from π-π* transitions within the aromatic system. For example, quinoline-3-carbaldehyde shows an absorption maximum at 282 nm in methanol.[9]
II. Synthesis of the Quinoline Aldehyde Core
The synthesis of quinoline aldehydes can be achieved through various established methods for constructing the quinoline ring system, followed by the introduction or unmasking of the aldehyde functionality. Classical named reactions are often employed to generate the core quinoline scaffold.[1][14]
Key Synthetic Strategies
Several named reactions provide access to the fundamental quinoline structure, which can then be functionalized to yield the desired aldehyde.
-
Friedländer Synthesis: This method involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration.[1][15][16]
-
Skraup/Doebner–von Miller Synthesis: These related syntheses utilize the reaction of anilines with α,β-unsaturated carbonyl compounds (often generated in situ from glycerol in the Skraup synthesis) to produce quinolines.[1][16]
-
Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is another versatile route to substituted quinolines.[14][16]
Modern advancements often employ microwave-assisted synthesis and green chemistry principles to improve yields, reduce reaction times, and minimize environmental impact.[17][18]
Representative Synthetic Workflow: Friedländer Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a quinoline derivative via the Friedländer condensation, a common and adaptable method.
Caption: Reactivity map of quinoline aldehydes.
Role in Drug Discovery and Development
The quinoline core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. [2][4][19]Quinoline aldehydes serve as pivotal intermediates for the synthesis of these biologically active molecules. [5][20]
-
Antimicrobial Agents: The ability to readily form Schiff bases and other derivatives allows for the generation of libraries of compounds for screening against various bacterial and fungal strains. [4][5]* Anticancer Therapeutics: The quinoline scaffold can be elaborated from quinoline aldehydes to target specific enzymes or signaling pathways involved in cancer progression. [4][19]* Fluorescent Probes: The conjugated π-system of the quinoline ring can be extended through reactions at the aldehyde position to create fluorescent molecules for biological imaging and sensing applications. [5][21]
IV. Stability and Storage
Quinoline aldehydes should be stored in a dry, cool, and dark place to prevent degradation. [9]They can be sensitive to air and light. [6][8]For solutions, it is often recommended to prepare them fresh for sensitive experiments, as their stability in aqueous solutions can be influenced by pH and temperature. [22] Conditions to Avoid:
-
Incompatible with strong oxidizing agents. [7]* Elevated temperatures can increase the rate of chemical degradation. [22]
V. Conclusion
Quinoline aldehydes are a fundamentally important class of compounds, bridging the gap between simple starting materials and complex, high-value molecules. Their well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make them indispensable tools for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of their characteristics, as outlined in this guide, is essential for unlocking their full potential in the development of novel therapeutics and advanced materials.
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- 19. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 20. Quinoline-2-carboxaldehyde | CAS#:5470-96-2 | Chemsrc [chemsrc.com]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Solubility Profile of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde in Organic Solvents: A Predictive and Methodological Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of the predicted solubility of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry.[1][2] In the absence of specific experimental data, this document establishes a theoretical framework based on the principle of "like dissolves like" to forecast its behavior in various organic solvents.[3][4] Furthermore, a detailed, step-by-step experimental protocol is provided to enable researchers to empirically determine the solubility of this compound, ensuring a self-validating system for data generation. This guide is intended to be a practical resource for scientists in drug discovery and development, offering both predictive insights and actionable methodologies.
Introduction: The Significance of Solubility in Drug Development
The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. The ability of a compound to dissolve in a solvent is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. For heterocyclic compounds like this compound, which are prevalent scaffolds in medicinal chemistry, understanding their solubility in organic solvents is crucial for various stages of development, including synthesis, purification, formulation, and in vitro/in vivo screening.[1][2]
This guide will first delve into the physicochemical properties of this compound to build a foundation for predicting its solubility. Subsequently, we will explore the theoretical underpinnings of solubility and apply them to forecast the compound's behavior in a range of organic solvents. The cornerstone of this document is a robust experimental protocol designed to provide a reliable method for determining the precise solubility, thereby bridging the gap between theoretical prediction and empirical evidence.
Physicochemical Properties of this compound
Understanding the molecular characteristics of this compound is the first step in predicting its solubility.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀ClNO | [5] |
| Molecular Weight | 219.67 g/mol | [5] |
| Appearance | Solid | [5] |
| CAS Number | 323196-71-0 | [5] |
The structure of this compound reveals several key features that influence its polarity and, consequently, its solubility. The quinoline core is a bicyclic aromatic heterocycle containing a nitrogen atom. The presence of a chloro-substituent and an aldehyde group introduces electronegative atoms (chlorine and oxygen), which can participate in dipole-dipole interactions. The two methyl groups are nonpolar. Overall, the molecule possesses a moderate polarity. The nitrogen atom and the carbonyl oxygen of the aldehyde group can act as hydrogen bond acceptors.
Theoretical Principles and Predicted Solubility Profile
The adage "like dissolves like" is the guiding principle in predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7] The solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.[4]
Predicted Solubility of this compound:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given that the target molecule has hydrogen bond acceptors, it is predicted to have moderate to good solubility in these solvents. Ethanol, in particular, has been noted as a suitable solvent for reactions involving quinoline-3-carbaldehydes.[8]
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone): These solvents have significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. DMF is frequently used as a solvent for reactions involving quinoline-3-carbaldehyde, suggesting it is a good solvent for this class of compounds.[9] Therefore, good solubility is expected in these solvents due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and interact primarily through weak van der Waals forces. Due to the polar nature of the chloro and aldehyde groups in the target molecule, it is predicted to have poor solubility in nonpolar solvents.
The following diagram illustrates the predicted relationship between solvent properties and the solubility of the target compound.
Caption: Predicted solubility based on solvent polarity.
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method for determining the solubility of a solid compound in an organic solvent.[10]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMF, DMSO, hexane, toluene)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standards to determine the concentration of this compound in the saturated solution.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the analysis and the dilution factor, calculate the original concentration of the saturated solution. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Data Interpretation and Application
The experimentally determined solubility data will provide a clear understanding of the dissolution behavior of this compound. This information is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Choosing suitable solvent systems for preclinical and clinical formulations.
-
Preclinical Studies: Understanding the potential for precipitation in in vitro and in vivo assays.
Conclusion
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- ChemBK. (2024). quinoline-3-carbaldehyde.
- EXPERIMENT 1 DETERMIN
- Sigma-Aldrich. (n.d.). 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde.
- MDPI. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety.
- Khan Academy. (n.d.). Solubility of organic compounds.
- ResearchGate. (2026). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide.
- SciSpace. (2018).
- International Journal of Chemical Studies. (2016).
- PubChem. (n.d.). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.
- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?
- RSC Publishing. (2018).
- ChemicalBook. (2023). 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE.
- NIH. (n.d.). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.
- Homework.Study.com. (n.d.). How does polarity affect solubility?
- ResearchGate. (2025).
- Labclinics. (2020). Solubility factors when choosing a solvent.
- YouTube. (2025). Why Does Polarity Affect Compound Solubility Behavior?
- ResearchGate. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
- RSC Advances. (2018).
- ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde via Vilsmeier-Haack Cyclization
Abstract & Introduction
Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, exhibiting a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1] The functionalization of the quinoline core is critical for modulating its therapeutic effects. Specifically, 2-chloroquinoline-3-carbaldehydes are highly versatile intermediates, enabling further molecular elaboration at the 2- and 3-positions.[1][2]
This application note provides a comprehensive and validated protocol for the synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde. The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and efficient one-pot method that involves the formylation, chlorination, and cyclization of an appropriate acetanilide precursor.[3][4] We will detail the underlying mechanism, provide a step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.
Reaction Scheme and Mechanism
The synthesis proceeds by treating N-(2,5-dimethylphenyl)acetamide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Overall Reaction:
Mechanistic Rationale:
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The mechanism can be understood in three primary stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the acid chloride POCl₃ to form a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[7][8]
-
Electrophilic Substitution and Cyclization: The electron-rich aromatic ring of the N-(2,5-dimethylphenyl)acetamide attacks the electrophilic Vilsmeier reagent. This is followed by an intramolecular cyclization to form the quinoline ring system.
-
Hydrolysis: The resulting iminium salt intermediate is stable until the reaction is quenched. During aqueous work-up, it is rapidly hydrolyzed to yield the final aldehyde product.[6][7]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| N-(2,5-dimethylphenyl)acetamide | ≥98% | Commercially Available | Starting material. Ensure it is dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros Organics | Must be anhydrous. Use from a sealed bottle. |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich, Acros Organics | Highly corrosive and water-reactive. Handle with extreme care. |
| Ethyl Acetate | ACS Grade | Commercially Available | For recrystallization. |
| Deionized Water | N/A | In-house | For work-up. |
| Crushed Ice | N/A | In-house | For work-up. |
Equipment
-
Three-neck round-bottom flask (250 mL), flame-dried
-
Dropping funnel and reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
CAUTION: This reaction must be performed in a well-ventilated chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Vilsmeier Reagent Preparation:
-
To a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (25 mL, 0.32 mol).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (18.6 mL, 0.20 mol) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A thick, white precipitate of the Vilsmeier reagent may form.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Formylation and Cyclization Reaction:
-
To the prepared Vilsmeier reagent, add N-(2,5-dimethylphenyl)acetamide (5.31 g, 0.03 mol) portion-wise over 15 minutes. Ensure the temperature remains below 20 °C.
-
Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to 80-85 °C using a heating mantle.
-
Maintain this temperature with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
In a separate large beaker (1 L), prepare approximately 500 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring. This quenching step is highly exothermic and will release HCl gas. Perform this step slowly in the back of the fume hood.
-
A precipitate will form as the intermediate is hydrolyzed. Continue stirring the slurry for 30-60 minutes until all the ice has melted.
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is neutral (pH ≈ 7).
-
-
Purification:
Characterization and Data
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | Typically in the range of 140-150 °C (Varies with purity) |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃): Expect signals for the aldehyde proton (~10.5 ppm), aromatic protons on the quinoline ring (7.0-8.8 ppm), and two distinct methyl singlets (~2.4-2.8 ppm).[3]
-
¹³C NMR (CDCl₃): Expect a signal for the aldehyde carbonyl carbon (~189 ppm), along with signals for the aromatic and methyl carbons.[3]
-
IR (KBr): Characteristic peaks for C=O (aldehyde) stretch around 1690 cm⁻¹, and C-Cl stretch around 770 cm⁻¹.[3]
-
Mass Spectrometry (ESI-MS): Expect to observe the [M+H]⁺ ion at m/z ≈ 219.05.
Process Workflow Visualization
The following diagram outlines the complete workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagents (especially DMF) were not anhydrous.[12]2. Insufficient reaction time or temperature. | 1. Use freshly opened or distilled anhydrous DMF. Ensure POCl₃ is fresh.2. Monitor the reaction by TLC. If starting material persists, extend the heating time or slightly increase the temperature (to ~90 °C).[3][12] |
| Formation of Dark Tar | 1. Reaction temperature was too high.2. Impure starting materials. | 1. Use a temperature-controlled heating mantle and monitor the internal reaction temperature carefully.2. Ensure the purity of the starting N-(2,5-dimethylphenyl)acetamide. |
| Difficult Filtration | The precipitated product is too fine or oily. | 1. Ensure the quenched mixture is stirred thoroughly for an extended period (1-2 hours) to allow for complete hydrolysis and crystallization.2. Cool the slurry in an ice bath before filtration to promote better crystal formation. |
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Bajare, N. (2015). Vilsmeier haack rxn. Slideshare. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Kumar, A., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. Retrieved from [https://www.semantic scholar.org/paper/2-Chloroquinoline-3-carbaldehydes%3A-synthesis-and-Massoud-El-Gendy/25841498143f545a05b33100234a413d540243e8]([Link] scholar.org/paper/2-Chloroquinoline-3-carbaldehydes%3A-synthesis-and-Massoud-El-Gendy/25841498143f545a05b33100234a413d540243e8)
-
Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Patil, D. P., & Mahajan, D. T. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 3(3), 634-651. Retrieved from [Link]
-
Ibrahim, A. M. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Retrieved from [Link]
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Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline
Introduction: The Strategic Importance of 2-Chloro-3-formylquinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Among the vast library of functionalized quinolines, 2-chloro-3-formylquinolines stand out as exceptionally versatile synthetic intermediates.[4][3] The presence of three distinct reactive sites—the electrophilic aldehyde, the nucleophilically displaceable chloro group, and the quinoline ring system itself—provides a powerful platform for the construction of complex molecular architectures and the development of novel therapeutic agents.
The Vilsmeier-Haack reaction offers one of the most direct and efficient methods for constructing this valuable scaffold from readily available N-arylacetamides (acetanilides).[5][6] This reaction, which involves formylation and concomitant cyclization, is a powerful tool for building the functionalized quinoline core in a highly regioselective manner.[5] This guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines, detailing the underlying mechanism, optimized protocols, and practical insights for researchers, scientists, and drug development professionals.
Reaction Mechanism: A Stepwise Annulation and Formylation Cascade
The Vilsmeier-Haack reaction, in this context, is not a simple formylation of a pre-existing quinoline ring. Instead, it is a more elegant one-pot cyclization of an N-arylacetamide to construct the quinoline ring system with simultaneous introduction of the chloro and formyl groups at the 2- and 3-positions, respectively. The reaction can be dissected into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack, cyclization, and aromatization cascade.
Part 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the in situ formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[7][8][9][10] The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[9][11]
Caption: Formation of the Vilsmeier Reagent.
Part 2: Cyclization and Formylation Cascade
The N-arylacetamide substrate, possessing an electron-rich aromatic ring, then engages in a series of transformations initiated by the Vilsmeier reagent. The mechanism proceeds as follows:
-
Electrophilic Attack: The Vilsmeier reagent acts as a potent electrophile. The reaction with the N-arylacetamide can occur at two nucleophilic sites: the enolic oxygen of the amide or the activated aromatic ring. The subsequent cyclization is facilitated by the attack of the aromatic ring onto the newly formed electrophilic center.
-
Cyclization: An intramolecular electrophilic aromatic substitution takes place, where the electron-rich aryl ring attacks the iminium carbon, leading to the formation of a six-membered ring intermediate.
-
Dehydration and Aromatization: The intermediate undergoes dehydration, driven by the reaction conditions, to form a dihydroquinoline derivative.
-
Second Vilsmeier Attack and Hydrolysis: A second molecule of the Vilsmeier reagent reacts with the dihydroquinoline intermediate, leading to the introduction of the formyl group precursor at the 3-position. Subsequent aqueous workup hydrolyzes the iminium intermediates to yield the final 2-chloro-3-formylquinoline product.
Caption: Vilsmeier-Haack synthesis of 2-chloro-3-formylquinoline.
Experimental Protocols and Optimization
The successful synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction is contingent on carefully controlled reaction parameters. The following protocol is a generalized yet robust procedure that can be adapted based on the specific substrate.
Materials and Reagents
-
Substituted N-arylacetamide (1 equivalent)
-
N,N-Dimethylformamide (DMF) (Solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (3-15 equivalents)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for neutralization
-
Ethyl acetate (for extraction and recrystallization)
-
Hexane (for recrystallization)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube
-
Ice bath
-
Heating mantle or water bath
-
Thin Layer Chromatography (TLC) apparatus
Optimized Reaction Conditions
The yield and purity of the final product are highly dependent on the reaction conditions. The following table summarizes key optimized parameters based on literature reports.[5]
| Parameter | Recommended Range | Optimal (Reported) | Rationale and Causality |
| Molar Ratio (POCl₃:Acetanilide) | 3 - 15 equivalents | 12 equivalents[5] | A significant excess of POCl₃ is required to drive the reaction to completion. It acts as both a reagent for Vilsmeier reagent formation and a dehydrating agent. Lower equivalents may result in incomplete conversion, while a very large excess can lead to harsher conditions and potential side reactions. |
| Initial Temperature | 0 - 10°C | 0 - 5°C[1][5] | The initial reaction between DMF and POCl₃ is exothermic.[12] Low temperatures are crucial to control this exotherm, prevent the degradation of the Vilsmeier reagent, and ensure a controlled reaction initiation when the acetanilide is added. |
| Reaction Temperature | 70 - 100°C | 80 - 90°C[1][5] | This temperature range is necessary to provide the activation energy for the cyclization and subsequent steps. Temperatures that are too low will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to the formation of tarry byproducts.[13] |
| Reaction Time | 4 - 12 hours | 4 - 10 hours[1][5] | The reaction time is substrate-dependent. Electron-donating groups on the acetanilide generally lead to shorter reaction times. Progress should be monitored by TLC to determine the point of maximum product formation and avoid degradation. |
| Work-up pH | 6 - 8 | Neutral (pH 7)[14] | Proper neutralization is critical for the precipitation of the product. The reaction mixture is highly acidic, and the quinoline product, being basic, will remain in solution as its protonated salt. Basification liberates the free base, causing it to precipitate. Overly basic conditions (e.g., pH 14) can lead to side reactions like the Cannizzaro reaction.[14][15] |
Step-by-Step Synthesis Protocol
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, take the required amount of dry DMF. Cool the flask in an ice bath to 0-5°C.
-
Addition of POCl₃: Add POCl₃ (12 equivalents) dropwise to the cold DMF via the dropping funnel with continuous stirring. Maintain the temperature below 10°C throughout the addition. A yellowish to reddish precipitate of the Vilsmeier reagent may form.
-
Addition of Acetanilide: Once the addition of POCl₃ is complete, add the N-arylacetamide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains between 0-10°C.
-
Reaction: After the addition of the acetanilide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C using a water bath or heating mantle.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (a typical eluent system is ethyl acetate:hexane, e.g., 3:7).[13] The reaction is complete when the starting acetanilide spot has disappeared or the product spot intensity is maximized.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[1][5] This step hydrolyzes the intermediate iminium salts and quenches the excess POCl₃.
-
Neutralization and Precipitation: Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7.[14] The solid product will precipitate out.
-
Isolation and Purification: Filter the precipitated solid using a Büchner funnel and wash it thoroughly with cold water to remove any inorganic salts.[5] Dry the crude product in a desiccator.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure 2-chloro-3-formylquinoline.[5]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Insufficient excess of POCl₃.- Reaction temperature too low.- Incomplete neutralization during work-up.- Highly deactivating groups on the acetanilide. | - Increase the molar ratio of POCl₃ to 12-15 equivalents.- Ensure the reaction is heated to at least 80°C.- Carefully monitor the pH during neutralization to ensure it reaches ~7 to precipitate the product.[14]- For substrates with strong electron-withdrawing groups (e.g., nitro), the reaction may fail or give very poor yields. Consider alternative synthetic routes. |
| Formation of Tarry Side Products | - Reaction temperature too high.- Prolonged reaction time. | - Maintain the reaction temperature strictly within the 80-90°C range.[13]- Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed to avoid over-running it.[13] |
| Product is Impure After Recrystallization | - Presence of closely related side products. | - If recrystallization is insufficient, purify the product using column chromatography on silica gel with an appropriate solvent system like ethyl acetate:hexane.[13] |
Synthetic Utility and Applications
2-Chloro-3-formylquinolines are valuable precursors in medicinal chemistry and materials science. The aldehyde group can be readily transformed into a variety of other functional groups (e.g., carboxylic acids, nitriles, oximes, and Schiff bases), while the 2-chloro substituent is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities such as amines, thiols, and alkoxy groups.[6] This versatility has been exploited in the synthesis of compounds with a wide range of biological activities.[4][3]
Safety Precautions
The Vilsmeier-Haack reaction involves the use of hazardous chemicals and should be performed with appropriate safety measures in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water.[16] Always handle it with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
N,N-Dimethylformamide (DMF): is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.
-
Work-up: The quenching of the reaction mixture with ice water is highly exothermic and releases HCl gas. This step must be performed slowly and with vigorous stirring in a large, open beaker within a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1868-1875. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1163.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. [Link]
-
Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 1-5. [Link]
-
Tekale, A. S., & Shaikh, S. A. L. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. [Link]
-
Shaikh, S. A. L., & Tekale, A. S. (2016). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 32(3), 1545-1551. [Link]
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-130. [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. [Link]
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? [Link]
-
ResearchGate. (n.d.). Optimisation of reaction conditions. [Link]
-
Al-Ostath, A. I., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1346-1371. [Link]
-
Singh, P., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
Ghorab, M. M., & Al-Said, M. S. (2020). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Journal of Heterocyclic Chemistry, 57(10), 3656-3675. [Link]
-
ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]
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Protocol for Vilsmeier-Haack cyclisation of N-arylacetamides
An Application Guide to the Vilsmeier-Haack Cyclisation of N-Arylacetamides for the Synthesis of 2-Chloro-3-formylquinolines
Introduction: A Powerful Tool for Heterocyclic Synthesis
The Vilsmeier-Haack reaction is a versatile and powerful synthetic transformation primarily known for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Its utility, however, extends far beyond simple formylation. A particularly valuable application is the intramolecular cyclisation of N-arylacetamides to construct the quinoline scaffold. This protocol provides a direct and efficient route to 2-chloro-3-formylquinolines, which are highly valuable intermediates in medicinal chemistry and drug development.[4] These functionalized quinolines serve as versatile synthons for building more complex heterocyclic systems, including potential anticancer agents.[4]
This guide provides a detailed protocol for researchers and drug development professionals, explaining the underlying mechanism, critical experimental parameters, and a step-by-step procedure for the successful synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.
Reaction Mechanism: From Acetanilide to Quinoline
The transformation proceeds through a two-stage mechanism: the initial formation of the electrophilic Vilsmeier reagent, followed by a sequence of electrophilic substitution, cyclisation, and dehydration.
-
Formation of the Vilsmeier Reagent : The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[2][3][5][6]
-
Electrophilic Attack and Cyclisation : The N-arylacetamide substrate is then activated. The Vilsmeier reagent facilitates a double formylation and subsequent intramolecular cyclisation. The electron-rich aromatic ring of the acetanilide attacks the electrophilic carbon of an iminium species, initiating the ring closure.
-
Dehydration and Aromatization : The cyclised intermediate undergoes dehydration and subsequent elimination, driven by the formation of the stable aromatic quinoline ring.
-
Hydrolysis : The final step occurs during the aqueous workup, where the iminium salt intermediate at the 3-position is hydrolysed to yield the final 2-chloro-3-formylquinoline product.[2][7]
The overall mechanistic pathway is illustrated below.
Caption: Mechanism of Vilsmeier-Haack cyclisation of N-arylacetamides.
Optimized Reaction Parameters
The success of the Vilsmeier-Haack cyclisation is highly dependent on several key parameters. The yield and reaction time are particularly sensitive to the electronic nature of the substituents on the N-arylacetamide ring.
| Parameter | Recommended Range | Optimal Value | Rationale & Notes |
| Substrate | N-Arylacetamides | Electron-donating groups (EDG) at the meta-position | EDGs enhance the nucleophilicity of the aromatic ring, facilitating the electrophilic cyclisation, leading to higher yields and shorter reaction times.[8][9] Substrates with electron-withdrawing groups (EWG) often give poor yields. |
| POCl₃ : Substrate | 3 - 15 equivalents | 12 equivalents | A large excess of POCl₃ is often required to drive the reaction to completion and achieve maximum yield.[4] |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous DMF | DMF serves as both a reagent for forming the Vilsmeier reagent and as the solvent. Using an excess of the amide can be beneficial.[1] Anhydrous conditions are critical to prevent premature decomposition of the Vilsmeier reagent and POCl₃.[10] |
| Initial Temperature | 0 - 10°C | 0 - 5°C | The formation of the Vilsmeier reagent is exothermic. Low-temperature, dropwise addition of POCl₃ to DMF is crucial for safety and to prevent degradation of the reagent.[4][11][12] |
| Reaction Temperature | 60 - 120°C | 80 - 90°C | After the initial formation of the reagent and addition of the substrate, heating is required to drive the cyclisation and dehydration steps.[1][11] |
| Reaction Time | 4 - 16 hours | Substrate Dependent | The time required for completion varies significantly. Substrates with EDGs may react within 4-6 hours, while others, like those with methyl groups, may require up to 10-16 hours of heating.[11][12] Reaction progress should be monitored by Thin Layer Chromatography (TLC).[11] |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-chloro-3-formylquinolines. The quantities can be scaled as needed, with appropriate adjustments to equipment and handling procedures.
Materials and Reagents
-
N-Arylacetamide (Substrate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Crushed ice
-
Sodium bicarbonate (or other mild base) for neutralization
-
Ethyl acetate (or other suitable solvent) for recrystallization
-
Deionized water
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice-salt bath
-
Heating mantle
-
Büchner funnel and filtration flask
Procedure
-
Vilsmeier Reagent Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, place anhydrous DMF (3 equivalents relative to the substrate).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add freshly distilled POCl₃ (12 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring.[4] Crucially, maintain the internal temperature below 5°C throughout the addition. This step is exothermic.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Reaction with N-Arylacetamide:
-
To the pre-formed Vilsmeier reagent, add the N-arylacetamide (1 equivalent) portion-wise, while maintaining the temperature at 0-5°C.[12]
-
-
Cyclisation:
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a substantial amount of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with stirring.[7][12] This quenching step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Stir the resulting slurry until all the ice has melted. The product will often precipitate as a solid.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any remaining salts and DMF.
-
-
Purification:
-
Dry the crude product in a desiccator or vacuum oven.
-
Further purify the crude solid by recrystallization from a suitable solvent, such as ethyl acetate, to obtain the pure 2-chloro-3-formylquinoline.[4]
-
Caption: General experimental workflow for Vilsmeier-Haack synthesis.
References
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]
-
Rajput, A. P., & Girase, P. D. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 4(3), 643-656. [Link]
-
Jadhav, S. D., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(4), 113-116. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Gaikwad, S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 45-48. [Link]
-
Wang, C., et al. (2020). Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. RSC Advances, 10(49), 29421-29429. [Link]
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar. [Link]
-
ResearchGate. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
SciSpace. (2005). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. SciSpace. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Wikipedia. [Link]
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- 8. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
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Application Notes and Protocols: 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
Introduction: The Strategic Value of a Bifunctional Quinoline Intermediate
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1][2] Within this important class of heterocycles, 2-chloroquinoline-3-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[3] The strategic placement of a nucleophilically labile chlorine atom at the C-2 position and an electrophilic aldehyde group at the C-3 position provides two orthogonal reaction sites. This bifunctionality allows for a diverse range of chemical transformations, enabling the construction of complex, fused heterocyclic systems from a single, readily accessible starting material.[1]
This guide focuses on a specific, yet highly valuable, derivative: 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde . The inclusion of two methyl groups on the benzene ring modifies the electronic properties and steric environment of the quinoline core, offering a unique building block for fine-tuning the biological activity and physical properties of its downstream products. These application notes provide a comprehensive overview of its synthesis, properties, and proven utility, complete with detailed, field-tested protocols for its application in key synthetic transformations.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below. This data serves as a benchmark for confirming the identity and purity of the synthesized material.
| Property | Value | Source |
| IUPAC Name | This compound | --- |
| CAS Number | 323196-71-0 | |
| Molecular Formula | C₁₂H₁₀ClNO | |
| Molecular Weight | 219.67 g/mol | |
| Appearance | Solid | |
| Predicted Boiling Point | 370.8 ± 37.0 °C | [4] |
| Predicted Density | 1.270 ± 0.06 g/cm³ | [4] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) is available through chemical data suppliers like ChemicalBook.[5]
Core Synthesis Protocol: Vilsmeier-Haack Cyclization
The most direct and widely adopted method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction involves the formylation and subsequent cyclization of an N-arylacetamide using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] The electron-donating methyl groups on the N-(2,5-dimethylphenyl)acetamide precursor facilitate the electrophilic substitution and cyclization steps.
Diagram: Vilsmeier-Haack Synthesis Workflow
Caption: Vilsmeier-Haack synthesis of the target intermediate.
Detailed Synthesis Protocol
Materials:
-
N-(2,5-dimethylphenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Deionized water
-
Ethyl acetate (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool anhydrous DMF (3.0 eq) to 0-5 °C in an ice bath.
-
Add POCl₃ (7.0 eq) dropwise to the cooled DMF with constant stirring.[7] Maintain the temperature below 10 °C during the addition. Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the Vilsmeier reagent.
-
Reactant Addition: Add N-(2,5-dimethylphenyl)acetamide (1.0 eq) portion-wise to the flask. An exothermic reaction may be observed; control the addition rate to maintain the temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to reach room temperature. Transfer the flask to a preheated oil bath and heat the reaction mixture at 80-90 °C.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 8 to 16 hours for completion.[6][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice (~500 g).
-
Isolation: A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Dry the crude product. For purification, recrystallize the solid from ethyl acetate to yield the final product, this compound.[9][10]
Expert Insight: The ratio of POCl₃ to DMF and the reaction temperature are critical. An excess of POCl₃ ensures complete conversion. The electron-donating methyl groups on the acetanilide ring facilitate the cyclization, generally leading to good yields. Meticulous control of the initial Vilsmeier reagent formation at low temperatures is crucial to prevent degradation.
Application Protocols: A Gateway to Fused Heterocycles
This compound is a premier starting material for building molecular complexity. The following protocols detail three common and powerful transformations.
Protocol 1: Nucleophilic Aromatic Substitution & Schiff Base Formation
The C-2 chlorine is susceptible to nucleophilic aromatic substitution (SNAr), while the C-3 aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). These reactions can be performed sequentially or, in some cases, in a single pot. This protocol details the formation of a Schiff base, a key step towards synthesizing more complex molecules like thiazolidinones or azetidinones.[1]
Diagram: Schiff Base Formation
Caption: General workflow for Schiff base synthesis.
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 10 mL per mmol of aldehyde).
-
Reagent Addition: Add the substituted primary amine (e.g., 4-nitroaniline, 1.0 eq) to the solution.[11]
-
Catalysis: Add a catalytic amount of glacial acetic acid (4-5 drops).[11]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 1-3 hours.[11] Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
Purification: The solid Schiff base product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethyl acetate or ethanol to obtain the pure product.
Protocol 2: Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where the aldehyde reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base. This reaction extends the π-system of the quinoline core, creating valuable intermediates for synthesizing pyran and pyridine-fused systems.
Procedure:
-
Setup: In a flask, suspend this compound (1.0 eq) and an active methylene compound such as malononitrile (1.1 eq) in water.[12]
-
Catalysis: Add a catalytic amount of a weak base, such as sodium bicarbonate (NaHCO₃) or a few drops of morpholine.[12]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid, proceeding to completion within 15-30 minutes.[12][13] A precipitate of the product will form.
-
Isolation: After 30 minutes, cool the reaction mixture in an ice bath for 10 minutes to maximize precipitation.[12]
-
Purification: Collect the product by vacuum filtration, wash thoroughly with cold water, and air dry. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
Expert Insight: This aqueous, base-catalyzed method represents a green chemistry approach, avoiding hazardous organic solvents and often requiring minimal purification.[12] The rate and yield can be influenced by the choice of base and the specific active methylene compound used.
Protocol 3: Synthesis of Fused Pyrazolo[3,4-b]quinolines
The dual reactivity of the intermediate is perfectly exploited in the synthesis of pyrazolo[3,4-b]quinolines, a scaffold of significant pharmacological interest.[14] The reaction proceeds via initial condensation of hydrazine with the aldehyde, followed by an intramolecular nucleophilic substitution of the C-2 chlorine by the newly formed hydrazone nitrogen.
Procedure:
-
Setup: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (80% solution, 2.0 eq).[7]
-
Catalysis: Add a few drops of a base, such as triethylamine, to facilitate the reaction.[7]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture on a water bath. The reaction can take several hours (e.g., 15 hours) to proceed to completion.[7] Monitor the disappearance of the starting material by TLC.
-
Isolation: After the reaction is complete, cool the mixture. If a precipitate forms, it can be filtered directly. Otherwise, distill off the excess solvent and hydrazine under reduced pressure.
-
Work-up: Pour the residue into water. The solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure 1H-Pyrazolo[3,4-b]quinoline derivative.[7]
Conclusion
This compound is a high-value, versatile intermediate that serves as an efficient gateway to a vast library of complex heterocyclic structures. The robust Vilsmeier-Haack synthesis provides reliable access to this starting material. Through straightforward and high-yielding protocols such as Schiff base formation, Knoevenagel condensation, and pyrazolo-fusion, researchers can rapidly generate molecular diversity. The protocols outlined in this guide are designed to be reproducible and serve as a validated starting point for further exploration in drug discovery and materials science.
References
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]
-
Romański, J. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.). Semantic Scholar. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Massoud, M. A. M., Bayoumi, W. A., Farahat, A. A., El-Sayed, M. A., & Mansour, B. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. [Link]
-
Khan, F. N., Subashini, R., Kushwaha, A. K., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022). Molecules. [Link]
-
Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. (n.d.). ResearchGate. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
-
A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. (2013). RSC Advances. [Link]
-
Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. (2014). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
- Process for preparing pyrazolo/3,4-b/quinoline derivatives. (1986).
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). Heliyon. [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Thieme. [Link]
-
Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... (n.d.). ResearchGate. [Link]
-
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. (n.d.). PubChem. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link]
-
An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (2007). The Chemical Educator. [Link]
-
Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research. [Link]
-
Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. [Link]
-
2-Chloro-8-methylquinoline-3-carbaldehyde. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
-
2-Chloroquinoline-3-carbaldehyde. (2009). ResearchGate. [Link]
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Application Notes and Protocols: Derivatization of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde, a versatile scaffold in medicinal chemistry and materials science. We delve into the strategic derivatization of this molecule, offering detailed, field-proven protocols for modifications at its two primary reactive sites: the C3-aldehyde and the C2-chloro functionalities. The protocols are designed to be self-validating, with explanations of the underlying chemical principles, causality behind experimental choices, and robust analytical characterization methods. This guide is intended to empower researchers to leverage this valuable building block for the synthesis of novel compounds with potential therapeutic and technological applications.
Introduction: The Strategic Importance of this compound
Quinoline derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1] The title compound, this compound, is a particularly valuable synthetic intermediate due to its dual reactivity. The electrophilic aldehyde group at the C3 position serves as a handle for a variety of condensation and nucleophilic addition reactions, while the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution. This orthogonal reactivity allows for a stepwise and controlled elaboration of the quinoline core, enabling the generation of diverse molecular architectures. The presence of the dimethyl groups at the 5 and 8 positions can influence the electronic properties and steric environment of the molecule, potentially fine-tuning the biological activity and pharmacokinetic profile of its derivatives.
This guide provides detailed protocols for the synthesis of the parent aldehyde and its subsequent derivatization, offering a practical resource for chemists engaged in the exploration of novel quinoline-based compounds.
Synthesis of the Starting Material: this compound
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4] This reaction involves the formylation and cyclization of an appropriate acetanilide using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Underlying Principle: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloromethyleneiminium salt (the Vilsmeier reagent) from the reaction of DMF and POCl₃. This reagent then acts as a formylating agent, attacking the electron-rich aromatic ring of the N-arylacetamide. A subsequent intramolecular cyclization, followed by dehydration and hydrolysis of the intermediate iminium salt upon aqueous workup, yields the final 2-chloroquinoline-3-carbaldehyde. The regioselectivity of the cyclization is directed by the electronics of the acetanilide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related substituted 2-chloroquinoline-3-carbaldehydes.[5][6]
Materials:
-
N-(2,5-dimethylphenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice bath.
-
Slowly add freshly distilled POCl₃ (3 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: To the stirred suspension of the Vilsmeier reagent, add N-(2,5-dimethylphenyl)acetamide (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
A solid precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford this compound as a crystalline solid.
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be carried out under an inert atmosphere to prevent the hydrolysis of the Vilsmeier reagent.
-
The work-up procedure should be performed with care, as the addition of the reaction mixture to ice and the subsequent neutralization can be exothermic and may cause splashing.
Characterization:
-
¹H NMR: Expect characteristic signals for the aldehyde proton (around 10 ppm), the quinoline ring protons, and the two methyl groups.
-
¹³C NMR: The spectrum should show the characteristic carbonyl carbon of the aldehyde (around 190 ppm) and the carbons of the quinoline ring and methyl groups.
-
IR Spectroscopy: Look for a strong carbonyl stretching frequency for the aldehyde (around 1690-1710 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Derivatization at the C3-Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of chemical transformations, most notably condensation reactions to form new carbon-nitrogen and carbon-carbon bonds.
Schiff Base Formation: A Gateway to Diverse Functionalities
The condensation of the aldehyde with primary amines or hydrazines to form Schiff bases (imines) is a robust and high-yielding reaction.[7][8][9] These Schiff bases are not only interesting compounds in their own right, often exhibiting biological activity, but also serve as intermediates for further transformations such as reduction to secondary amines or cyclization reactions.
dot
Caption: Workflow for Schiff base formation.
Experimental Protocol: Synthesis of a Schiff Base Derivative
Materials:
-
This compound
-
A primary amine (e.g., aniline, benzylamine, or a substituted aniline)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the primary amine (1.1 equivalents).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting solid can be recrystallized from a suitable solvent like ethanol.
Causality: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. The subsequent dehydration step is also acid-catalyzed.
| Reactant Amine | Solvent | Catalyst | Reaction Time | Yield (%) |
| Aniline | Ethanol | Acetic Acid | 3 h | >90 |
| 4-Fluoroaniline | Ethanol | Acetic Acid | 2.5 h | >90 |
| Benzylamine | Methanol | None | 4 h | ~85 |
Table 1: Representative conditions for Schiff base formation.
Derivatization at the C2-Chloro Position
The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the introduction of a variety of nucleophiles, leading to a wide range of C2-substituted quinolines.
Nucleophilic Aromatic Substitution (SₙAr)
Common nucleophiles used in SₙAr reactions with 2-chloroquinolines include amines, alkoxides, thiolates, and azides. These reactions typically require elevated temperatures and sometimes the use of a base to facilitate the reaction.
dot
Caption: General scheme for SₙAr at the C2 position.
Experimental Protocol: Synthesis of a 2-Amino-5,8-dimethylquinoline-3-carbaldehyde Derivative
Materials:
-
This compound
-
A secondary amine (e.g., morpholine, piperidine) or a primary amine
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add the amine (1.5 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
A solid product may precipitate. If so, collect it by filtration, wash with water, and dry.
-
If the product is an oil or does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The base (potassium carbonate) deprotonates the amine nucleophile, increasing its nucleophilicity. The polar aprotic solvent (DMF) solvates the cation, further enhancing the reactivity of the nucleophile. The electron-withdrawing nature of the quinoline nitrogen stabilizes the Meisenheimer complex intermediate, facilitating the substitution reaction.
Cyclization Reactions: Building Fused Heterocyclic Systems
The presence of both the aldehyde and the chloro group in a 1,2-relationship allows for facile cyclization reactions with binucleophiles to construct fused heterocyclic systems, which are of great interest in drug discovery.
Synthesis of Pyrazolo[3,4-b]quinolines
Reaction with hydrazine or substituted hydrazines leads to the formation of pyrazolo[3,4-b]quinolines, a class of compounds known for their diverse biological activities.
dot
Caption: Synthesis of pyrazolo[3,4-b]quinolines.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]quinoline Derivative
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux the mixture for 4-8 hours. The reaction can be monitored by TLC.
-
A solid product usually precipitates from the hot solution.
-
Cool the reaction mixture, collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the pure pyrazolo[3,s4-b]quinoline derivative.
Mechanism Insight: The reaction likely proceeds through an initial condensation of the hydrazine with the aldehyde to form a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine at the C2 position, displacing the chloride ion and leading to the fused pyrazole ring.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the derivatization of this scaffold. The ability to selectively modify the aldehyde and chloro functionalities opens up numerous avenues for the development of new drug candidates and functional materials. As with any chemical synthesis, it is imperative that all procedures are carried out with appropriate safety precautions in a well-equipped laboratory setting.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Quinoline Derivatives in Modern Drug Discovery. Vertex AI Search.
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287.
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018).
- Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-20.
- Patel, K. D., & Patel, N. K. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(11), 227-230.
- Atmiya University. (n.d.). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives.
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875.
- ResearchGate. (2025). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
- ResearchGate. (2025). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide.
- Hamama, W. S., et al. (2018).
- RSC Publishing. (n.d.).
- Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709.
- ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile.
- Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar.
- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
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- 9. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the Quinoline Scaffold
An In-Depth Guide to Nucleophilic Substitution Reactions of 2-Chloroquinolines: Protocols and Application Notes for the Modern Chemist
The quinoline ring system is a cornerstone of heterocyclic chemistry, celebrated for its prevalence in a vast array of biologically active compounds and functional materials.[1][2] As a privileged scaffold in medicinal chemistry, it forms the core of numerous pharmaceuticals, including the renowned antimalarial drug chloroquine and various antitumor and antimicrobial agents.[1][3] The functionalization of this bicyclic heterocycle is paramount for tuning its pharmacological profile, and among the various quinoline derivatives, 2-chloroquinoline stands out as a supremely versatile and reactive intermediate.
This guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-chloroquinolines. We will delve into the mechanistic underpinnings that govern these transformations, present detailed, field-proven protocols for key reactions, and discuss their applications in drug discovery and beyond. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Mechanistic Foundations: The SNAr Reaction on the Quinoline Core
The primary pathway for the functionalization of 2-chloroquinoline is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5] Unlike typical SN2 reactions, which are unfeasible on an sp²-hybridized carbon within an aromatic ring, the SNAr mechanism proceeds via a two-step addition-elimination sequence.[6][7]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the C2 carbon of the quinoline ring. This carbon is highly electrophilic due to the powerful electron-withdrawing effect of the adjacent ring nitrogen atom. This attack temporarily breaks the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]
-
Leaving Group Elimination: Aromaticity is restored in the second step through the expulsion of the chloride leaving group.
The unique electronic structure of the quinoline ring dictates the regioselectivity of this reaction. The C2 and C4 positions are both activated towards nucleophilic attack. However, the C2 position is generally more reactive due to the greater inductive effect of the adjacent electronegative nitrogen, which provides superior stabilization for the negative charge in the Meisenheimer intermediate.[9][10][11]
Caption: General SNAr Mechanism at the C2 Position of Quinoline.
Core Synthetic Protocols and Methodologies
The true utility of 2-chloroquinoline lies in its ability to react with a wide spectrum of nucleophiles, providing access to diverse libraries of functionalized quinolines. This section details robust protocols for the most common and impactful transformations.
C-N Bond Formation: Synthesis of 2-Aminoquinolines
2-Aminoquinoline derivatives are crucial pharmacophores found in a multitude of bioactive molecules.[12] Their synthesis is readily achieved by reacting 2-chloroquinolines with primary or secondary amines.
Workflow: General Amination of 2-Chloroquinoline
Caption: General workflow for the synthesis of 2-aminoquinolines.
Protocol 1A: Conventional Heating
-
Reagents & Equipment:
-
2-Chloroquinoline (1.0 eq)
-
Amine (primary or secondary, 1.2-2.0 eq)
-
Base (e.g., K₂CO₃, 2.0 eq, if amine is used as its salt or is not in excess)
-
Solvent (e.g., DMF, NMP, or Ethanol), anhydrous
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
-
TLC plates, standard work-up and purification equipment
-
-
Procedure:
-
To a round-bottom flask, add 2-chloroquinoline, the amine, and the base (if used).
-
Add the anhydrous solvent to achieve a concentration of approx. 0.5 M.
-
Heat the mixture to 80-120 °C under a nitrogen or argon atmosphere.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reactions typically take 4-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 1B: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of this reaction, often reducing times from hours to minutes and improving yields.[13][14]
-
Reagents & Equipment:
-
Same as Protocol 1A
-
Microwave synthesis vial with a magnetic stir bar
-
Microwave reactor
-
-
Procedure:
-
In a microwave vial, combine 2-chloroquinoline (1.0 eq), the amine (1.5 eq), and base (e.g., K₂CO₃, 2.0 eq) in a suitable microwave-safe solvent (e.g., DMF, EtOH).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160 °C) for 10-40 minutes. Note: Optimize time and temperature for specific substrates.
-
After cooling to room temperature, perform the same work-up and purification as described in Protocol 1A.
-
| Nucleophile (Amine) | Typical Conditions | Expected Outcome | Reference |
| Aniline | K₂CO₃, DMF, 150 °C, 15 min (MW) | High yield of 2-anilinoquinoline | [15] |
| Piperidine | Neat, 100 °C, 6 h | Good yield of 2-(piperidin-1-yl)quinoline | General Procedure |
| Benzylamine | Et₃N, EtOH, reflux, 12 h | Good to high yield | General Procedure |
| Hydrazine | Hydrazine hydrate, EtOH, reflux | Forms 2-hydrazinylquinoline | [16] |
C-O Bond Formation: Synthesis of 2-Alkoxy- and 2-Aryloxyquinolines
These ethers are valuable intermediates and have been investigated for various biological activities. The classical approach involves an SNAr reaction with an alkoxide or phenoxide.
Protocol 2: Synthesis of 2-Ethoxyquinoline
-
Causality: This reaction requires a strong nucleophile, hence the in-situ generation of sodium ethoxide from ethanol using a strong base like sodium hydride (NaH). The reaction must be performed under anhydrous conditions to prevent quenching of the highly reactive alkoxide.
-
Reagents & Equipment:
-
2-Chloroquinoline (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous Ethanol (serves as both reagent and solvent)
-
Anhydrous THF or DMF (optional co-solvent)
-
Three-neck flask, dropping funnel, nitrogen/argon inlet, magnetic stirrer
-
-
Procedure:
-
To a three-neck flask under inert atmosphere, add NaH. Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then decant the hexanes.
-
Add anhydrous ethanol dropwise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of sodium ethoxide.
-
Add a solution of 2-chloroquinoline in a small amount of anhydrous THF or ethanol dropwise to the alkoxide solution.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor by TLC.
-
Once the reaction is complete (typically 3-12 hours), cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Perform an aqueous work-up as described in Protocol 1A.
-
Purify the crude product by column chromatography.
-
-
Note on Palladium Catalysis: For more sensitive or complex alcohols, palladium-catalyzed methods have emerged as a powerful alternative to traditional SNAr conditions.[4][17][18]
C-C Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions
Direct substitution with carbon nucleophiles via the SNAr pathway is often difficult. Therefore, palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings have become the methods of choice for C-C bond formation at the C2 position.[19]
Workflow: Palladium-Catalyzed Cross-Coupling
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
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- 10. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
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- 19. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key condensation reactions involving 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde, a versatile heterocyclic building block in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, offering insights into the synthesis of Schiff bases, quinolinyl chalcones, and vinylquinolines through Knoevenagel, Claisen-Schmidt, and Wittig reactions, respectively. Beyond procedural steps, this document elucidates the mechanistic rationale behind the choice of reagents and conditions, aiming to empower researchers in the rational design and synthesis of novel quinoline-based compounds with therapeutic potential.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The title compound, this compound, is a particularly valuable synthetic intermediate for several reasons:
-
The Electrophilic Aldehyde: The formyl group at the C3 position is a prime site for nucleophilic attack, enabling a variety of condensation reactions to introduce diverse functionalities.
-
The Reactive Chloro Group: The chlorine atom at the C2 position can be readily displaced by various nucleophiles, allowing for further molecular diversification post-condensation.[3][4]
-
The Substituted Benzene Ring: The methyl groups at the C5 and C8 positions can influence the molecule's lipophilicity, solubility, and metabolic stability, and may also play a role in directing molecular interactions with biological targets.
This guide will focus on the most prevalent and synthetically useful condensation reactions of this aldehyde, providing both the theoretical underpinnings and practical, step-by-step protocols.
Core Condensation Reactions and Protocols
Schiff Base Formation: A Gateway to Diverse Heterocycles and Bioactive Molecules
The condensation of this compound with primary amines is a facile and efficient method to generate Schiff bases (imines). These compounds are not only valuable for their own biological activities but also serve as key intermediates in the synthesis of more complex heterocyclic systems.[1][5][6]
Causality of Experimental Choices:
-
Solvent: Ethanol or methanol are commonly used as they are good solvents for both the aldehyde and the amine, and their boiling points allow for gentle heating to drive the reaction to completion.
-
Catalyst: A few drops of glacial acetic acid are often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the aldehyde carbon and facilitating the initial nucleophilic attack by the amine. This acidic environment also aids in the dehydration step.
-
Reaction Conditions: Refluxing is typically sufficient to overcome the activation energy for both the addition and elimination steps, leading to high yields of the Schiff base.
Experimental Protocol: Synthesis of a Representative Schiff Base
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL per mmol of aldehyde).
-
Amine Addition: To this solution, add the desired primary amine (1.0-1.1 eq).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Workflow for Schiff Base Formation
Caption: A generalized workflow for the synthesis of Schiff bases from this compound.
Claisen-Schmidt Condensation: Synthesis of Quinolinyl Chalcones
The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone. Quinolinyl chalcones are a class of compounds that have garnered significant interest in drug discovery due to their potent and diverse pharmacological activities, particularly as anticancer agents.[7][8][9]
Causality of Experimental Choices:
-
Base Catalyst: A strong base, such as sodium hydroxide or potassium hydroxide, is required to deprotonate the α-carbon of the ketone, generating a reactive enolate ion.
-
Solvent: A protic solvent like ethanol is typically used to dissolve the reactants and the base.
-
Temperature: The reaction is often carried out at room temperature to control the rate of reaction and minimize side reactions.
Experimental Protocol: Synthesis of a Representative Quinolinyl Chalcone
-
Reagent Preparation: In a flask, dissolve the desired acetophenone derivative (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise to the stirred solution at room temperature.
-
Reaction: Continue stirring at room temperature for 12-24 hours. The formation of a precipitate usually indicates product formation. Monitor the reaction by TLC.
-
Work-up and Purification: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base. The precipitated solid is collected by filtration, washed with water, and dried. The crude chalcone can be purified by recrystallization from ethanol.
| Reactant | Product | Typical Yield (%) | Reference |
| 2-Chloroquinoline-3-carbaldehyde & p-Hydroxyacetophenone | Quinolinyl Chalcone | >80% | [10] |
| 2-Chloroquinoline-3-carbaldehyde & 2-Acetylpyridine | Quinolinyl Chalcone | >75% | [10] |
| 2-Chloroquinoline-3-carbaldehyde & 3-Acetylindole | Quinolinyl Chalcone | >70% | [10] |
Wittig Reaction: Formation of Vinylquinolines
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[11][12] This reaction is particularly useful for introducing a vinyl group at the C3 position of the quinoline ring, creating vinylquinolines which are valuable precursors for further synthetic transformations.
Causality of Experimental Choices:
-
Wittig Reagent Generation: A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt to form the highly reactive ylide.
-
Anhydrous Conditions: The Wittig reaction must be carried out under strictly anhydrous conditions as the ylide is a strong base and will be quenched by water or other protic sources. Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are essential.
-
Temperature Control: The initial formation of the ylide is often performed at low temperatures (e.g., 0 °C or -78 °C) to control its reactivity and prevent decomposition. The subsequent reaction with the aldehyde can then be allowed to proceed at room temperature.
Experimental Protocol: Synthesis of a Representative Vinylquinoline
-
Phosphonium Salt Suspension: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C and add a strong base, such as n-BuLi (1.1 eq), dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at this temperature for 30-60 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Relationship of Condensation Reactions
Caption: Overview of key condensation reactions starting from this compound.
Safety and Handling
-
This compound: This compound is classified as an acute toxicant (oral) and an eye irritant.[13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Reagents: Many of the reagents used in these protocols, such as strong bases (n-BuLi, NaH) and acids (glacial acetic acid), are corrosive and/or flammable. Consult the Safety Data Sheet (SDS) for each reagent before use and handle with extreme care.
-
Anhydrous Conditions: For reactions requiring anhydrous conditions, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
Conclusion
This compound is a highly adaptable starting material for the synthesis of a wide array of quinoline derivatives through various condensation reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By understanding the underlying principles of each reaction, scientists can rationally design and synthesize novel compounds with tailored properties for applications in drug discovery and materials science.
References
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5894-5919. [Link]
-
Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. [Link]
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Mohamed, M. F. A., & Abuo-Rahma, G. E. D. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Medicinal Chemistry, 11(10), 1124-1141. [Link]
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Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. [Link]
-
Request PDF. (n.d.). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. [Link]
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Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
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ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]
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Technion - Israel Institute of Technology. (n.d.). Synthesis of pyrazolo[4,3-c]quinolines and the C-C bond cleavage during reductive cyclization. [Link]
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MDPI. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]
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National Institutes of Health. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. [Link]
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ResearchGate. (n.d.). The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. [Link]
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Research Publish Journals. (n.d.). THE CHEMISTRY OF QUINOLINYL CHALCONES. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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ACS Publications. (2020). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. [Link]
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Springer. (2014). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. [Link]
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ResearchGate. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]
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Atmiya University. (n.d.). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. [Link]
-
ResearchGate. (2017). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. [Link]
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ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... [Link]
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Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]
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ResearchGate. (2016). (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]
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National Institutes of Health. (2015). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. [Link]
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RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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-
National Institutes of Health. (n.d.). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. [Link]
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Topic: Synthesis of Schiff Bases from 2-Chloroquinoline-3-Carbaldehydes
An In-Depth Technical Guide for Researchers
Forward: In contemporary medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and structural rigidity make it a privileged core in numerous approved drugs. When functionalized, such as in the case of 2-chloroquinoline-3-carbaldehyde, it becomes a highly versatile synthon for building complex molecular architectures. This guide is designed for researchers and drug development professionals, providing a comprehensive, field-proven perspective on the synthesis of Schiff bases from this key intermediate. We move beyond simple procedural lists to explore the underlying chemical logic, ensuring that the protocols are not just followed, but understood. The aim is to empower you to not only replicate these methods but to adapt and innovate from them.
Part I: The Core Chemistry — Principles and Mechanism
The synthesis of Schiff bases, also known as imines or azomethines, is a cornerstone of organic chemistry, involving the condensation reaction between a primary amine and a carbonyl compound.[1] In the context of our topic, the reaction is between the electrophilic aldehyde group of 2-chloroquinoline-3-carbaldehyde and a nucleophilic primary amine.
The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The causality behind this pathway is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloroquinoline-3-carbaldehyde. The quinoline ring, being an electron-withdrawing system, enhances the electrophilicity of the aldehyde carbon, making it more susceptible to attack.
-
Formation of a Hemiaminal Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate called a hemiaminal (or carbinolamine).
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, a step that is often facilitated by a trace amount of acid catalyst. The acid protonates the hydroxyl group, preparing it to be a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water. This dehydration step is the rate-determining step and drives the reaction to completion.
The presence of the chloro- group at the 2-position of the quinoline ring is significant. It serves as a reactive site for potential downstream modifications (nucleophilic aromatic substitution), making these Schiff bases valuable intermediates for creating diverse compound libraries.[1]
Caption: General mechanism for Schiff base formation.
Part II: Experimental Protocol — A Validated Synthesis Workflow
This protocol details a reliable method for synthesizing a Schiff base from 2-chloroquinoline-3-carbaldehyde and a primary amine (e.g., a substituted aniline or a carbohydrazide). The procedure is based on established literature methods which report high yields.[2][3]
A. Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chloroquinoline-3-carbaldehyde | ≥98% Purity | Sigma-Aldrich | Starting material. Can be synthesized via Vilsmeier-Haack reaction.[4] |
| Primary Amine (e.g., 4-methoxyaniline) | Reagent Grade | Acros Organics | Equimolar amount to the aldehyde. |
| Ethanol (EtOH), Anhydrous | ACS Grade | Fisher Scientific | Primary reaction solvent. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Co-solvent, used if reactants have poor solubility in ethanol alone.[2] |
| Glacial Acetic Acid | ACS Grade | VWR | Optional catalyst (2-3 drops).[1] |
| Diethyl Ether | ACS Grade | Fisher Scientific | For precipitation/trituration of the product.[3] |
| Round-bottom flask, Reflux condenser, Stir plate | Standard Glassware | N/A | |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | MilliporeSigma | For reaction monitoring. |
B. Step-by-Step Methodology
-
Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (e.g., 1.0 g, 5.2 mmol) in 25 mL of anhydrous ethanol. If solubility is low, add 5-10 mL of DMF and warm the mixture gently to 50-55 °C with stirring.[2][3]
-
Amine Addition: In a separate beaker, dissolve an equimolar amount of the primary amine (e.g., 4-methoxyaniline, 0.64 g, 5.2 mmol) in 20 mL of ethanol.
-
Initiation of Reaction: Add the amine solution dropwise to the aldehyde solution at room temperature with continuous stirring. Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 85-90 °C).[3] Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting aldehyde spot. The reaction is typically complete within 4-8 hours.[2]
-
Product Isolation & Workup:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
-
Pour the concentrated mixture into 50 mL of ice-cold water or diethyl ether to precipitate the crude product.[3]
-
Stir for 15-20 minutes, then collect the solid product by vacuum filtration.
-
-
Purification: Wash the collected solid with cold ethanol or diethyl ether to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 40-50 °C. The final product should be a stable, often colored (e.g., yellow) solid.[3] Characterize the compound to confirm its identity and purity.
Caption: Experimental workflow for Schiff base synthesis.
Part III: Characterization and Data Analysis
A self-validating protocol requires rigorous characterization to confirm the successful synthesis of the target Schiff base. The key transformation to verify is the conversion of the aldehyde C=O group to the imine C=N group.
| Technique | Key Observational Metric |
| FT-IR Spectroscopy | Confirmation of Imine Formation: Look for the appearance of a strong stretching vibration band for the azomethine (C=N) group, typically in the 1610–1625 cm⁻¹ region.[1] Disappearance of Reactants: Confirm the absence of the characteristic C=O stretching band of the starting aldehyde (around 1690-1710 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). |
| ¹H NMR Spectroscopy | Azomethine Proton: The most diagnostic signal is the appearance of a singlet for the imine proton (-CH=N-), typically found downfield between δ 8.0 and 9.0 ppm. The disappearance of the aldehyde proton signal (around δ 10.0 ppm) is also a key indicator. |
| ¹³C NMR Spectroscopy | Azomethine Carbon: The carbon of the C=N bond will appear in the range of δ 145-165 ppm. The aldehyde carbonyl carbon (around δ 190 ppm) should be absent. |
| Mass Spectrometry | Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺ in ESI-MS) that corresponds to the calculated molecular weight of the desired Schiff base product. This confirms the correct mass of the synthesized compound. |
| Yield & Melting Point | Quantitative Data: Reported yields for these reactions are generally good, often in the 70-85% range.[2][3] The purified product should have a sharp, defined melting point, indicating high purity. |
Part IV: Application Notes for Drug Development Professionals
Schiff bases derived from the 2-chloroquinoline-3-carbaldehyde scaffold are of significant interest in drug discovery due to their broad spectrum of biological activities.[3]
-
Antimicrobial and Anticancer Potential: The quinoline core is a well-established pharmacophore with inherent biological activity.[5][6] The addition of the azomethine group (-N=CH-) is crucial, as the nitrogen atom can form hydrogen bonds with active sites of cellular constituents, potentially disrupting normal cellular processes.[1] Numerous studies have highlighted the potent antimicrobial, anti-inflammatory, and anticancer properties of these compounds.[2][5][6] Their anticancer mechanism can involve DNA intercalation and the induction of apoptosis.[5]
-
Intermediate for Complex Heterocycles: The synthesized Schiff base is not just an endpoint. The imine bond can be reduced to form a secondary amine, or the chloro-substituent at the C2 position can be displaced by various nucleophiles, allowing for the creation of diverse and complex molecular libraries from a single Schiff base precursor.[7]
-
Chelating Agents and Bioactive Metal Complexes: Schiff bases are excellent chelating ligands. The imine nitrogen and other nearby heteroatoms can coordinate with metal ions (e.g., Cu(II), Zn(II), Co(II)) to form stable metal complexes.[5][8] Chelation can dramatically enhance biological activity. For instance, metal complexes of quinoline-based Schiff bases have shown superior anticancer and antimicrobial efficacy compared to the ligands alone, a phenomenon often attributed to increased lipophilicity and altered redox potentials.[8][9]
Caption: Applications of 2-chloroquinoline Schiff bases.
Conclusion
The synthesis of Schiff bases from 2-chloroquinoline-3-carbaldehydes is a robust and high-yielding process that provides access to a class of compounds with immense potential in medicinal chemistry and materials science. By understanding the underlying mechanism and employing rigorous characterization, researchers can confidently synthesize and explore the diverse applications of these versatile molecules. This guide provides the necessary framework for both successful synthesis and informed application in a drug development setting.
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Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. (Source: Provided search result[2], specific publication details not fully available).
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Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-Carbaldehyde and Its Derivatives. Atmiya University. (Source: Provided search result[1], specific publication details not fully available).
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Insights into Quinoline Schiff Bases as Anticancer Agents. International Journal of Research and Pharmaceutical Sciences. (Source: Provided search result[5], specific publication details not fully available).
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A Comprehensive Review on Broad Spectrum of Medicinal Applications of Schiff Base Metal Complexes Derived from Quinoline Scaffolds. Journal of Inorganic and Organometallic Polymers and Materials. (Source: Provided search result[8], specific publication details not fully available).
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Harohally, N. V., et al. (2017). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. Synthetic Communications, 47(12), 1065-1075. [Link]
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Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. (2022). Egyptian Journal of Chemistry. (Source: Provided search result[10], specific publication details not fully available).
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Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. (Source: Provided search result[11], specific publication details not fully available).
-
Abdellattif, M. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6488-6514. [Link]
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A quinoline based Schiff-base compound as pH sensor. RSC Advances. (Source: Provided search result[13], specific publication details not fully available).
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Chen, J., et al. (2020). Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. New Journal of Chemistry, 44(35), 15147-15160. [Link]
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Application Notes and Protocols: Synthesis and Evaluation of Schiff Bases Derived from 2-Methyl-8-quinolinecarboxaldehyde. Benchchem. (Source: Provided search result[6], specific publication details not fully available).
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Sonawane, H. R., et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. European Journal of Medicinal Chemistry, 258, 115549. [Link]
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Mahmoodi, N. O., et al. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264. [Link]
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Ranade, S. D., et al. (2022). Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. RSC Medicinal Chemistry, 13(10), 1251-1268. [Link]
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- 13. A quinoline based Schiff-base compound as pH sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ajgreenchem.com [ajgreenchem.com]
Introduction: The Quinoline Scaffold as a Cornerstone in Oncology
An Application Guide to the Anticancer Activity of Substituted Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized in medicinal chemistry as a "privileged structure".[1] This designation stems from its recurring appearance in compounds with a wide array of biological activities, most notably in the realm of oncology.[1][2] Quinoline derivatives have emerged as a versatile and potent class of anticancer agents, with several compounds already approved for clinical use and many more under investigation.[3][4][5] Their efficacy is rooted in a diverse range of mechanisms, including the inhibition of critical enzymes, disruption of cell division, and induction of programmed cell death.[3][6][7]
This technical guide offers an in-depth exploration of the anticancer activities of substituted quinoline derivatives. It is designed for professionals in drug discovery and cancer research, providing not only the mechanistic basis for their activity but also detailed, field-proven protocols for their evaluation.
Key Mechanisms of Quinoline-Mediated Anticancer Activity
The therapeutic potential of quinoline derivatives is linked to their ability to interact with multiple cellular targets. Understanding these mechanisms is crucial for designing novel, potent, and selective anticancer agents.
Inhibition of DNA Topoisomerases
Mechanistic Rationale: DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoiling, which arise during replication and transcription.[8] Human topoisomerases, particularly Topoisomerase I (Topo I) and Topoisomerase II (Topo II), are validated targets for cancer chemotherapy because cancer cells, with their high proliferation rates, are especially dependent on them.[8][9] Certain quinoline derivatives function as topoisomerase "poisons." They intercalate into the DNA and stabilize the transient covalent complex formed between the topoisomerase and the DNA backbone.[9] This trapping of the enzyme-DNA complex prevents the re-ligation of the DNA strand, leading to the accumulation of single- or double-strand breaks, which trigger cell cycle arrest and apoptosis.[9] The natural quinoline alkaloid camptothecin and its clinical derivatives, topotecan and irinotecan, are classic examples of Topo I inhibitors.[9]
Experimental Workflow: Topoisomerase Inhibition Assay
Caption: Workflow for DNA Relaxation Assay to Screen Topoisomerase I Inhibitors.
Protocol 1: Topoisomerase I DNA Relaxation Assay
This protocol assesses the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10X Topo I Assay Buffer
-
Test quinoline derivatives (dissolved in DMSO)
-
Positive control: Camptothecin
-
Stop Solution/Loading Dye (containing SDS and Proteinase K)
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume:
-
2 µL of 10X Assay Buffer
-
0.5 µg of supercoiled plasmid DNA
-
1 µL of test compound at various concentrations (or DMSO for vehicle control)
-
Add sterile water to a volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of Topoisomerase I enzyme (1-2 units). Mix gently.
-
Incubate the reaction tubes at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel in 1X TAE buffer. Include DNA markers if desired.
-
Perform electrophoresis at a constant voltage (e.g., 80-100V) until the different DNA forms are well separated. The supercoiled form migrates fastest, followed by the relaxed form.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
-
Data Analysis:
-
The untreated enzyme control will show a band corresponding to relaxed DNA.
-
An effective inhibitor will prevent this relaxation, resulting in a band that remains supercoiled.
-
Quantify the intensity of the supercoiled DNA band in each lane using densitometry software.
-
Calculate the percentage of inhibition relative to the no-enzyme and enzyme-only controls.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[1]
-
Inhibition of Protein Kinases
Mechanistic Rationale: Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, proliferation, differentiation, and survival.[1][10] The aberrant activity of protein kinases is a well-established driver of cancer.[1] The quinoline scaffold has proven to be an excellent platform for designing potent kinase inhibitors.[10] Several FDA-approved drugs, such as bosutinib (a dual Src/Abl inhibitor) and lenvatinib (a multi-kinase inhibitor targeting VEGFR, FGFR, and others), feature a quinoline core.[4][11] These inhibitors typically compete with ATP for binding to the kinase's active site, thereby blocking the downstream signaling cascade that promotes tumor growth and angiogenesis.[12]
Signaling Pathway: A Representative Receptor Tyrosine Kinase (RTK) Pathway
Caption: Simplified RTK signaling pathway targeted by quinoline kinase inhibitors.
Table 1: Anticancer Activity of Representative Quinoline-Based Kinase Inhibitors
| Compound/Drug | Target Kinase(s) | Cancer Cell Line | IC50 / Ki | Reference |
| Bosutinib | Src, Abl | K562 (Leukemia) | ~20-40 nM | [6][11] |
| Lenvatinib | VEGFR2 | HUVEC | 4 nM | [11] |
| Cabozantinib | c-Met, VEGFR2 | Multiple | c-Met: 1.3 nM | [11][12] |
| Compound 38 | EGFR | MCF-7 (Breast) | 3.35 µM | [3] |
| Compound 31 | VEGFR-2 | HUVEC | 21.78 nM | [3] |
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol uses a system that measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.
-
Materials:
-
Recombinant kinase (e.g., VEGFR2, EGFR)
-
Kinase-specific substrate peptide
-
Kinase buffer
-
ATP solution
-
Test quinoline derivatives (10-point serial dilution)
-
Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Add 5 µL of kinase/substrate mixture in kinase buffer to each well of the plate.
-
Add 2.5 µL of the test compound at various concentrations (or DMSO for vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the recommended time for the kinase (e.g., 60 minutes).
-
Stop the kinase reaction and detect the remaining ATP by adding 10 µL of the luminescent ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data: Set the "no kinase" control as 100% inhibition and the "vehicle" (DMSO) control as 0% inhibition.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50 value.
-
Inhibition of Tubulin Polymerization
Mechanistic Rationale: The mitotic spindle, a structure composed of microtubules, is essential for the proper segregation of chromosomes during cell division (mitosis).[3] Microtubules are dynamic polymers of α- and β-tubulin.[3] Compounds that interfere with this dynamic process are potent anticancer agents. Quinoline derivatives can act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[3][13] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3][14]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after treatment.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test quinoline derivative
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100)
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test quinoline derivative (e.g., at its IC50 concentration) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation (1500 rpm for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.
-
The software will de-convolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.
-
Compare the cell cycle distribution of treated cells to control cells. An accumulation of cells in the G2/M phase is indicative of a tubulin polymerization inhibitor.[13][14]
-
Foundational In Vitro Screening Protocol
Before investigating specific mechanisms, the primary cytotoxic or anti-proliferative potential of a compound must be established. The IC50 (half-maximal inhibitory concentration) is a key metric for quantifying a compound's potency.[1]
Protocol 4: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test quinoline derivatives (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach for 24 hours.
-
Prepare serial dilutions of the test compounds. Remove the old medium from the plate and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include vehicle control (DMSO) and no-cell (blank) wells.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.[1]
-
In Vivo Evaluation: Tumor Xenograft Models
After a compound demonstrates promising in vitro activity, its efficacy and safety must be evaluated in a living organism. Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool.[16]
Protocol Outline: Human Tumor Xenograft Study
-
Cell Culture and Implantation: Human cancer cells (e.g., A549, MCF-7) are cultured, harvested, and suspended in a suitable medium (like Matrigel). A specific number of cells (e.g., 1-5 million) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomly assigned to different treatment groups (vehicle control, positive control drug, and one or more doses of the test quinoline derivative).
-
Compound Administration: The test compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection) for a set period (e.g., 21 days).[16]
-
Monitoring: Animal body weight and tumor volume are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length × Width²) / 2.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis). The primary endpoint is typically tumor growth inhibition (TGI).[16][17]
Conclusion and Future Perspectives
Substituted quinoline derivatives represent a remarkably successful and versatile scaffold in anticancer drug discovery.[18] Their ability to target a wide range of fundamental cancer pathways—from DNA integrity and cell signaling to cell division—underscores their continued importance.[11][19] The protocols and application notes provided here offer a robust framework for the systematic evaluation of novel quinoline compounds.
Future research will likely focus on enhancing the selectivity of these derivatives to minimize off-target effects and associated toxicities.[7] The development of quinoline-based PROTACs (proteolysis-targeting chimeras) to induce degradation of oncoproteins, rather than just inhibition, is a promising new frontier. Furthermore, exploring the use of these agents in combination therapies to overcome drug resistance and improve patient outcomes will be a critical area of investigation.[3]
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Application Notes & Protocols for a New Generation of Antimicrobials
Topic: Antimicrobial and Antifungal Applications of Quinoline Compounds For: Researchers, Scientists, and Drug Development Professionals
Section 1: The Quinoline Scaffold - A Privileged Structure in Antimicrobial Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its journey in antimicrobial therapy began with the isolation of quinine from Cinchona bark, the first effective treatment for malaria.[1] For over two centuries, this "privileged structure" has served as an inexhaustible source of inspiration for the design of novel therapeutic agents with a broad spectrum of bioactivities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[2][3] The rise of multidrug-resistant (MDR) pathogens has created a pressing global health threat, making the development of new antimicrobial agents a critical priority.[3][4] Quinoline derivatives are at the forefront of this effort due to their synthetic accessibility, diverse mechanisms of action, and proven clinical success, exemplified by the fluoroquinolone class of antibiotics.[5]
This guide provides an in-depth exploration of the mechanisms underpinning the antimicrobial and antifungal efficacy of quinoline compounds. It offers detailed, field-proven protocols for their evaluation, designed to equip researchers with the necessary tools to advance the discovery and development of the next generation of quinoline-based therapeutics.
Section 2: Core Mechanisms of Antimicrobial & Antifungal Action
The versatility of the quinoline scaffold allows it to interact with multiple, distinct molecular targets in bacterial and fungal cells. Understanding these mechanisms is paramount for rational drug design and overcoming resistance.
Primary Antibacterial Mechanism: Inhibition of Type II Topoisomerases
The most well-established mechanism of action for antibacterial quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[6][7] These enzymes are essential for bacterial survival, as they manage the topological state of DNA during replication, transcription, and repair.[8]
-
Causality of Action: Quinolones do not merely inhibit the catalytic activity of these enzymes; they act as "poisons."[6][9] They bind to the enzyme-DNA complex, stabilizing it at a stage where the DNA is cleaved.[6] This prevents the re-ligation of the DNA strands, leading to an accumulation of lethal double-strand breaks, which stalls replication forks and ultimately triggers cell death.[6][9] This dual-targeting ability against both DNA gyrase and topoisomerase IV is a key feature of many newer quinoline derivatives, broadening their spectrum of activity.[7]
Caption: Quinolone-mediated poisoning of bacterial Type II topoisomerases.
Emerging & Secondary Mechanisms of Action
While topoisomerase inhibition is a hallmark, the chemical diversity of quinolines enables other modes of attack.
-
Peptide Deformylase (PDF) Inhibition: Some novel quinoline derivatives have been designed to function as inhibitors of PDF, an essential bacterial enzyme involved in protein maturation.[10][11] This provides an alternative target, which can be valuable against strains resistant to traditional quinolones.
-
Cell Membrane Disruption (Antifungal): Certain quinoline compounds exert their antifungal effect by compromising the integrity of the fungal cell membrane.[12][13] Preliminary studies suggest these molecules can cause abnormal membrane morphology, increase permeability, and lead to the leakage of essential cellular contents, culminating in cell death.[12][13]
-
Inhibition of Fungal Ergosterol Biosynthesis: A key pathway for many antifungal drugs is the inhibition of lanosterol 14α-demethylase (LDM), an enzyme critical for producing ergosterol, the primary sterol in fungal cell membranes.[14] Some quinoline-thiazole derivatives have been investigated for their potential to inhibit this enzyme.[14]
Section 3: Application Notes - A Framework for Efficacy Evaluation
A structured, tiered approach is essential for accurately characterizing the antimicrobial potential of novel quinoline compounds. This framework moves from initial screening for inhibitory activity to defining lethal concentrations and assessing more complex behaviors like biofilm disruption.
-
Tier 1: Determining Potency (MIC): The first step is always to determine the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of the compound required to inhibit the visible growth of a microorganism and is the gold standard for quantifying potency.[15] It is a critical metric for initial structure-activity relationship (SAR) studies.
-
Tier 2: Assessing Lethality (MBC/MFC): A compound can be bacteriostatic (inhibits growth) or bactericidal (kills the organism). The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay distinguishes between these two states.[16] It is defined as the lowest concentration that kills ≥99.9% of the initial microbial inoculum.[16] A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4.[16] This distinction is clinically crucial, as bactericidal agents are often preferred for severe infections.
-
Tier 3: Evaluating Anti-Biofilm Activity: Bacteria and fungi frequently exist in biofilms—structured communities encased in a self-produced matrix. Biofilms confer significant protection against antimicrobial agents and the host immune system. Therefore, assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step in evaluating its potential for treating chronic or device-associated infections.[17][18]
Section 4: Detailed Experimental Protocols
The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI).[15][19]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol establishes the potency of a quinoline derivative against a panel of microbial strains.
Rationale: The broth microdilution method is a standardized, high-throughput technique that allows for the simultaneous testing of multiple compounds against various microorganisms in a 96-well plate format, providing a quantitative measure of antimicrobial potency.[15]
Materials:
-
Test Quinoline Compound: Dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
Microbial Strains: Fresh, overnight cultures of bacteria or fungi.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium buffered with MOPS for fungi.[15]
-
Sterile 96-well microtiter plates.
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Spectrophotometer or plate reader.
Procedure:
-
Compound Preparation: Prepare a stock solution of the quinoline derivative. Perform a two-fold serial dilution in the appropriate growth medium directly in the 96-well plate. For example, add 100 µL of media to all wells, then add 100 µL of the compound stock to the first column and serially dilute across the plate.[15]
-
Inoculum Preparation: Suspend microbial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate growth medium to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[15]
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. The final volume in each well should be uniform (e.g., 200 µL).
-
Controls: Include a growth control (inoculum in medium, no compound) and a sterility control (medium only, no inoculum) on every plate.[20]
-
Incubation: Seal the plates and incubate under appropriate conditions:
-
Result Interpretation: The MIC is the lowest concentration of the quinoline compound at which there is no visible growth (turbidity) as compared to the growth control.[21]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This protocol determines if a compound is static or cidal.
Rationale: This assay is a direct extension of the MIC test and is crucial for understanding the lethal activity of a compound. It quantifies the concentration required to achieve a 99.9% reduction in the initial microbial population.[22][23]
Materials:
-
Results from the completed MIC assay.
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile pipette tips and spreader.
Procedure:
-
Select Wells: Following MIC determination, select the well corresponding to the MIC and at least two more concentrated wells that showed no visible growth.[22]
-
Subculture: Aliquot a fixed volume (e.g., 10-20 µL) from each selected well and plate it onto fresh agar plates.
-
Incubation: Incubate the agar plates under conditions appropriate for the test organism until growth is visible on the control plate (subculture from the initial inoculum or the no-drug growth control).
-
Colony Counting: Count the number of colonies (CFU) on each plate.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the quinoline compound that results in a ≥99.9% reduction in CFU compared to the starting inoculum count.[22]
Caption: Workflow for MBC/MFC determination following an MIC assay.
Protocol 3: Anti-Biofilm Activity Assessment (Crystal Violet Assay)
This protocol quantifies the ability of a compound to inhibit biofilm formation.
Rationale: The crystal violet (CV) assay is a simple, robust method to quantify total biofilm biomass.[24] CV is a basic dye that stains the acidic components of the biofilm matrix and microbial cells, allowing for a colorimetric quantification of the attached biofilm.
Materials:
-
Test Quinoline Compound.
-
Microbial Strains.
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for bacteria).
-
Sterile 96-well flat-bottomed plates.
-
Crystal Violet solution (0.1% w/v).
-
Ethanol (95%) or Glacial Acetic Acid (33%).
Procedure:
-
Inoculation: Add standardized microbial inoculum to the wells of a 96-well plate containing two-fold serial dilutions of the quinoline compound (typically at sub-MIC concentrations).
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Wash: Gently discard the planktonic (free-floating) cells. Wash the wells carefully with a sterile buffer (e.g., PBS) to remove any remaining non-adherent cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Wash: Discard the CV solution and wash the wells again with buffer or water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 95% ethanol or 33% acetic acid) to each well to dissolve the bound CV stain.
-
Quantification: Measure the absorbance of the solubilized stain using a plate reader at a wavelength of ~570 nm. A reduction in absorbance compared to the no-compound control indicates inhibition of biofilm formation.
Caption: Workflow for quantifying anti-biofilm activity using crystal violet.
Section 5: Data Presentation - Summarizing Antimicrobial Efficacy
Presenting efficacy data in a clear, tabular format is crucial for comparing the activity of different derivatives and identifying promising candidates.
Table 1: Representative In Vitro Activity of Novel Quinoline Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 6 | Bacillus cereus | 3.12 | [10][11] |
| Compound 6 | Staphylococcus aureus | 6.25 | [10][11] |
| Compound 6 | Candida albicans | 3.12 | [10][11] |
| Compound 5d | S. aureus (G+) | 0.125 - 8 | [25] |
| Compound 5d | E. coli (G-) | 0.125 - 8 | [25] |
| Derivative 14 | S. pneumoniae (G+) | 0.66 - 3.98 | [26] |
| Derivative 14 | E. coli (G-) | 0.66 - 3.98 | [26] |
| Derivative 14 | C. albicans | 0.66 - 3.98 | [26] |
| Hybrid 7b | S. aureus | 2.0 | [1] |
| Hybrid 7b | M. tuberculosis | 10.0 | [1] |
| Hybrid 7c/7d | Cryptococcus neoformans | 15.6 |[1] |
Note: This table is a compilation of representative data from multiple sources to illustrate the broad-spectrum potential of quinoline derivatives.
Section 6: Conclusion and Future Outlook
The quinoline scaffold continues to be a remarkably fruitful platform for the discovery of novel antimicrobial and antifungal agents. The primary mechanism of topoisomerase poisoning remains a highly effective strategy, while emerging targets like peptide deformylase and direct membrane disruption offer exciting avenues to combat resistance. The protocols detailed in this guide provide a robust framework for the systematic evaluation of new quinoline derivatives, from initial potency screening to assessing their effectiveness against complex microbial structures like biofilms. Future research should focus on optimizing the therapeutic index of these compounds, exploring synergistic combinations with existing drugs, and elucidating novel mechanisms of action to stay ahead of evolving microbial resistance.
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Al-Ostath, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Future Medicinal Chemistry. [Link]
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Chen, P., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases. [Link]
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The Strategic Application of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde in Modern Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its inherent structural features and electronic properties have made it a "privileged scaffold," a term bestowed upon molecular frameworks that can serve as ligands for a diverse array of biological targets.[2][3] From the historical triumph of quinine in combating malaria to the contemporary use of fluoroquinolones as potent antibiotics and kinase inhibitors in oncology, the pharmacological odyssey of quinoline derivatives is both rich and ongoing.[1][2] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes.
This application note delves into the specific utility of a highly functionalized quinoline derivative, 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde , as a strategic building block in drug discovery. The presence of three distinct reactive sites—the chloro group at the 2-position, the carbaldehyde at the 3-position, and the dimethylated benzene ring—renders this molecule a versatile synthon for the generation of complex molecular architectures with the potential for novel biological activities. We will explore its synthesis, key chemical transformations, and provide detailed protocols for its application in the discovery of novel therapeutic agents, with a focus on the development of kinase inhibitors.
Physicochemical Properties and Synthetic Strategy
A comprehensive understanding of the physicochemical properties of a lead compound is paramount in drug discovery. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ClNO | [4] |
| Molecular Weight | 219.67 g/mol | [4] |
| Appearance | Pale yellow to yellow solid | General observation for this class of compounds |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane) | Inferred from synthetic procedures |
| Reactivity | Highly reactive at the 2-chloro and 3-formyl positions | [1][2] |
The synthesis of this compound is most efficiently achieved via the Vilsmeier-Haack reaction .[5][6][7] This powerful formylation and cyclization reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to react with an electron-rich aromatic compound. In this case, the starting material is N-(2,5-dimethylphenyl)acetamide.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich aromatic ring of the N-(2,5-dimethylphenyl)acetamide. This is followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring system, with the concomitant introduction of the formyl group at the 3-position and a chloro group at the 2-position.
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Application Notes & Protocols: Strategic Synthesis of Fused Heterocyclic Systems from 2-Chloroquinoline-3-carbaldehydes
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of fused heterocyclic systems from the versatile building block, 2-chloroquinoline-3-carbaldehyde.
Abstract: 2-Chloroquinoline-3-carbaldehydes are preeminent synthons in modern heterocyclic chemistry, prized for their dual reactivity which enables the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of their application in synthesizing fused heterocyclic systems, a common feature in many pharmacologically active compounds. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-tested protocols, and present data to guide researchers in their synthetic endeavors.
Part 1: The Synthetic Power of a Bifunctional Building Block
The utility of 2-chloroquinoline-3-carbaldehydes stems from the presence of two distinct and strategically positioned reactive sites: an electrophilic aldehyde at the C3 position and a chlorine atom at the C2 position, which is highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3][4] This bifunctionality allows for a range of sequential or one-pot cyclization strategies, making it a cornerstone for diversity-oriented synthesis. The Vilsmeier-Haack reaction is the most common and efficient method for preparing these crucial precursors from readily available acetanilides.[1][5][6]
The aldehyde group readily undergoes condensation reactions with active methylene compounds or amines, while the C2-chloro group serves as an excellent leaving group for intramolecular or intermolecular nucleophilic attack. This orthogonal reactivity is the key to its versatility.
Part 2: Synthesis of Thieno[2,3-b]quinolines
Thieno[2,3-b]quinolines are a class of sulfur-containing heterocycles that have garnered significant attention for their potential applications in medicinal chemistry, including as anticancer and antimicrobial agents.[7] A robust and widely used method for their synthesis involves the reaction of 2-chloroquinoline-3-carbaldehydes with sulfur nucleophiles containing an adjacent active methylene group, such as derivatives of mercaptoacetic acid.
Mechanistic Rationale
The reaction proceeds via a sequential SNAr-intramolecular condensation pathway.
-
SNAr Reaction: The thiol group, acting as a soft nucleophile, selectively attacks the C2 position of the quinoline ring, displacing the chloride ion to form a thioether intermediate. This step is typically base-mediated to generate the more nucleophilic thiolate.
-
Intramolecular Cyclization: The adjacent active methylene group in the thioether intermediate is then deprotonated by the base. The resulting carbanion undergoes an intramolecular Knoevenagel-type condensation with the electrophilic aldehyde group, followed by dehydration to form the fused thiophene ring.[8]
Experimental Protocol: Synthesis of Ethyl thieno[2,3-b]quinoline-2-carboxylate
Materials:
-
2-Chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg)
-
Ethyl thioglycolate (1.1 mmol, 132.2 mg, 121 µL)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (8 mL)
-
Ice-cold water, Ethanol
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloroquinoline-3-carbaldehyde in anhydrous DMF (8 mL).
-
Add anhydrous potassium carbonate to the solution.
-
Add ethyl thioglycolate dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl acetate:Hexane).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the solid from ethanol to yield the pure product as a crystalline solid.
Data Summary Table:
| Entry | R-group on Quinoline | Active Methylene Reagent | Product | Yield (%) |
| 1 | H | Ethyl thioglycolate | Ethyl thieno[2,3-b]quinoline-2-carboxylate | ~90 |
| 2 | 6-CH₃ | Malononitrile | 2-Aminothieno[2,3-b]quinoline-3-carbonitrile | ~88 |
| 3 | H | 2-Mercaptoacetic acid | Thieno[2,3-b]quinoline-2-carboxylic acid | ~85 |
Part 3: Synthesis of Pyrido[2,3-b]quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and powerful method for constructing quinoline rings.[9][10] This strategy can be adapted to synthesize fused polycyclic systems like pyrido[2,3-b]quinolines (also known as 1,8-naphthyridines) by reacting a 2-aminoaryl aldehyde (or its equivalent) with a compound containing a reactive α-methylene group.[11][12] In this context, the 2-chloroquinoline-3-carbaldehyde serves as a masked 2-aminoaryl aldehyde equivalent, where the cyclization is driven by an intramolecular nucleophilic attack on the C2 position.
Mechanistic Rationale
The reaction with an active methylene compound like malononitrile proceeds through a tandem sequence:
-
Knoevenagel Condensation: A base, such as piperidine, catalyzes the condensation between the aldehyde group of the quinoline and the active methylene group of malononitrile to form a vinylidene intermediate.
-
Intramolecular SNAr: The nitrogen atom of the quinoline ring then acts as an intramolecular nucleophile, attacking the electron-deficient C2 position and displacing the chloride. This cyclization step forms the new fused pyridine ring.
-
Tautomerization: A final tautomerization step leads to the stable, aromatic pyrido[2,3-b]quinoline product.
Experimental Protocol: Synthesis of 2-Amino-3-cyanopyrido[2,3-b]quinoline
Materials:
-
2-Chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Piperidine (0.2 mmol, 20 µL)
-
Ethanol (15 mL)
Procedure:
-
To a 50 mL round-bottom flask, add 2-chloroquinoline-3-carbaldehyde, malononitrile, and ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2-amino-3-cyanopyrido[2,3-b]quinoline.
Part 4: Multicomponent Reactions (MCRs) for Rapid Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[1] 2-Chloroquinoline-3-carbaldehydes are excellent substrates for MCRs, enabling the rapid construction of complex fused heterocycles.[13][14]
Example: Three-Component Synthesis of Pyrrolo[2,3-b]quinolines
Pyrrolo[2,3-b]quinolines can be synthesized via a three-component reaction involving a 2-chloroquinoline-3-carbaldehyde, a primary amine, and an isocyanide (e.g., tosylmethyl isocyanide, TosMIC).
Mechanistic Insights: This reaction is believed to proceed via an initial condensation of the aldehyde and the amine to form an imine intermediate. The isocyanide then engages in a [4+1] cycloaddition with the imine. Subsequent intramolecular cyclization (via SNAr) and rearrangement/elimination steps lead to the aromatic pyrrolo[2,3-b]quinoline core.[5]
Conclusion and Outlook
2-Chloroquinoline-3-carbaldehydes have proven to be exceptionally valuable and versatile building blocks in synthetic organic chemistry. The ability to leverage their dual reactivity through a variety of reaction manifolds—including sequential SNAr-condensations, Friedländer-type annulations, and convergent multicomponent reactions—provides chemists with a powerful toolkit for the efficient assembly of complex fused heterocyclic systems. The protocols and strategies outlined in this guide highlight the reliability and breadth of these methods, which will undoubtedly continue to facilitate the discovery and development of novel compounds in medicinal chemistry and materials science.
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Chloroquinolines in the Development of Novel Anti-Inflammatory Agents
Introduction: The Rationale for Targeting Inflammation with Quinoline Scaffolds
Inflammation is a fundamental biological response essential for tissue repair and defense against pathogens. However, its dysregulation can lead to chronic and debilitating diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] A primary goal in modern drug discovery is the development of agents that can safely and effectively modulate these inflammatory pathways. The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory effects.[2][3][4]
Among quinoline-based starting materials, 2-chloroquinoline is a particularly versatile synthon. The chlorine atom at the C2 position is an excellent leaving group, readily undergoing nucleophilic substitution.[5] This reactivity allows for the systematic and efficient synthesis of a diverse library of derivatives, making it an ideal starting point for structure-activity relationship (SAR) studies aimed at discovering potent and selective anti-inflammatory agents.[4] This guide provides an in-depth overview of the mechanisms, synthesis, and evaluation of 2-chloroquinoline derivatives as a promising class of anti-inflammatory drug candidates.
Section 1: Mechanism of Action - Targeting Key Inflammatory Pathways
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to interfere with critical pro-inflammatory signaling cascades. Two of the most significant targets are the Nuclear Factor-kappa B (NF-κB) pathway and the Cyclooxygenase (COX) enzymes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of the inflammatory response, controlling the expression of hundreds of genes involved in immunity, cell survival, and proliferation, including cytokines like TNF-α and IL-6.[6][7] Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals (e.g., TNF-α or lipopolysaccharide [LPS]), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation.[8][9] This frees NF-κB to translocate to the nucleus and activate gene transcription.[6][9]
Several quinoline-based compounds have been shown to inhibit this pathway.[6][10] The precise mechanism can vary, but potential points of intervention for 2-chloroquinoline derivatives include direct inhibition of the IKK complex, prevention of IκBα degradation, or interference with the DNA-binding activity of the NF-κB p65 subunit.[6][8]
Inhibition of Cyclooxygenase (COX) Enzymes
COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[11][13] Therefore, selective inhibition of COX-2 is a major goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs.[13] Several quinoline derivatives have been identified as potent and selective COX-2 inhibitors.[4][14][15]
Section 2: Synthesis Protocol - A General Method for C2-Amination
The reactivity of the C2-chlorine atom makes 2-chloroquinoline an excellent substrate for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the straightforward introduction of various amine-containing scaffolds, a common feature in many biologically active molecules.
Protocol 2.1: Palladium-Catalyzed Synthesis of a 2-Aminoquinoline Derivative
-
Rationale: This protocol describes a general Buchwald-Hartwig amination, a robust and widely used method for forming C-N bonds.[4] The choice of a palladium catalyst and a bulky phosphine ligand (like Xantphos) is crucial for facilitating the reductive elimination step and achieving high yields. Cesium carbonate is often used as a base due to its solubility and efficacy in this transformation.
-
Materials:
-
2-chloroquinoline (1.0 mmol)
-
Substituted amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloroquinoline, the substituted amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residue.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
-
Section 3: In Vitro Evaluation - Assessing Anti-Inflammatory Activity
Initial screening of synthesized compounds is typically performed using cell-based in vitro assays.[1][16] A common and effective model involves using murine macrophage cells (e.g., RAW 264.7) stimulated with LPS to mimic a bacterial infection and induce a strong inflammatory response.[17][18]
Protocol 3.1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is highly expressed in macrophages, producing large amounts of nitric oxide (NO), a key inflammatory mediator.[19] Measuring the inhibition of NO production is a reliable proxy for the anti-inflammatory potential of a compound.[1][19] The Griess assay is a simple and sensitive colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO in the culture medium.
-
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-chloroquinoline derivatives. Pre-treat the cells by adding 1 µL of the compound solutions to the wells (final concentrations typically ranging from 1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Dexamethasone). Incubate for 1 hour.
-
Expert Tip: It is crucial to run a parallel cytotoxicity assay (e.g., MTT or resazurin) to ensure that the observed reduction in NO is not due to cell death.
-
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for another 24 hours at 37 °C, 5% CO₂.
-
Griess Assay: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in each sample from the standard curve. c. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control. d. Plot the % inhibition against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).
-
Table 1: Example Data Presentation for In Vitro NO Inhibition
| Compound | IC₅₀ (µM) | Max Inhibition (%) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |
|---|---|---|---|---|
| Derivative 1 | 5.2 | 95 | >100 | >19.2 |
| Derivative 2 | 15.8 | 88 | >100 | >6.3 |
| Dexamethasone | 2.1 | 98 | >100 | >47.6 |
Section 4: In Vivo Evaluation - Validating Efficacy in an Acute Inflammation Model
Promising candidates from in vitro screening must be validated in a living organism. The carrageenan-induced paw edema model in rodents is a widely used and well-established assay for evaluating the efficacy of acute anti-inflammatory agents.[17][20][21][22]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
-
Rationale: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic acute inflammatory response characterized by swelling (edema).[21][22] The first phase involves the release of histamine and serotonin, while the second, later phase (3-5 hours post-injection) is mediated by prostaglandins and cytokines, which is sensitive to inhibition by NSAIDs and other anti-inflammatory drugs.[22] Measuring the reduction in paw volume is a direct indicator of a compound's anti-inflammatory activity.[20][23]
-
Materials:
-
Wistar rats (180-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (formulated in a suitable vehicle, e.g., 0.5% CMC)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Plebthysmometer or digital calipers
-
Oral gavage needles
-
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before the study but allow free access to water.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the test compounds and control drugs to the respective groups via oral gavage (p.o.). The vehicle control group receives only the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.[22]
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.[20][22]
-
Data Analysis: a. Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 c. Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Table 2: Example Data Presentation for In Vivo Paw Edema Inhibition
| Treatment Group (Dose) | Paw Edema Volume at 3 hr (mL ± SEM) | % Inhibition at 3 hr |
|---|---|---|
| Vehicle Control | 0.85 ± 0.05 | - |
| Indomethacin (10 mg/kg) | 0.34 ± 0.03* | 60.0% |
| Compound X (25 mg/kg) | 0.58 ± 0.04* | 31.8% |
| Compound X (50 mg/kg) | 0.41 ± 0.03* | 51.8% |
*p < 0.05 compared to Vehicle Control
References
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Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Gantt, R. W., & Mason, R. P. (2010). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Pharmacy Research. Available at: [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv Co.. Available at: [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology. Available at: [Link]
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Slideshare. (2016). Screening models for inflammatory drugs. Available at: [Link]
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Dhamija, I., Kumar, A., & Gupta, S. (2013). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Bove, S. E., LaVigne, J., & Nackley, A. G. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments. Available at: [Link]
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Gupta, S. K., & Mishra, A. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-inflammatory & anti-allergy agents in medicinal chemistry. Available at: [Link]
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Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Harthi, S. E. (2017). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of... Saudi Pharmaceutical Journal. Available at: [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2017). Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates. Molecules. Available at: [Link]
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ResearchGate. (2018). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. Available at: [Link]
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Umadevi, M., & Elangovan, A. (2020). Effects on anti-inflammatory, DNA binding and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes. Bioorganic & medicinal chemistry letters. Available at: [Link]
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Kamal, A., & Reddy, T. S. (2014). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Letters in Drug Design & Discovery. Available at: [Link]
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Kourkoulou, A., Vartholomatos, G., & Tzavaras, A. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Biology. Available at: [Link]
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Kourkoulou, A., Vartholomatos, G., & Tzavaras, A. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Biology. Available at: [Link]
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Kumar, A., & Kumar, R. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry. Available at: [Link]
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Sethi, G., & Ahn, K. S. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Bioactive food as dietary interventions for cancer. Available at: [Link]
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Kumar, V., & Singh, P. P. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic chemistry. Available at: [Link]
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Van den Berghe, W., & Haegeman, G. (2018). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules. Available at: [Link]
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Ghorab, M. M., Alsaid, M. S., & Al-Dosary, Z. A. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Journal of enzyme inhibition and medicinal chemistry. Available at: [Link]
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Huang, M., & Zhang, J. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PloS one. Available at: [Link]
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Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls. Available at: [Link]
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Green Synthesis of 2-Chloro-3-formylquinolines: A Guide for the Modern Synthetic Chemist
Introduction: The Imperative for Greener Quinoline Synthesis
The quinoline nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents. Among its many derivatives, 2-chloro-3-formylquinolines stand out as exceptionally versatile synthetic intermediates. The presence of three reactive sites—the electrophilic aldehyde, the nucleophilically displaceable chlorine atom, and the quinoline ring system itself—renders them powerful building blocks for the construction of complex heterocyclic systems, including novel anticancer and antimicrobial agents.[1][2]
Traditionally, the synthesis of these vital synthons relies on the Vilsmeier-Haack reaction, a powerful tool for formylation and cyclization.[3][4] However, classical protocols often involve harsh reaction conditions, stoichiometric amounts of hazardous reagents like phosphorus oxychloride (POCl₃), and extended reaction times, posing significant environmental and safety concerns.[5][6]
This guide addresses the growing need for sustainable chemical manufacturing by providing detailed application notes and protocols for the green synthesis of 2-chloro-3-formylquinolines. We will explore modern, energy-efficient techniques such as microwave irradiation and ultrasonication, as well as solvent-free and micellar-catalyzed approaches. These methods not only align with the principles of green chemistry by reducing waste, energy consumption, and the use of toxic substances but also frequently offer significant advantages in terms of reaction speed and product yield.[1][7][8]
Core Synthetic Strategy: The Vilsmeier-Haack Reaction Revisited
The primary route to 2-chloro-3-formylquinolines is the Vilsmeier-Haack cyclization of N-arylacetamides (acetanilides). The reaction proceeds through two key stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic chloromethyliminium salt known as the Vilsmeier reagent.[9]
-
Electrophilic Attack and Cyclization: The activated Vilsmeier reagent attacks the electron-rich aromatic ring of the acetanilide, leading to a series of intermediates that ultimately cyclize and eliminate water to form the final quinoline product. A final hydrolysis step unmasks the formyl group.[5][9]
The overall transformation is depicted below:
Caption: General workflow of the Vilsmeier-Haack synthesis.
The efficiency of this reaction is highly dependent on the electronic nature of the substituents on the starting acetanilide. Electron-donating groups on the aromatic ring facilitate the electrophilic substitution, generally leading to higher yields and shorter reaction times. Conversely, electron-withdrawing groups can significantly hinder the reaction or prevent it altogether.
Green Synthetic Protocols & Methodologies
The following sections provide detailed protocols for greener alternatives to the conventional Vilsmeier-Haack synthesis. These methods leverage alternative energy sources and reaction media to enhance efficiency and reduce environmental impact.
Protocol 1: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can dramatically accelerate reaction rates and improve yields.[10][11]
Causality Behind the Method: Microwave heating directly couples with the polar molecules in the reaction mixture (especially the Vilsmeier reagent intermediate), leading to a rapid increase in internal temperature. This localized, efficient energy transfer bypasses the slower process of conventional thermal heating, often overcoming activation energy barriers more effectively and reducing the formation of side products.[11]
Experimental Workflow:
Caption: Workflow for microwave-assisted synthesis.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, 3 eq.). Cool the flask in an ice-salt bath to 0-5°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4-12 eq., optimized per substrate) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for an additional 20-30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add the substituted N-arylacetamide (1 eq.) portion-wise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Microwave Reaction: Transfer the sealed reaction vessel to a microwave reactor. Irradiate the mixture for a period of 2 to 10 minutes at a power of 300-480W. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a beaker filled with crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate or sodium acetate until the pH reaches 5-6.[5] Continue stirring for 15-20 minutes to ensure complete precipitation of the product.
-
Isolation and Purification: Filter the resulting solid precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities. Dry the crude product and purify by recrystallization from ethanol or by column chromatography (e.g., ethyl acetate:hexane).[6]
Protocol 2: Ultrasound-Assisted Synthesis (Sonication)
Ultrasonic irradiation provides mechanical energy that induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process creates localized high-pressure and high-temperature hotspots, enhancing mass transfer and accelerating the reaction.[13]
Causality Behind the Method: Sonication does not heat the bulk of the solution in the same way as microwave irradiation. Instead, the collapse of cavitation bubbles generates intense localized energy, promoting better mixing and activating the reacting species at a molecular level. This can lead to significantly shorter reaction times compared to conventional heating, even at ambient bulk temperatures.[7]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: Prepare the Vilsmeier reagent from DMF and POCl₃ in a suitable vessel as described in Protocol 1, Step 1 & 2.
-
Substrate Addition: Add the N-arylacetamide to the Vilsmeier reagent.
-
Sonication: Place the reaction vessel in an ultrasonic bath. Irradiate the mixture with ultrasound at a constant frequency (e.g., 35-40 kHz) at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitoring: Monitor the reaction progress via TLC. Reaction times are typically longer than microwave methods but significantly shorter than conventional heating.
-
Work-up and Isolation: Follow the same work-up, neutralization, and purification procedures as outlined in Protocol 1, Steps 5-7.
Protocol 3: Synthesis in Micellar Media
Employing surfactants to create a micellar medium is an elegant green chemistry approach. Micelles act as microreactors, encapsulating nonpolar reactants within their hydrophobic cores while being dispersed in an aqueous or polar organic phase. This enhances the effective concentration of reactants and can catalyze the reaction.[6]
Causality Behind the Method: For the Vilsmeier-Haack reaction, surfactants like Cetyltrimethylammonium Bromide (CTAB) or Sodium Dodecyl Sulfate (SDS) can facilitate the reaction, especially for deactivated acetanilides that yield poor results under conventional conditions.[6][14] The micellar environment can stabilize reactive intermediates and alter the reaction pathway, favoring the desired cyclization.[6]
Detailed Step-by-Step Protocol:
-
Prepare Vilsmeier Adduct: Prepare the Vilsmeier reagent from POCl₃ (2 eq.) and DMF (2 eq.) at -5°C.
-
Prepare Substrate Solution: In a separate flask, dissolve the N-arylacetamide (1 eq.) in acetonitrile. Add a catalytic amount of a surfactant solution (e.g., 1 ml of 0.05 M CTAB in acetonitrile).[6]
-
Combine and React: Slowly add the pre-formed Vilsmeier adduct to the substrate solution. Reflux the mixture for 45-60 minutes.[6]
-
Work-up: After completion (monitored by TLC), evaporate the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) and quench the reaction by washing with a solution of sodium thiosulfate.[6] Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), evaporate the solvent, and purify the crude product using column chromatography (e.g., ethyl acetate:hexane, 3:7).[6]
Comparative Analysis of Synthetic Methods
The choice of synthetic method depends on available equipment, the specific substrate, and desired outcomes like yield and reaction time. The following table summarizes typical performance metrics for the different approaches.
| Method | Typical Reaction Time | Typical Yield Range | Energy Source | Key Advantages | References |
| Conventional Heating | 4 - 16 hours | 28% - 89% | Thermal (Oil Bath) | Simple equipment | ,[3],[15] |
| Microwave Irradiation | 2 - 10 minutes | 60% - 90% | Microwave | Extremely fast, high yields, energy efficient | [11],[12] |
| Ultrasonic Irradiation | 30 - 90 minutes | Good to Excellent | Acoustic | Mild conditions, improved mass transfer | [7],[13] |
| Micellar Media | 45 - 60 minutes | ~90% (for specific substrates) | Thermal (Reflux) | Effective for deactivated substrates, milder conditions | [6] |
Note: Yields are highly substrate-dependent. The values provided are indicative ranges based on published literature for various substituted acetanilides.
Application in Drug Discovery & Development
The 2-chloro-3-formylquinoline scaffold is a launchpad for a diverse array of more complex molecules with significant pharmacological potential. The aldehyde group is readily condensed with amines, hydrazines, and active methylene compounds, while the C2-chlorine is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities.
Synthetic Utility Workflow:
Caption: Synthetic utility of 2-chloro-3-formylquinolines.
This versatility has been exploited to synthesize:
-
Fused Heterocyclic Systems: Such as pyrano[2,3-b]quinolines, pyrazolo[3,4-b]quinolines, and thiazolidinones, many of which exhibit anti-inflammatory, antimicrobial, or anticancer activities.[10][16]
-
Schiff Bases: Condensation with various amines leads to Schiff bases that have been investigated for their biological properties.[16]
-
Quinoline-3-carboxylic acids: Oxidation of the formyl group yields carboxylic acids, which are precursors to other important compounds.[17][18]
Conclusion and Future Outlook
The green synthetic methods detailed in this guide represent a significant advancement over traditional protocols for preparing 2-chloro-3-formylquinolines. By embracing technologies like microwave and ultrasound, or innovative methodologies like micellar catalysis, researchers can dramatically reduce reaction times, improve energy efficiency, and obtain high yields of this pivotal synthetic intermediate. These greener approaches not only contribute to a more sustainable laboratory environment but also accelerate the pace of research and development in medicinal chemistry, enabling the faster synthesis of novel compounds for the discovery of next-generation therapeutics.
References
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Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 65(3), 267-283. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Tekale, A. S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. [Link]
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Ali, M. M., et al. (2002). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251-253. [Link]
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Ibrahim, A. M. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. [Link]
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Gondkar, S. P., et al. (2020). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Synthetic Communications, 51(2), 1-27. [Link]
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Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar. [Link]
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Gondkar, S. P., et al. (2020). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. ResearchGate. [Link]
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Ali, M. M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. ResearchGate. [Link]
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Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 1-5. [Link]
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Umamaheswari, J., et al. (2012). A novel approach for the synthesis of pyrano[2,3-b]quinolin-2-ones and 3-formylquinolin-2(1H)-ones under microwave irradiation. Elixir Organic Chemistry, 47, 9131-9133. [Link]
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Mogilaiah, K., et al. (2002). Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. ResearchGate. [Link]
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Reddy, C. S., et al. (2009). Synthesis of 2-Phenoxyquinoline-3-carboxylic acids by Microwave Assisted Ullmann Condensation. E-Journal of Chemistry, 6(S1), S41-S46. [Link]
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Kumar, R. S., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
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Shaikh, S. A. L., et al. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(4), 1-6. [Link]
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de la Torre, M. C., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 526-534. [Link]
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Kumar, A., & Maurya, R. A. (2016). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment, 20(9), 38-51. [Link]
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Al-Juboori, A. M. H. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science, 26(4), 74-88. [Link]
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Application Note: Reductive Amination of the Formyl Group in 2-Chloroquinoline-3-carbaldehyde
Introduction: The Synthetic Value of 2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-3-carbaldehyde is a highly versatile heterocyclic building block, pivotal in the synthesis of a multitude of pharmacologically active compounds.[1][2][3] Typically synthesized via the Vilsmeier-Haack reaction from acetanilides, its structure features two reactive sites: the electrophilic formyl group at the C3 position and the chloro-substituent at the C2 position, which is susceptible to nucleophilic substitution.[2][4][5] The conversion of the formyl group into various amino moieties through reductive amination is a cornerstone transformation, unlocking access to a vast chemical space of novel quinoline derivatives with potential therapeutic applications, including antimicrobial, anti-inflammatory, and antimalarial agents.[2][3][6][7]
This guide provides an in-depth exploration of the reductive amination of 2-chloroquinoline-3-carbaldehyde, detailing the underlying mechanism, critical process parameters, and field-tested laboratory protocols.
The Mechanism: A Tale of Two Steps
Reductive amination is a powerful method for C-N bond formation that converts a carbonyl group into an amine through an intermediate imine.[8] The process is fundamentally a two-stage reaction that can be performed stepwise or, more commonly, as a one-pot procedure.[8][9]
Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under neutral or, more favorably, mildly acidic conditions, the hemiaminal undergoes dehydration to yield a Schiff base (an imine). The acidic environment protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O) and facilitating its elimination.[8]
Stage 2: Reduction The C=N double bond of the imine is then reduced by a suitable hydride-donating reagent to furnish the final secondary or tertiary amine.[8][10] The key to a successful one-pot reductive amination lies in selecting a reducing agent that is selective for the imine over the starting aldehyde.[10]
Caption: General mechanism of reductive amination.
Optimizing the Reaction: Key Parameters and Reagent Selection
The success of this transformation hinges on the careful selection of reagents and reaction conditions. The goal is to maximize the rate of imine formation and subsequent reduction while minimizing side reactions, such as the direct reduction of the starting aldehyde to 2-chloro-3-(hydroxymethyl)quinoline.
The Choice of Reducing Agent
The selection of the hydride source is critical. While several reagents can accomplish the reduction, they differ in their reactivity, selectivity, and optimal reaction conditions.
| Reducing Agent | Common Solvent(s) | Key Characteristics & Rationale |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective and potent. Can reduce the starting aldehyde. Therefore, the imine must be pre-formed before the addition of NaBH₄ to ensure high yields of the desired amine.[11][12][13] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | More selective for imines. Less reactive than NaBH₄ and stable in mildly acidic conditions (pH 4-5) that favor imine formation.[10][11] This allows for a true one-pot reaction where all reagents can be mixed from the start. Caution is required due to its toxicity (cyanide). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild, selective, and broadly applicable. Often considered the reagent of choice for one-pot reductive aminations.[10][14] It is less basic and moisture-sensitive than NaBH₄, tolerating a wider range of functional groups. Acetic acid can be used as a catalyst.[14] |
Solvent and pH Control
-
Solvent: The choice of solvent is often dictated by the reducing agent. Alcohols like methanol or ethanol are common for NaBH₄ and NaBH₃CN.[11] For the less polar NaBH(OAc)₃, chlorinated solvents like 1,2-dichloroethane (DCE) are preferred.[11][14]
-
pH: For one-pot reactions using reagents like NaBH₃CN, maintaining a weakly acidic pH (4-5) is crucial. This pH is low enough to catalyze imine formation but not so low as to significantly protonate the amine (making it non-nucleophilic) or decompose the hydride reagent. Acetic acid is a common additive for this purpose.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of 2-chloroquinoline-3-carbaldehyde.
Protocol A: Stepwise Reduction using Sodium Borohydride
This protocol prioritizes selectivity by forming the imine intermediate before introducing the powerful reducing agent, NaBH₄. This is a robust method, particularly when dialkylation is a concern with primary amines.[13]
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Primary or secondary amine (1.0 - 1.1 equivalents)
-
Methanol (anhydrous)
-
Sodium Borohydride (NaBH₄) (1.2 - 1.5 equivalents)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Add the desired amine (1.05 eq) to the solution at room temperature.
-
Stir the mixture at room temperature for 2-4 hours to allow for complete imine formation. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aldehyde.
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until the imine is fully consumed as indicated by TLC/LC-MS.
-
Work-up: a. Carefully quench the reaction by the slow addition of water or saturated NaHCO₃ solution. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Extract the aqueous residue with DCM or ethyl acetate (3 x volume of aqueous layer). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol gradient).
Protocol B: One-Pot Reaction using Sodium Triacetoxyborohydride
This streamlined one-pot protocol is highly efficient and generally provides clean conversions for a wide range of amines.[14]
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Primary or secondary amine (1.1 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroquinoline-3-carbaldehyde (1.0 eq) and anhydrous DCE (approx. 0.1 M).
-
Add the amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq), if necessary, to facilitate imine formation.
-
Stir the mixture for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction is often slightly exothermic.
-
Stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. b. Separate the layers. Extract the aqueous layer with additional DCE or DCM (2x). c. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material via flash column chromatography as described in Protocol A.
General Experimental Workflow
The overall process, from starting materials to the final purified product, follows a logical sequence of synthesis, isolation, and purification.
Caption: A typical workflow for reductive amination.
Troubleshooting and Field Insights
-
Low Yield / Incomplete Reaction: If the reaction stalls, ensure all reagents are pure and solvents are anhydrous, especially for Protocol B. For sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial, but monitor for potential side reactions. Ensure the stoichiometry of the reducing agent is sufficient.
-
Formation of Alcohol Byproduct: The primary side product is often the alcohol resulting from the direct reduction of the aldehyde. This is more common when using NaBH₄. To mitigate this, ensure the imine is fully formed before adding the borohydride (Protocol A) or use a more selective reagent like NaBH(OAc)₃ (Protocol B).
-
Dialkylation of Primary Amines: When using a primary amine, it is possible for the newly formed secondary amine to react with another molecule of the aldehyde, leading to a tertiary amine byproduct. To minimize this, use a slight excess of the primary amine or add the aldehyde slowly to a solution of the amine and reducing agent.
-
Purification Challenges: The polarity of the final amine product can vary significantly based on the amine used. If the product is very polar, it may require a more polar eluent system for chromatography (e.g., DCM/Methanol with a small amount of triethylamine or ammonia to prevent streaking on the silica gel).
Conclusion
The reductive amination of 2-chloroquinoline-3-carbaldehyde is a reliable and versatile method for synthesizing a diverse library of N-substituted (2-chloroquinolin-3-yl)methanamines. The choice between a stepwise approach with a strong reductant like NaBH₄ and a one-pot procedure with a milder, more selective reagent like NaBH(OAc)₃ depends on the specific amine substrate and the desired process efficiency. By carefully controlling the reaction parameters and understanding the underlying mechanism, researchers can effectively leverage this reaction to advance drug discovery and chemical synthesis programs.
References
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7176–7204. [Link]
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Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509–529. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ARKIVOC, 2018(part i), 184–244. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480–495. [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
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Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 1–20. [Link]
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Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
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Hoffmann, S., Seayad, A. M., & List, B. (2006). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 128(39), 12904–12905. [Link]
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Liu, Y.-H., Chen, C.-T., & Liu, S.-T. (2006). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron Letters, 47(51), 9125–9128. [Link]
-
Volochnyuk, D. M., & Kolotilov, S. V. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 10(10), 1195. [Link]
-
RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]
-
International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
ResearchGate. (2009). Preparation and Reactions of 2-azidoquinoline-3-carboxaldehyde with Primary Amines and Active Methylene Compounds. [Link]
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One-Pot Synthesis of Quinoline-Based 1,4-Dihydropyridines: An Application Guide for Medicinal Chemistry
Introduction: The Strategic Fusion of Two Pharmacophores
In the landscape of medicinal chemistry and drug development, the strategic fusion of privileged scaffolds is a powerful approach to generating novel molecular entities with enhanced or unique biological activities. This guide details the one-pot synthesis of quinoline-based 1,4-dihydropyridines (DHPs), a class of compounds that marries two highly significant pharmacophores.
The quinoline moiety is a cornerstone in drug discovery, present in a vast array of therapeutic agents. Its rigid, bicyclic aromatic structure is a versatile scaffold for designing compounds with diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1]
Similarly, the 1,4-dihydropyridine ring is famously associated with a major class of cardiovascular drugs—the L-type calcium channel blockers—such as nifedipine and amlodipine, which are essential in the management of hypertension and angina.[2][3][4] Beyond this, the 1,4-DHP scaffold is recognized for a wide spectrum of bioactivities, making it a highly attractive target for synthetic chemists.[5]
The combination of these two scaffolds into a single molecule via an efficient one-pot synthesis offers a streamlined path to novel compounds with significant therapeutic potential. This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the mechanistic basis for the formation of these valuable compounds.
Reaction Overview and Mechanism
The synthesis of quinoline-based 1,4-dihydropyridines is elegantly achieved through a variation of the classic Hantzsch dihydropyridine synthesis .[1][2] This multicomponent reaction (MCR) is renowned for its efficiency, bringing together three or more reactants in a single step to form a complex product, thereby maximizing atom economy and minimizing waste.
In this specific application, the one-pot condensation involves:
-
A quinoline-based aldehyde (e.g., 2-chloroquinoline-3-carbaldehyde).
-
Two equivalents of a β-ketoester (e.g., ethyl acetoacetate).
-
A nitrogen source , typically ammonium acetate or aqueous ammonia.[2][6]
The reaction proceeds through a cascade of interconnected equilibria, primarily involving two key pathways that converge, as illustrated below.
Mechanistic Pathway
The generally accepted mechanism for the Hantzsch synthesis involves the initial formation of two key intermediates:
-
Knoevenagel Condensation Product: The quinoline aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.
-
Enamine Intermediate: A second equivalent of the β-ketoester condenses with ammonia to produce a β-enamino ester.
These two intermediates then undergo a Michael addition, followed by cyclization and dehydration, to yield the final 1,4-dihydropyridine ring fused with the quinoline scaffold.[1]
Caption: Proposed mechanism for the Hantzsch synthesis of quinoline-based 1,4-dihydropyridines.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot synthesis of a representative quinoline-based 1,4-dihydropyridine. The procedure is based on established methodologies for the Hantzsch reaction, adapted for quinoline aldehydes.[6][7]
Protocol: One-Pot Synthesis of Diethyl 4-(2-chloroquinolin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is designed for a 1 mmol scale synthesis and can be scaled accordingly.
Materials & Equipment:
-
2-Chloroquinoline-3-carbaldehyde (1 mmol, 191.6 mg)
-
Ethyl acetoacetate (2 mmol, 260.3 mg, 252 µL)
-
Ammonium acetate (1.2 mmol, 92.5 mg)
-
Ethanol or Water (10-15 mL)
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., Ethanol)
Experimental Workflow:
Caption: General experimental workflow for the synthesis and purification.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroquinoline-3-carbaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., 10 mL of ethanol or water). Using water as a solvent represents a greener chemistry approach.[6]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The optimal temperature will depend on the solvent (e.g., ~80 °C for ethanol).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2 to 6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product will typically precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold solvent (e.g., cold ethanol or water) to remove soluble impurities.[7]
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form pure crystals.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
-
Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Results & Characterization:
-
¹H NMR (in CDCl₃):
-
~8.5-9.0 ppm (s, 1H): NH proton of the dihydropyridine ring.
-
~7.5-8.2 ppm (m): Protons of the quinoline ring.
-
~5.1 ppm (s, 1H): H-4 proton of the dihydropyridine ring.
-
~4.1 ppm (q, 4H): -OCH₂- protons of the ethyl ester groups.
-
~2.3 ppm (s, 6H): Methyl protons at C-2 and C-6 of the dihydropyridine ring.
-
~1.2 ppm (t, 6H): -CH₃ protons of the ethyl ester groups.
-
-
¹³C NMR (in CDCl₃):
-
~167 ppm: Carbonyl carbons of the ester groups.
-
~145-150 ppm: C-2 and C-6 of the dihydropyridine ring and quinoline carbons.
-
~103 ppm: C-3 and C-5 of the dihydropyridine ring.
-
~60 ppm: -OCH₂- carbons of the ethyl ester groups.
-
~39 ppm: C-4 of the dihydropyridine ring.
-
~19 ppm: Methyl carbons at C-2 and C-6.
-
~14 ppm: -CH₃ carbons of the ethyl ester groups.
-
-
IR (KBr, cm⁻¹):
-
~3300-3400: N-H stretching.
-
~1680-1700: C=O stretching of the ester groups.
-
~1640-1660: C=C stretching.
-
Optimization and Catalyst Selection
While the uncatalyzed Hantzsch reaction proceeds under thermal conditions, the use of a catalyst can dramatically improve reaction rates and yields, often allowing for milder reaction conditions.[5] The choice of catalyst is a critical parameter for process optimization.
Causality Behind Catalyst Choice: Catalysts in the Hantzsch synthesis typically function as Lewis or Brønsted acids. They activate the aldehyde's carbonyl group, facilitating the initial Knoevenagel condensation, and can also promote the enamine formation and subsequent cyclization steps. The efficiency of a catalyst is linked to its ability to coordinate with reactants and stabilize transition states without generating unwanted side products.
Below is a comparative table summarizing the performance of various catalysts for the synthesis of a model 1,4-dihydropyridine, demonstrating the significant advantages of catalyzed systems.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Control) | Ethanol | Reflux | 8 h | 65% | |
| p-TSA | Ethanol | Reflux | 6 h | 82% | |
| Tannic Acid | H₂O | 80 | 1 h | 94% | |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 30 min | 96% | |
| Fe₃O₄@Phen@Cu | Water | 80 | 10 min | 98% | [2] |
Field-Proven Insights:
-
Heterogeneous Catalysts: Magnetic nanoparticle-based catalysts (e.g., Fe₃O₄@SiO₂-SO₃H) offer excellent yields and short reaction times. A key advantage is their ease of separation from the reaction mixture using an external magnet, facilitating catalyst recycling and product purification.[2]
-
Green Catalysts: Natural product-derived catalysts like tannic acid are effective, biodegradable, and align with the principles of green chemistry, especially when paired with water as a solvent.
-
Solvent-Free Conditions: Some protocols utilize solvent-free conditions, heating the neat mixture of reactants with a solid-supported catalyst. This approach minimizes solvent waste but may require more precise temperature control to avoid side reactions.
Conclusion and Future Outlook
The one-pot Hantzsch synthesis of quinoline-based 1,4-dihydropyridines represents a highly efficient and versatile method for accessing novel chemical matter of significant interest to drug discovery programs. The protocol described herein is robust, scalable, and can be adapted to a wide range of substituted quinoline aldehydes and β-dicarbonyl compounds.
Further research can explore the use of novel, recyclable catalysts to enhance the sustainability of the synthesis. The library of compounds generated can be screened against various biological targets, leveraging the combined pharmacological potential of the quinoline and 1,4-dihydropyridine scaffolds to develop next-generation therapeutics.
References
-
Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Catalyst. (2023). Journal of Synthetic Chemistry. [Link]
-
Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive Compounds. (2015). Journal of Heterocyclic Chemistry. [Link]
-
Catalyzed Hantzsch synthesis of 1,4-dihydropyridines 1a-j. (2023). ResearchGate. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. [Link]
-
One-pot synthesis and crystal structure of diethyl 2,6-dimethyl-4-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate, C21H23N5O6. (2023). ResearchGate. [Link]
-
Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive Compounds. (2015). ResearchGate. [Link]
-
Diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine-3,5-dicarboxylate. (2009). National Institutes of Health. [Link]
-
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. (2007). National Center for Biotechnology Information. [Link]
-
Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. (2020). National Institutes of Health. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. (2018). TSI Journals. [Link]
- A method for purifying 8-hydroxyquinoline reaction solution. (2024).
-
Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. (2015). ResearchGate. [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Synthesis of Quinoline-Based Rh–Sb Complexes: Inhibition of Halide Transfer to Access a Rh→Sb Z‑Type Interaction. (2022). National Institutes of Health. [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. (2014). PubMed. [Link]
-
Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. (2023). The Pharma Innovation Journal. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde as a Versatile Synthon for Heterocyclic Scaffolds
Introduction: The Strategic Value of the Quinoline Core
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[3][4][5][6] The synthetic utility of a quinoline derivative is dramatically enhanced by the strategic placement of reactive functional groups. 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde is an exemplary building block, offering two distinct and orthogonally reactive sites: a highly electrophilic carbaldehyde group at the C3 position and a chlorine atom at the C2 position, which is activated for nucleophilic aromatic substitution (SNAr).
This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, presenting it as a cornerstone for the construction of complex, fused heterocyclic systems relevant to drug discovery and materials research.
Synthesis of the Building Block: this compound
The most efficient and regioselective method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[7] This reaction avoids the direct formylation of a pre-formed quinoline ring, instead constructing the functionalized quinoline core from a readily available N-arylacetamide precursor. The electron-donating methyl groups on the aniline ring of the precursor facilitate the cyclization step.
Causality of the Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction utilizes a potent electrophilic species, the Vilsmeier reagent (a chloroiminium ion), formed in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[7][8] The reaction with an N-arylacetamide proceeds via electrophilic attack on the electron-rich aromatic ring, leading to a highly controlled cyclization that simultaneously installs the C2-chloro and C3-formyl functionalities. This one-pot cyclization and formylation is a powerful strategy for accessing this class of building blocks.
Workflow for Synthesis
Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.
Detailed Experimental Protocol
Materials:
-
N-(2,5-dimethylphenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice and deionized water
-
Ethyl acetate (for recrystallization)
Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (3.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add freshly distilled POCl₃ (7.0 eq) dropwise to the cooled DMF with vigorous stirring. Ensure the temperature is maintained below 10 °C. After the addition is complete, stir the resulting pale-yellow adduct for 30 minutes at 0-5 °C.[9]
-
Reaction: To the prepared Vilsmeier reagent, add N-(2,5-dimethylphenyl)acetamide (1.0 eq) portion-wise, ensuring the temperature remains controlled.
-
Once the addition is complete, heat the reaction mixture at 80-90 °C for 12-16 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto a generous amount of crushed ice with constant stirring.
-
Isolation: A solid precipitate will form. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7. Stir for an additional 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any residual DMF and salts.
-
Purification: Dry the crude product under vacuum. Further purify by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield this compound as a crystalline solid.
Self-Validation:
-
Expected Yield: 60-75%
-
Characterization (1H NMR): Expect a characteristic singlet for the aldehyde proton (CHO) around δ 10.0-10.5 ppm. Signals for the two methyl groups and aromatic protons should be present in their respective regions.
-
Characterization (IR): A strong carbonyl (C=O) stretching band should be observed around 1680-1700 cm⁻¹.
Application I: Synthesis of Fused Pyrazolo[3,4-b]quinolines
The bifunctional nature of 2-chloroquinoline-3-carbaldehydes makes them ideal precursors for constructing fused heterocyclic systems like pyrazolo[3,4-b]quinolines, which are studied for their potential as antiviral and antitumor agents.[10][11] The reaction proceeds via a condensation-cyclization cascade.
Mechanistic Rationale
The reaction is initiated by the condensation of the highly reactive aldehyde group with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to form a hydrazone intermediate. This step brings the nucleophilic nitrogen of the hydrazine into close proximity to the C2 position. A subsequent intramolecular nucleophilic aromatic substitution (SNAr) occurs, where the nitrogen attacks the C2 carbon, displacing the chloride ion and forming the fused pyrazole ring.[3][10]
Caption: Reaction pathway for the synthesis of pyrazolo[3,4-b]quinolines.
Protocol for 1,6,9-Trimethyl-1H-pyrazolo[3,4-b]quinoline
Materials:
-
This compound
-
Methylhydrazine
-
Absolute Ethanol
-
Triethylamine (TEA) or Sodium Acetate (as a base)
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add methylhydrazine (1.2 eq) followed by a catalytic amount of a base like triethylamine (0.2 eq).
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.[10]
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Pour the mixture into cold water to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure product.
Data Summary Table
| Reactant 1 | Reactant 2 | Solvent | Base | Time (h) | Expected Yield |
| This compound | Hydrazine Hydrate | Ethanol | TEA | 15 | ~85%[11] |
| This compound | Phenylhydrazine | Ethanol | TEA | 15 | ~80%[10] |
Application II: Synthesis of Fused Pyrimido[4,5-b]quinolines
The building block can be used to synthesize pyrimido[4,5-b]quinolines (also known as quinazolines), another class of heterocycles with significant biological relevance.[12] This transformation leverages the dual reactivity to construct the fused pyrimidine ring.
Synthetic Strategy
The reaction typically involves heating the 2-chloroquinoline-3-carbaldehyde with a binucleophilic reagent like urea, thiourea, or guanidine in a polar aprotic solvent such as DMF.[12] The reaction proceeds through an initial condensation to form an intermediate, followed by an intramolecular cyclization via SNAr, similar to the pyrazole synthesis, to yield the target fused system.[13]
Protocol for 6,9-Dimethylpyrimido[4,5-b]quinolin-2(1H)-one
Materials:
-
This compound
-
Urea
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Combine this compound (1.0 eq), urea (1.5 eq), and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C for 4-6 hours (or use microwave irradiation for faster reaction times as reported for similar substrates).[12]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
Acidify the solution with dilute HCl to a pH of ~6 to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify by recrystallization from ethanol or acetic acid.
Application III: Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful tools in drug discovery for rapidly generating molecular diversity. 2-Chloroquinoline-3-carbaldehydes are excellent substrates for MCRs, enabling the one-pot synthesis of highly complex polycyclic structures.[3][14]
Representative MCR: Synthesis of Tetrahydrodibenzo[b,g][3][7]naphthyridinones
A reported MCR involves the reaction of a 2-chloro-3-formylquinoline, an enaminone (e.g., 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one), and a pyrazolone, catalyzed by L-proline.[3] This reaction builds a complex, multi-ring system in a single, atom-economical step.
Caption: Logical flow of a three-component reaction to build complex molecules.
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its predictable and robust synthesis via the Vilsmeier-Haack reaction, combined with its two distinct reactive handles, provides chemists with a reliable platform for accessing a diverse array of complex, fused heterocyclic scaffolds. The protocols and strategies outlined in this guide demonstrate its utility in constructing pyrazoloquinolines, pyrimidoquinolines, and other intricate systems through straightforward, condensation-cyclization, and multicomponent reaction pathways. This synthon is an essential tool for researchers aiming to explore novel chemical space in drug discovery and materials science.
References
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Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics.
-
Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (n.d.). PubMed.
-
Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). ACS Omega.
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR).
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). SciSpace.
-
Synthesis and Microbial studies of Pyrazolo (3,4-b)quinoline derivatives. (n.d.). International Journal of Advanced Research in Technology, Engineering and Science (IJARTET).
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar.
-
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
-
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2015). RSC Advances.
-
Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... (n.d.). ResearchGate.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.
-
(PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016). ResearchGate.
-
Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... (n.d.). ResearchGate.
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules.
-
A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. (n.d.). The Royal Society of Chemistry.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). ResearchGate.
-
Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET).
-
Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. (n.d.). Indian Journal of Chemistry.
-
A New Synthesis of Pyrazolo[3,4-b]quinoline Derivatives. (1984). Semantic Scholar.
-
2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2018). ResearchGate.
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (n.d.). ResearchGate.
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies.
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- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cytotoxicity Assessment of Novel Quinoline Derivatives
For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.
Introduction: The Therapeutic Promise and Cytotoxic Evaluation of Quinoline Derivatives
Quinoline and its derivatives represent a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide-ranging biological activities.[1][2] These compounds are foundational scaffolds in the development of new drugs, with numerous derivatives demonstrating potent anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4] In the realm of oncology, quinoline-based agents have shown remarkable efficacy, often exerting their cytotoxic effects through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[1][5][6]
The accurate and comprehensive evaluation of the cytotoxic potential of novel quinoline derivatives is a cornerstone of the preclinical drug development process. This technical guide provides a detailed framework for assessing the cytotoxicity of these compounds, moving beyond mere procedural descriptions to elucidate the scientific rationale behind experimental design and data interpretation. By integrating established protocols with mechanistic insights, these application notes aim to equip researchers with the necessary tools to conduct robust and self-validating cytotoxicity studies.
This document will detail key in vitro assays for quantifying cytotoxicity, including the MTT assay for metabolic activity, the LDH assay for membrane integrity, and a suite of assays for detecting apoptosis, a common mechanism of action for anticancer drugs.[7][8][9]
Foundational Assays for Quantifying Cytotoxicity
The initial assessment of a compound's cytotoxic effect typically involves determining the concentration-dependent impact on cell viability. The half-maximal inhibitory concentration (IC50), a critical metric of a compound's potency, is derived from these initial screens.[7]
MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of a cell population.[10]
Scientific Principle
The core of the MTT assay lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[10][11] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, predominantly located in the mitochondria.[11][12] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, which can be attributed to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
Experimental Workflow
Caption: General workflow of the MTT cytotoxicity assay.
Detailed Experimental Protocol
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Novel quinoline derivative (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel quinoline derivative in complete culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include untreated cells as a negative control (vehicle control).
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Assay Execution:
-
Following the treatment period, add 10 µL of the MTT stock solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in an exponential growth phase during the assay. |
| Compound Vehicle | DMSO (<0.5%) | Minimizes solvent-induced cytotoxicity. |
| MTT Incubation Time | 2-4 hours | Allows for sufficient formazan crystal formation without causing cytotoxicity from the MTT reagent itself. |
| Absorbance Wavelength | 570 nm (reference 630 nm) | Optimal wavelength for detecting the formazan product and correcting for background. |
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture supernatant.[13]
Scientific Principle
LDH is a stable cytosolic enzyme that is released into the extracellular space when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[13][14] The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the amount of LDH released and, therefore, to the extent of cell death.[15]
Experimental Workflow
Caption: General workflow of the LDH cytotoxicity assay.
Detailed Experimental Protocol
Materials:
-
Cells and quinoline derivatives as in the MTT assay
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
It is crucial to include control wells:
-
Spontaneous LDH release: Untreated cells (vehicle control).
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit (positive control for 100% cytotoxicity).[16]
-
Background: Medium only.
-
-
-
LDH Assay Execution:
-
After the incubation period, carefully transfer a small aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Add the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
-
| Control | Purpose |
| Spontaneous Release | Measures baseline LDH release from healthy, untreated cells. |
| Maximum Release | Represents 100% cell lysis and provides the upper limit of the assay. |
| Background | Corrects for any LDH activity present in the culture medium. |
Delving into the Mechanism of Cell Death: Apoptosis Assays
Many anticancer agents, including quinoline derivatives, induce cell death through apoptosis, a form of programmed cell death.[5][8][9] Distinguishing between apoptosis and necrosis is crucial for understanding a compound's mechanism of action.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for the early detection of apoptosis.
Scientific Principle
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. By using both stains, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Experimental Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Experimental Protocol
Materials:
-
Cells and quinoline derivatives
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the quinoline derivative for the desired time.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[7]
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[7]
-
-
Incubation and Analysis:
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis.[17] Measuring their activity provides direct evidence of apoptosis induction.
Scientific Principle
Caspase activity can be measured using synthetic substrates that are conjugated to a colorimetric or fluorometric reporter.[18][19] When an active caspase cleaves its specific recognition sequence in the substrate, the reporter molecule is released, generating a detectable signal that is proportional to the caspase activity.[18]
Detailed Experimental Protocol (Colorimetric)
Materials:
-
Cells and quinoline derivatives
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Treat cells with the quinoline derivative, then lyse the cells to release their contents.
-
-
Substrate Addition and Incubation:
-
Add the caspase-3 substrate to the cell lysate.
-
Incubate to allow active caspase-3 to cleave the substrate.
-
-
Detection:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Potential Signaling Pathways Implicated in Quinoline-Induced Cytotoxicity
Quinoline derivatives can induce cytotoxicity through various signaling pathways. Understanding these pathways can provide a more complete picture of the compound's mechanism of action.
Caption: Potential mechanisms of quinoline-induced cytotoxicity.
Concluding Remarks
The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of the cytotoxic properties of novel quinoline derivatives. By employing a multi-assay approach that interrogates different aspects of cell health—metabolic activity, membrane integrity, and the induction of apoptosis—researchers can gain a comprehensive understanding of a compound's cytotoxic profile. This detailed characterization is indispensable for the rational design and development of the next generation of quinoline-based therapeutics.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
- an overview of quinoline derivatives as anti-cancer agents. (2024).
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar. Retrieved January 10, 2026, from [Link]
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-13.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
-
Caspase Protocols in Mice. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved January 10, 2026, from [Link]
- Review on recent development of quinoline for anticancer activities. (2025).
-
Caspases activity assay procedures. (n.d.). ScienceDirect. Retrieved January 10, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 10, 2026, from [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Quinoline Synthesis
Introduction
Welcome to the Technical Support Center for the Vilsmeier-Haack synthesis of quinolines. This guide is tailored for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct functionalized quinoline cores. The Vilsmeier-Haack reaction, a versatile and efficient method, typically involves the cyclization of N-arylacetamides using a Vilsmeier reagent (commonly formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to yield 2-chloro-3-formylquinolines.[1] These products are valuable intermediates for further chemical transformations.[2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise and practical insights needed to optimize your reaction conditions and achieve successful outcomes.
I. Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the Vilsmeier-Haack synthesis of quinolines.
Q1: My reaction resulted in a very low yield or failed completely. What are the primary causes and how can I improve the yield?
A1: Low to no yield is a frequent challenge that can be traced back to several critical factors related to reagents, reaction conditions, and substrate reactivity.
Causality and Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
The Problem: The success of the reaction is highly dependent on the efficient in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt).[3][4] Moisture and impurities in your reagents can severely hinder this process. DMF is hygroscopic and can degrade to dimethylamine, which consumes the Vilsmeier reagent.[5]
-
Actionable Solution:
-
Always use fresh, anhydrous DMF. If in doubt, distill it over a suitable drying agent.[4]
-
Ensure your POCl₃ is fresh and has been stored under anhydrous conditions to prevent decomposition.[4]
-
The molar ratio of POCl₃ to the substrate is a critical parameter. Optimization studies have demonstrated that a significant excess of POCl₃ (e.g., 12 equivalents) can maximize the product yield.
-
-
-
Substrate Reactivity:
-
The Problem: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electronic nature of the substituents on the N-arylacetamide starting material significantly influences the ease of cyclization.
-
Actionable Solution:
-
Electron-Donating Groups (EDGs): Acetanilides bearing EDGs (e.g., methoxy, methyl) at the meta-position relative to the acetamido group generally facilitate cyclization and lead to good yields.
-
Electron-Withdrawing Groups (EWGs): Substrates with strong EWGs (e.g., nitro) can be challenging and may result in lower yields or require harsher conditions.[6] For these less reactive substrates, alternative methods like conducting the reaction in micellar media (e.g., with CTAB) have been shown to improve yields.[6][7]
-
-
-
Reaction Temperature and Time:
-
The Problem: Inadequate temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can cause the formation of dark, tarry side products.
-
Actionable Solution:
-
The Vilsmeier reagent is typically formed at a low temperature (0-5 °C).[8]
-
The cyclization step requires heating, often in the range of 80-90 °C.[3] The optimal time can vary from 4 to 16 hours depending on the substrate.
-
Crucially, monitor the reaction progress using Thin Layer Chromatography (TLC). [3][7] This is the most reliable way to determine the point of maximum conversion and avoid over-running the reaction.
-
-
-
Work-up Procedure:
-
The Problem: The reaction generates a significant amount of acid (from the hydrolysis of excess POCl₃), which protonates the basic quinoline product, rendering it soluble in the aqueous work-up solution.[9] Improper neutralization will result in the loss of product.
-
Actionable Solution:
-
After quenching the reaction mixture on crushed ice, careful neutralization is essential.[3]
-
Slowly add a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide) until the pH is approximately 7 to ensure the precipitation of the final product.[3][9] Some protocols suggest a pH of 6-8 is optimal.[4]
-
-
Below is a decision tree to systematically troubleshoot low-yield issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important synthetic intermediate. We will delve into the reaction mechanism, critical experimental parameters, and provide a structured approach to troubleshooting common issues.
Synthesis Overview: The Vilsmeier-Haack Reaction
The synthesis of this compound is most commonly and efficiently achieved via the Vilsmeier-Haack reaction.[1] This reaction involves the cyclization and formylation of an N-arylacetamide, specifically N-(2,5-dimethylphenyl)acetamide, using the Vilsmeier reagent. The reagent, a chloroiminium salt, is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] The overall transformation is a powerful method for constructing the functionalized quinoline core in a regioselective manner.[2]
Visualized General Mechanism
The reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack and cyclization, and finally, hydrolysis to yield the aldehyde product.
Caption: General workflow of the Vilsmeier-Haack synthesis.
Critical Experimental Parameters
Optimizing the yield and purity hinges on careful control of several key parameters. The Vilsmeier reagent is a relatively weak electrophile, making the reaction sensitive to substrate reactivity, temperature, and stoichiometry.[4][5]
| Parameter | Recommended Range | Impact on Reaction & Rationale |
| Reagent Quality | Anhydrous DMF, Freshly distilled POCl₃ | The Vilsmeier reagent is highly sensitive to moisture. Water will consume the reagent and inhibit the reaction. DMF can decompose to dimethylamine, which can cause side reactions.[5][6] |
| Stoichiometry (POCl₃:DMF:Substrate) | 2-7 eq : 3-10 eq : 1 eq | A significant excess of POCl₃ and DMF is typically required to drive the reaction to completion. Ratios reported in the literature vary, with a common starting point being ~7 eq POCl₃, ~3 eq DMF, relative to 1 eq of the acetanilide.[7][8] |
| Vilsmeier Reagent Formation Temp. | 0-5 °C | The reaction between POCl₃ and DMF is exothermic.[9] Maintaining a low temperature prevents degradation and ensures the controlled formation of the active electrophile. The mixture should be stirred for at least 30 minutes at this temperature before adding the substrate.[2] |
| Reaction Temperature | 75-90 °C | After substrate addition at a low temperature, the mixture must be heated to facilitate the electrophilic aromatic substitution and cyclization steps.[2][10] The optimal temperature depends on the substrate's reactivity. |
| Reaction Time | 4-16 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[2] Reactions involving substituted acetanilides may require longer heating times to achieve full conversion.[1] |
| Workup/Quenching | Pour onto crushed ice | The hydrolysis of the iminium intermediate is critical for forming the final aldehyde.[11][12][13] Pouring the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring ensures efficient hydrolysis and helps dissipate any heat from quenching unreacted POCl₃.[2][9] |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction yielded very little or no desired product, and TLC analysis shows mostly unreacted starting material. What went wrong?
A: This is a frequent issue and often points to problems with the Vilsmeier reagent itself or insufficient reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent.
-
Explanation: The chloroiminium ion is highly moisture-sensitive. Using non-anhydrous DMF or an old bottle of POCl₃ that has been exposed to atmospheric moisture will lead to the decomposition of the reagent.
-
Solution: Always use a new, sealed bottle or freshly distilled POCl₃. Ensure your DMF is anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Reaction Temperature or Time.
-
Explanation: While the reagent is formed at 0-5 °C, the cyclization step requires significant thermal energy.[14] N-(2,5-dimethylphenyl)acetamide is an electron-rich substrate, but if the temperature is too low or the heating time is too short, the reaction will not proceed to completion.
-
Solution: Ensure the reaction mixture is heated to at least 75-90 °C.[10] Monitor the reaction by TLC every few hours. If starting material is still present after the initial planned duration, consider extending the reflux time.[9]
-
-
Cause 3: Incorrect Order of Addition.
-
Explanation: The Vilsmeier reagent must be fully formed before the substrate is introduced. Adding the acetanilide to the DMF before or during the POCl₃ addition can lead to undesired side reactions.
-
Solution: Strictly follow the procedure: cool the DMF, add POCl₃ dropwise, stir for 30 minutes to an hour at 0-5 °C, and only then add the substrate.[2][9]
-
Issue 2: Formation of a Solid Precipitate During Reagent Preparation
Q: While adding POCl₃ to DMF, the solution became a thick slurry or solid, and my stir bar stopped. What should I do?
A: This indicates that the Vilsmeier reagent salt has precipitated out of solution. This is common when using highly concentrated reagents.
-
Cause: High Reagent Concentration.
-
Explanation: At high concentrations, the chloroiminium salt is not fully soluble in the DMF, causing it to crash out and solidify the mixture.[9]
-
Solution 1 (Proactive): Add a co-solvent. Before adding POCl₃, add an anhydrous, non-reactive solvent like dichloromethane (DCM) or dichloroethane (DCE) to the DMF. This will help keep the Vilsmeier reagent in solution.[9]
-
Solution 2 (Reactive): If precipitation has already occurred, carefully try to add a small amount of anhydrous co-solvent to attempt to redissolve the solid. Ensure this is done while maintaining cooling in an ice bath. For future attempts, use a larger flask and a more robust mechanical stirrer instead of a magnetic stir bar to handle viscous mixtures.[15]
-
Issue 3: Difficult Workup and Product Isolation
Q: After quenching the reaction in ice water, I obtained an oily, intractable gum instead of a solid precipitate. How can I isolate my product?
A: This often results from incomplete hydrolysis of the iminium intermediate or the presence of impurities.
-
Cause 1: Incomplete Hydrolysis.
-
Explanation: The iminium salt intermediate must be fully hydrolyzed to the aldehyde.[16] If the quenching is too rapid or stirring is inefficient, hydrolysis may be incomplete, leaving charged species that are difficult to precipitate.
-
Solution: Pour the reaction mixture slowly into a vigorously stirred, large volume of ice-water slurry.[9] After the initial quench, continue stirring for at least 30-60 minutes to ensure complete hydrolysis. Sometimes, gentle warming after the initial quench can aid hydrolysis, followed by cooling to precipitate the product.
-
-
Cause 2: pH Issues.
-
Explanation: The final pH of the aqueous mixture can affect the product's solubility.
-
Solution: After quenching, check the pH. It will be highly acidic. Carefully neutralize the solution using a base like sodium bicarbonate or sodium hydroxide solution while keeping the mixture cool in an ice bath. Often, the product will precipitate out as the pH approaches neutral.
-
-
Cause 3: Oily Byproducts.
-
Explanation: The reaction can produce tarry or oily byproducts that coat the desired product, preventing crystallization.
-
Solution: If a solid does not form, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water, then brine, and dry over anhydrous sodium sulfate. The crude product can then be purified by recrystallization from a suitable solvent like ethyl acetate or a petroleum ether/ethyl acetate mixture, or by column chromatography.[2][7][8]
-
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol is a synthesized example based on common procedures found in the literature.[2][7][8][10]
Materials:
-
N-(2,5-dimethylphenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Ethyl acetate (for recrystallization)
-
Petroleum ether (for recrystallization)
-
Crushed ice
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add POCl₃ (7.0 eq) dropwise to the cooled DMF via the dropping funnel with constant, vigorous stirring. Ensure the internal temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture for 45-60 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.
-
-
Reaction with Substrate:
-
Add N-(2,5-dimethylphenyl)acetamide (1.0 eq) portion-wise to the cold Vilsmeier reagent solution.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture in a pre-heated oil bath to 80-90 °C.
-
Maintain this temperature for 8-15 hours, monitoring the reaction's progress periodically by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the starting acetanilide spot is no longer visible.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water (at least 10x the volume of the reaction mixture).
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.
-
Continue stirring the slurry for 30 minutes.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to yield this compound as a solid.[7]
-
Frequently Asked Questions (FAQs)
Q1: Can I use other chlorinating agents besides POCl₃? A: Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the Vilsmeier reagent.[17] However, POCl₃ is the most commonly cited and is generally effective for this specific cyclization.
Q2: What is the role of the electron-donating methyl groups on the starting acetanilide? A: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[4] The two methyl groups on the phenyl ring of the acetanilide are electron-donating, which activates the ring towards the electrophilic attack by the Vilsmeier reagent, facilitating the cyclization process and generally leading to good yields.
Q3: Can this reaction be performed under solvent-free conditions? A: Some Vilsmeier-Haack reactions have been reported to proceed under solvent-free conditions by grinding the reactants at room temperature.[18] While this can offer benefits like shorter reaction times and higher yields, its applicability to this specific quinoline synthesis would require experimental validation.
Q4: My final product has a yellowish tint. Is this normal and how can I remove it? A: A pale yellow color is common for the crude product.[10] If a purer, white product is desired, recrystallization is typically effective. If the color persists, treatment with a small amount of activated charcoal during the recrystallization step can help remove colored impurities.
References
-
Chem-Station Int. Ed. Vilsmeier-Haack Reaction. (2014-04-13). Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
International Journal of Pharmacy and Technology. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
chemeurope.com. Vilsmeier-Haack reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available from: [Link]
-
Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available from: [Link]
-
International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021-12-26). Available from: [Link]
-
RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023-09-05). Available from: [Link]
-
Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available from: [Link]
-
The Royal Society of Chemistry. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Available from: [Link]
-
NIH National Library of Medicine. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Available from: [Link]
-
NIH National Library of Medicine. 2-Chloroquinoline-3-carbaldehyde. Available from: [Link]
-
Springer. Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. (2011-03-02). Available from: [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction. (2021-07-09). Available from: [Link]
- Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.
-
ResearchGate. How can I improve the Vilsmeier-Haack reaction?. (2020-09-07). Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025-03-22). Available from: [Link]
-
Slideshare. Vilsmeier haack reaction. Available from: [Link]
-
ResearchGate. (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. (2025-10-24). Available from: [Link]
-
ResearchGate. (PDF) 2-Chloroquinoline-3-carbaldehyde. (2025-08-21). Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
Welcome to the technical support guide for the purification of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this compound or structurally related quinoline derivatives. Here, we address common challenges and frequently asked questions to help you achieve optimal purity and yield. Our guidance is rooted in established chemical principles and field-tested experience to ensure you can troubleshoot effectively and validate your results.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the recrystallization process.
Question: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling, even in an ice bath. What should I do?
Answer: This is a classic case of a supersaturated solution, where the compound remains dissolved even though its concentration is above its normal saturation point at that temperature.[1][2] Here is a systematic approach to induce crystallization:
-
Introduce a Nucleation Site: Crystals need a surface to begin growing.[1]
-
Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass created by scratching can provide the initial nucleation sites for crystal growth.[1][2][3][4]
-
Seed Crystals: If you have a small amount of pure, solid this compound from a previous batch, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[1][2]
-
-
Increase Solute Concentration: It's possible you used too much solvent, preventing the solution from becoming saturated upon cooling.[1][3]
-
Last Resort - Solvent Removal: If the above methods fail, you can recover your crude solid by removing the solvent entirely using a rotary evaporator.[1][3] You can then re-attempt the recrystallization, perhaps with a different solvent or solvent system.
Question: Instead of forming crystals, my compound is separating as an oily liquid. How can I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[1][6] This is common for compounds with lower melting points or when the solution is highly concentrated with impurities, which can depress the melting point.
Here are the corrective actions:
-
Reheat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation point.[1][3][6] The goal is to ensure the solution becomes saturated at a temperature below the compound's melting point.
-
Slow Down Cooling: Rapid cooling can favor oil formation.[1] After redissolving the oil with more solvent, allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels instead of directly on the benchtop. Do not move it directly to an ice bath.[3]
-
Change Solvents: If oiling out persists, the chosen solvent's boiling point may be too high relative to your compound's melting point.[5] A different solvent with a lower boiling point might be necessary.
Question: My final yield of pure crystals is very low. What are the potential causes?
Answer: A poor yield is a frustrating but common issue. Several factors could be responsible:
-
Excessive Solvent Usage: This is the most frequent cause. Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of your product remaining in the "mother liquor" after cooling.[3][7]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), you will lose a substantial amount of product.[6] Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Cooling: Failing to cool the solution sufficiently (e.g., in an ice bath after initial room temperature cooling) will leave more compound dissolved in the solvent.[7]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your purified product.[2][7]
Question: The color of my crystals hasn't improved after recrystallization. Are they still impure?
Answer: Not necessarily. While recrystallization is effective at removing many impurities, some colored impurities can be persistent.
-
Inherent Color: First, confirm if pure this compound is expected to be colored. Many quinoline derivatives are pale yellow solids.[8]
-
Use of Activated Carbon: If you suspect the color is from a highly-colored, minor impurity, you can use activated carbon (charcoal). Add a very small amount of charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb onto the charcoal's surface. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3][4] Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.[3]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] For related 2-chloroquinoline-3-carbaldehyde derivatives, ethyl acetate and mixtures of petroleum ether/ethyl acetate have been successfully used.[8][9][10][11] Alcohols like ethanol may also be suitable.[12] A systematic approach involves testing small amounts of your crude product in different solvents.
| Solvent System | Solubility at Room Temp | Solubility when Hot | Suitability & Rationale |
| Ethyl Acetate | Low to Moderate | High | Excellent. Often cited for similar structures, providing a good solubility differential.[8][10] |
| Ethanol / Methanol | Moderate | High | Good. Alcohols are effective for many aromatic compounds. A mixed solvent with water might be needed if solubility is too high when cold.[13] |
| Pet. Ether / Ethyl Acetate | Low | Moderate to High | Good (as a mixed system). Dissolve in minimal hot ethyl acetate, then add the less polar petroleum ether until cloudy. Reheat to clarify and cool. |
| Water | Very Low | Very Low | Poor (as a primary solvent). Used for washing crude product post-synthesis, indicating low solubility.[8] Useful for washing final crystals if they are non-hygroscopic. |
| Hexanes / Heptane | Very Low | Low to Moderate | Potentially useful (as co-solvent). Likely not polar enough on its own but can be used as an "anti-solvent" with a more polar one like ethyl acetate. |
Q2: What is the purpose of "hot gravity filtration" and when should I perform it?
A2: Hot gravity filtration is used to remove insoluble impurities (like dust, catalysts, or insoluble byproducts) from your hot, saturated solution before you allow it to cool and crystallize.[4][14] If you skip this step when insoluble materials are present, they will be trapped within your final crystals, compromising purity. To prevent your desired compound from crystallizing prematurely in the funnel, you should use a stemless or short-stemmed funnel and pre-heat the funnel and the receiving flask with hot solvent vapor.[14]
Q3: Why is slow cooling important for obtaining pure crystals?
A3: The formation of a crystal is a highly ordered process where molecules of the same type align themselves into a crystal lattice. Slow cooling allows this process to happen selectively, giving molecules of your desired compound time to arrange properly while rejecting dissimilar impurity molecules, which remain in the solvent.[4][5] Rapid cooling, or "crashing out," traps impurities within the fast-forming crystal lattice, defeating the purpose of the purification.[3]
Q4: How should I dry my final crystals properly?
A4: After collecting the crystals by vacuum filtration, they will still be wet with solvent. Proper drying is crucial for obtaining an accurate yield and melting point.
-
Air Drying: Let air pass over the crystals in the filter funnel for several minutes to remove the bulk of the solvent.
-
Further Drying: Transfer the crystals from the filter paper to a watch glass. Spread them out to maximize surface area. You can let them air dry, or for faster results, place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Drying to Constant Weight: To confirm the crystals are completely dry, weigh them, continue drying for a period, and then re-weigh them. If the mass is unchanged, all the solvent has evaporated.[2]
Experimental Workflow: Recrystallization Process
This diagram outlines the key steps and decision points in a standard recrystallization experiment.
Caption: Recrystallization workflow from crude solid to pure product.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Columbia University, Department of Chemistry. Recrystallization - Single Solvent. [Link]
-
Towson University. Recrystallization1. [Link]
-
LookChem. Purification of Quinoline. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
University of California, Los Angeles. Recrystallization-1.pdf. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
- Google Patents. US2474823A - Quinoline compounds and process of making same.
-
The Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. [Link]
-
National Institutes of Health (NIH), PubMed Central. 2-Chloroquinoline-3-carbaldehyde. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
-
National Institutes of Health (NIH), PubMed Central. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
-
CUNY Bronx Community College. Purification by Recrystallization. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. Recrystallization [wiredchemist.com]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. rsc.org [rsc.org]
- 9. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
- 11. 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Formylation of N-Arylacetamides
Welcome to the technical support center for the formylation of N-arylacetamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Introduction to Formylation of N-Arylacetamides
The introduction of a formyl group onto an aromatic ring is a cornerstone of synthetic chemistry. For N-arylacetamides, the Vilsmeier-Haack reaction is the most common method employed.[1] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] The acetamido group (NHCOCH₃) is an ortho-, para-directing activating group, making the aromatic ring susceptible to electrophilic attack. However, the interplay of the reaction conditions and the inherent reactivity of the N-arylacetamide substrate can lead to several side reactions, complicating product isolation and reducing yields.
This guide will address the most common issues, from incomplete reactions to the formation of unexpected, complex byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction did not yield the expected p-formyl-N-arylacetamide. Instead, I've isolated a 2-chloro-3-formylquinoline. What happened?
This is the most common and often unexpected side reaction in the Vilsmeier-Haack formylation of N-arylacetamides. Rather than a simple electrophilic aromatic substitution on the aryl ring, the reaction has proceeded through a cyclization pathway.
Q1.1: What is the mechanism for the formation of 2-chloro-3-formylquinolines?
The formation of the quinoline byproduct is a multi-step process that involves both the aromatic ring and the acetamido group.[4][5]
-
Vilsmeier Reagent Attack: The Vilsmeier reagent attacks the electron-rich aromatic ring, typically at the para-position, as expected.
-
Intramolecular Cyclization: Instead of simple hydrolysis to the aldehyde, the nitrogen of the acetamido group attacks the newly introduced iminium moiety.
-
Dehydration and Aromatization: Subsequent dehydration and rearrangement, facilitated by the reaction conditions, lead to the formation of the stable, aromatic quinoline ring system. The chlorine atom from the Vilsmeier reagent is incorporated at the 2-position of the newly formed quinoline ring.
Caption: Pathway to 2-chloro-3-formylquinoline.
Q1.2: What reaction conditions favor the formation of quinolines over the desired formylated product?
Several factors can push the reaction towards this cyclization pathway:
-
Temperature: This is the most critical factor. Higher reaction temperatures (typically 80-90°C or above) provide the activation energy needed for the intramolecular cyclization and subsequent dehydration steps.[4]
-
Substrate Electronics: N-arylacetamides with electron-donating groups (e.g., methoxy, methyl) on the aromatic ring are more prone to this side reaction. These groups further activate the ring, facilitating the initial electrophilic attack and stabilizing the intermediates. Conversely, substrates with electron-withdrawing groups are less likely to form quinolines and may not react at all.
-
Reaction Time: Prolonged reaction times at elevated temperatures can increase the yield of the quinoline byproduct.
Q1.3: How can I prevent the formation of 2-chloro-3-formylquinolines and favor the desired p-formyl product?
To obtain the simple aromatic formylation product, the key is to suppress the intramolecular cyclization.
-
Maintain Low Temperatures: Conduct the reaction at a lower temperature. Start with the formation of the Vilsmeier reagent at 0°C, and after the addition of the N-arylacetamide, maintain the reaction at a low temperature (e.g., 0°C to room temperature).[6] Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).
-
Controlled Reagent Stoichiometry: Use a moderate excess of the Vilsmeier reagent (e.g., 1.5 equivalents). A large excess, especially at higher temperatures, can drive the reaction towards the more thermodynamically stable quinoline.
-
Substrate Considerations: If your substrate is highly activated and still problematic at low temperatures, consider using a less activating protecting group on the nitrogen if your synthetic route allows.
| Parameter | To Favor p-Formyl-N-arylacetamide | To Favor 2-Chloro-3-formylquinoline |
| Temperature | 0°C to Room Temperature | 80°C - 90°C |
| Substrate | Less activated or deactivated rings | Activated rings (with EDGs) |
| Reaction Time | Monitor closely for completion | Can be extended (4-10 hours) |
Issue 2: The reaction mixture turned into a dark, tarry, and intractable mess.
The formation of a dark, often black or deep red, tar is a common issue in Vilsmeier-Haack reactions and is usually indicative of decomposition.
Q2.1: What causes the formation of tar and dark colors?
-
Thermal Instability of the Vilsmeier Reagent: The Vilsmeier reagent itself is thermally sensitive. If prepared at too high a temperature or allowed to warm for an extended period before the substrate is added, it can decompose. This decomposition can initiate polymerization and the formation of colored byproducts.
-
Overheating the Reaction: Even with a stable reagent, excessive heating of the reaction mixture, especially with a reactive substrate, can lead to uncontrolled side reactions and polymerization.
-
Presence of Water: The Vilsmeier reagent reacts violently with water. If your reagents (DMF, POCl₃) or glassware are not scrupulously dry, it can lead to a messy and uncontrolled reaction.
-
Uncontrolled Quenching: Adding the reaction mixture too quickly to the aqueous workup solution can cause a rapid, exothermic reaction, leading to byproduct formation.
Q2.2: How can I minimize the formation of tar?
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-quality POCl₃.
-
Controlled Reagent Preparation: Prepare the Vilsmeier reagent at low temperature (0°C) by adding the POCl₃ dropwise to the DMF with efficient stirring. It is best to use the reagent immediately after its formation.
-
In Situ Consumption: A highly recommended procedure is to add the POCl₃ to a solution of the N-arylacetamide in DMF at low temperature. This way, the Vilsmeier reagent is consumed as it is formed, preventing a buildup of the unstable intermediate.
-
Careful Temperature Control: Maintain the recommended reaction temperature using an ice bath or a temperature-controlled oil bath. Avoid localized overheating.
-
Slow and Cold Quenching: Quench the reaction by slowly pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and water.
Caption: Factors leading to tar formation.
Issue 3: My reaction is very slow or incomplete, with a significant amount of starting material remaining.
While the Vilsmeier-Haack reaction is robust, incomplete conversion can be a frustrating issue.
Q3.1: Why is my reaction not going to completion?
-
Deactivated Substrate: The Vilsmeier reagent is a relatively weak electrophile.[2] If your N-arylacetamide has strong electron-withdrawing groups on the aromatic ring, the ring may not be nucleophilic enough to react efficiently.
-
Insufficient Reagent: An inadequate amount of the Vilsmeier reagent will naturally lead to an incomplete reaction.
-
Low Temperature for a Sluggish Substrate: While low temperatures are used to prevent side reactions, some less reactive substrates may require gentle heating to proceed at a reasonable rate.
-
Degraded Reagents: Old or improperly stored POCl₃ and DMF (that has absorbed water) will not efficiently form the active Vilsmeier reagent.
Q3.2: How can I drive the reaction to completion?
-
Verify Reagent Quality: Use freshly opened or distilled anhydrous DMF and high-purity POCl₃.
-
Increase Reagent Stoichiometry: Increase the amount of Vilsmeier reagent to 1.5-2.0 equivalents relative to the substrate.
-
Gradually Increase Temperature: After adding the substrate at a low temperature, allow the reaction to warm to room temperature. If the reaction is still sluggish (as monitored by TLC), gently heat the mixture (e.g., to 40-60°C) and continue to monitor its progress.
-
Increase Reaction Time: Some reactions simply require more time. If the reaction is proceeding cleanly but slowly, consider letting it stir overnight at room temperature.
Protocol: Selective para-Formylation of an N-Arylacetamide
This protocol is optimized to favor the formation of the p-formyl product while minimizing the cyclization to a quinoline.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the N-arylacetamide (1.0 equiv) to anhydrous DMF (used as solvent). Cool the mixture to 0°C in an ice-water bath with vigorous stirring.
-
Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition of POCl₃ is complete, maintain the reaction mixture at 0°C for 30 minutes. Then, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing a slurry of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
-
Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. Available at: [Link]
- Meth-Cohn, O.; Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis, Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, Vol. 2, pp 777-794.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Singh, R. M., & Srivastava, A. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Indian Journal of Chemistry - Section B, 44B(10), 2123-2128. Available at: [Link]
- Jones, G.; Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. 4(6), 01-05. Available at: [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. 9(1), 1326-1330. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Friedländer Condensation for Quinoline Synthesis
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, and to optimize their reaction outcomes for the synthesis of these vital heterocyclic compounds.
Introduction to the Friedländer Condensation
The Friedländer synthesis is a cornerstone reaction in organic chemistry for the formation of quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically another ketone or aldehyde.[1][2][3] This reaction can be catalyzed by either acids or bases and is renowned for its versatility in creating polysubstituted quinolines, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.[4][5][6]
Despite its utility, the Friedländer condensation is often plagued by challenges that can lead to disappointingly low yields. Traditional methods frequently rely on harsh reaction conditions, such as high temperatures and strong acid or base catalysis, which can promote side reactions and degradation of starting materials or products.[1][2] This guide provides a structured approach to identifying and resolving the root causes of low yields in your Friedländer condensation reactions.
Troubleshooting Guide: A Symptom-Based Approach
Low product yield is a multifaceted problem. The following section breaks down the issue into common symptoms, their probable causes, and actionable solutions.
Diagram: General Troubleshooting Workflow
Caption: A stepwise approach to diagnosing low yields in the Friedländer condensation.
Symptom 1: No or Minimal Product Formation
If you observe little to no formation of your desired quinoline product, it is crucial to systematically evaluate the fundamental components of your reaction.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Suboptimal Temperature | The reaction may be kinetically slow at the current temperature, especially with less reactive substrates. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the product.[7] | Incrementally increase the reaction temperature in 10-20°C intervals, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[7] If degradation is suspected (e.g., charring), lower the temperature and extend the reaction time.[7] |
| Inactive or Inappropriate Catalyst | The chosen catalyst may be unsuitable for your specific substrates or may have degraded. The efficiency of both acid and base catalysts can vary significantly depending on the reactants.[8][9] | Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Consider screening a variety of catalysts, such as Lewis acids (e.g., metal triflates), Brønsted acids (e.g., p-toluenesulfonic acid), or basic catalysts (e.g., KOH, piperidine).[9][10] For modern approaches, consider ionic liquids or solid-supported catalysts.[4][6] |
| Poor Solubility of Reactants | If your starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. | Switch to a solvent in which all reactants are fully soluble at the reaction temperature. For acid-catalyzed reactions, polar aprotic solvents like chlorobenzene or DCM are common, while base-mediated reactions often use non-polar solvents like toluene.[1] In some cases, a more polar solvent like DMF or ethanol may be beneficial.[2] |
| Poor Substrate Reactivity | Starting materials with strong electron-withdrawing groups can be less reactive and may require more forcing conditions to proceed.[7][11] | For less reactive substrates, consider using a more potent catalytic system or higher temperatures.[7] Alternatively, microwave-assisted synthesis can sometimes overcome activation energy barriers.[7] |
Symptom 2: Complex Reaction Mixture with Multiple Spots on TLC
A messy reaction profile often indicates the presence of side reactions that are competing with your desired quinoline formation.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Aldol Condensation of the Ketone | Under basic conditions, the ketone containing the α-methylene group can undergo self-condensation, leading to unwanted byproducts and consumption of your starting material.[1] | To circumvent this, consider using the imine analogue of the o-aminoaryl aldehyde or ketone.[1] Alternatively, switching to acidic conditions can often suppress this side reaction. |
| Formation of Regioisomers | When using an unsymmetrical ketone, the condensation can occur on either side of the carbonyl group, leading to a mixture of isomeric quinoline products.[1] This is a common challenge that directly impacts the yield of the desired compound.[9] | The choice of catalyst and reaction medium is critical to directing the cyclization. Using specific amine catalysts or ionic liquids has been shown to improve regioselectivity.[1][12] Another strategy is to modify the substrate by introducing a phosphoryl group on the α-carbon of the ketone to direct the reaction.[1][12] |
| Product Degradation | Harsh reaction conditions, such as high temperatures or strong acids/bases, can cause the newly formed quinoline to decompose, especially if it contains sensitive functional groups.[2][8] | Employ milder reaction conditions. Modern catalytic systems, such as gold catalysts or iodine, can facilitate the reaction under less harsh conditions.[1][2] Solvent-free conditions with catalysts like p-toluenesulfonic acid have also been shown to be effective and can minimize side reactions.[1][12] |
Diagram: Friedländer Reaction Mechanism & Key Side Reaction
Caption: Simplified mechanism of the Friedländer condensation and a common competing side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the "classic" vs. "modern" conditions for the Friedländer synthesis, and why should I consider switching?
A: Classic Friedländer reactions are often carried out by refluxing the reactants in an aqueous or alcoholic solution with a base (e.g., NaOH, KOH, piperidine) or by heating the neat mixture to high temperatures (150-220°C), sometimes without a catalyst.[10] While simple, these methods can lead to low yields due to side reactions and product degradation.[1][2][6]
Modern approaches focus on milder and more efficient conditions. These include:
-
Advanced Catalysts: A wide array of catalysts such as ionic liquids, metal-organic frameworks (MOFs), nanocatalysts, and Lewis acids are now used to improve efficiency and selectivity.[4][9]
-
Solvent-Free Conditions: Using catalytic amounts of p-toluenesulfonic acid or iodine allows the reaction to proceed without a solvent, which can suppress side reactions and simplify workup.[1][12]
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[7]
-
Green Chemistry Approaches: Some protocols utilize water as the solvent at moderate temperatures (e.g., 70°C) without any catalyst, offering an environmentally friendly alternative.[13]
Switching to modern conditions is advisable if you are experiencing low yields, side product formation, or have sensitive functional groups on your substrates.
Q2: How do I choose the right catalyst for my specific substrates?
A: Catalyst selection is critical and substrate-dependent. Here is a general guide:
| Catalyst Type | Common Examples | Best For/Considerations |
| Brønsted Acids | p-TsOH, H₂SO₄, Chitosan-SO₃H[1][6] | A good starting point for many substrates. Solid acids can be easily removed. Strong acids like H₂SO₄ can be harsh.[9] |
| Lewis Acids | Metal Triflates, FeCl₃, Neodymium(III) nitrate[3][9][14] | Highly efficient for many transformations. Some can be sensitive to moisture. |
| Bases | KOH, NaOH, Piperidine, KOtBu[1][10] | Classic choice, but can promote aldol self-condensation of the ketone.[1] |
| Modern Catalysts | Ionic Liquids, Gold Catalysts, Nanocatalysts[4][6] | Often provide higher yields under milder conditions and can improve regioselectivity.[1][12] |
| Iodine | Molecular Iodine (I₂) | A mild and efficient catalyst for solvent-free conditions.[1][3] |
If you are unsure, a small-scale screen of a few different catalyst types (e.g., p-TsOH, iodine, and a Lewis acid) is a practical approach.
Q3: My reaction is complete according to TLC, but my isolated yield is still low. What could be the issue?
A: This points towards issues during the workup and purification steps.
-
Product Solubility: Your quinoline product might have some solubility in the wash solutions. Minimize the volume of cold solvent used for washing the precipitate.
-
Emulsion Formation: During extraction, emulsions can trap your product. Try adding brine to break up emulsions.
-
Volatility: If your product is volatile, you may be losing it during solvent removal under high vacuum. Use a lower temperature on the rotovap.
-
Adsorption on Silica Gel: Highly polar quinolines can be difficult to elute from silica gel during column chromatography. Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.
Q4: Can I run the Friedländer synthesis in a one-pot fashion starting from an o-nitroarylcarbonyl compound?
A: Yes, this is a highly efficient and practical approach. A one-pot procedure involves the reduction of the nitro group to an amine, followed by the in situ Friedländer condensation. A common method uses iron powder and a catalytic amount of aqueous hydrochloric acid for the reduction, followed by the addition of the ketone and a base (e.g., KOH) to facilitate the condensation.[15] This method avoids the isolation of the often unstable 2-aminoaryl aldehyde or ketone and can provide excellent yields.[15]
Experimental Protocols
Protocol 1: Iodine-Catalyzed Solvent-Free Friedländer Annulation
This protocol offers a mild and efficient alternative to traditional high-temperature methods.
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.[2][8]
Protocol 2: Catalyst-Free Friedländer Synthesis in Water
This protocol is an excellent example of a green chemistry approach.
-
To a mixture of the 2-aminobenzaldehyde (1.0 mmol) and the ketone (1.2 mmol), add water (5 mL).
-
Heat the mixture to 70°C and stir vigorously for approximately 3 hours.
-
Monitor the completion of the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a small amount of cold water.
-
Dry the product under vacuum to obtain the final quinoline.[2][13]
References
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
-
Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Cheng, C., & Yan, S. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1017. [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]
-
Recent progress on Friedländer condensation reaction. ResearchGate. [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]
-
Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2025). American Chemical Society. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Quinoline Derivatives
Welcome to the technical support center dedicated to addressing the complexities of scaling up quinoline derivative synthesis. This resource is designed for researchers, chemists, and process development professionals who are transitioning their syntheses from the laboratory bench to pilot or production scale. Here, we will explore common challenges, provide in-depth troubleshooting guides, and offer practical, field-proven insights to ensure your scale-up process is successful, efficient, and safe.
Frequently Asked Questions (FAQs)
Q1: My quinoline synthesis worked perfectly on a 10-gram scale, but the yield dropped from 85% to 60% at the 1-kilogram scale. What are the likely causes?
A: A significant drop in yield upon scale-up is a common challenge and can be attributed to several factors that are less pronounced at the lab scale. The primary areas to investigate are mass and heat transfer, and changes in reaction kinetics.[1][2] In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation.[2] Furthermore, the surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[2] Uncontrolled exotherms can lead to the degradation of reactants, intermediates, or the final product.[2]
A: The appearance of new or elevated impurities is often linked to the extended reaction times and less efficient heat transfer associated with larger scales.[3] Minor side reactions that were negligible in a small flask can become significant in a large reactor.[4] For example, in strongly acidic reactions like the Skraup or Doebner-von Miller synthesis, longer exposure to high temperatures can increase the rate of polymerization and tar formation.[5][6] It's also crucial to verify the quality and consistency of your raw materials, as larger quantities may introduce more significant amounts of reactive impurities.[2]
Q3: My purification method, which was a simple column chromatography in the lab, is not practical for the 2 kg of crude product I have now. What are my options?
A: At scale, purification strategies must shift towards more economical and efficient methods. While chromatography is excellent for high-resolution separation of small quantities, it is often not feasible for large-scale production.[7] Consider the following scalable techniques:
-
Recrystallization: This is one of the most effective and economical methods for purifying solid quinoline derivatives at a large scale.[1][7]
-
Distillation: For liquid quinolines, vacuum distillation is a robust method for separating them from non-volatile impurities or compounds with significantly different boiling points.[7][8]
-
Salt Formation: Converting the basic quinoline into a salt (e.g., hydrochloride or picrate) can facilitate purification through crystallization. The free base can then be regenerated.[8][9]
Q4: How do I manage the highly exothermic nature of reactions like the Skraup synthesis on a large scale?
A: The Skraup synthesis is notoriously exothermic and can become violent if not controlled.[10] On a large scale, this poses a significant safety risk. To manage the exotherm:
-
Use a Moderator: Adding ferrous sulfate or boric acid can help to control the reaction rate and prevent charring.[10][11]
-
Controlled Reagent Addition: Instead of adding all reagents at once, use a semi-batch approach where one of the reactants (often the acid or oxidizing agent) is added portion-wise to control the rate of heat generation.[2]
-
Efficient Heat Exchange: Employ a jacketed reactor with a reliable temperature control unit to actively cool the reaction mixture.[2]
General Scale-Up Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues during the scale-up of quinoline synthesis.
Caption: General troubleshooting workflow for scale-up issues.
Troubleshooting Guides for Specific Quinolines Syntheses
Doebner-von Miller Reaction
This reaction is a versatile method for preparing quinolines but is prone to side reactions, especially at scale.[12]
Problem: Low Yield and Significant Tar/Polymer Formation
-
Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield.[6]
-
Causality: The strongly acidic conditions required for the Doebner-von Miller reaction can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[5][6] This is one of the most common side reactions and is exacerbated by localized overheating at a larger scale.[6]
-
Troubleshooting Protocol:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[2][6]
-
Control Reaction Temperature: Maintain the lowest effective temperature to minimize polymerization.[2][6] Use a jacketed reactor and consider a slow, controlled addition of the carbonyl compound.
-
Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[6] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation.[6]
-
Friedländer Annulation
The Friedländer synthesis is a reliable method for producing substituted quinolines, but challenges with regioselectivity and side reactions can arise during scale-up.[12][13]
Problem: Formation of Aldol Condensation Side Products
-
Symptoms: The presence of impurities derived from the self-condensation of the ketone reactant, leading to a complex mixture and difficult purification.
-
Causality: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis.[5] This becomes more pronounced with longer reaction times at scale.
-
Troubleshooting Protocol:
-
Use an Imine Analog: To circumvent aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[5]
-
Slow Addition of Ketone: Slowly adding the ketone to the reaction mixture can help to minimize its concentration and thus reduce the rate of self-condensation.[5]
-
Milder Conditions: Explore the use of milder reaction conditions, such as employing a gold or indium catalyst, which can promote the desired cyclization without favoring aldol condensation.[5][14]
-
Combes Quinoline Synthesis
The Combes synthesis involves the reaction of anilines with β-diketones, but can suffer from low yields and the formation of regioisomers.[15][16]
Problem: Formation of Undesired Regioisomers
-
Symptoms: Isolation of a mixture of quinoline isomers when using an unsymmetrical β-diketone.
-
Causality: The cyclization step of the Combes synthesis is an acid-catalyzed intramolecular electrophilic aromatic substitution. The regioselectivity is determined by both steric and electronic effects of the substituents on the aniline and the β-diketone.[15]
-
Troubleshooting Protocol:
-
Modify Substituents: If possible, select starting materials that favor the formation of the desired isomer. For example, using methoxy-substituted anilines can favor the formation of 2-substituted quinolines.[15]
-
Optimize Reaction Conditions: Systematically vary the acid catalyst (e.g., H₂SO₄, PPA), temperature, and reaction time to identify conditions that maximize the yield of the desired regioisomer.
-
Gould-Jacobs Reaction
This reaction is useful for the synthesis of 4-hydroxyquinolines, but the high temperatures required for cyclization can be problematic at scale.[17]
Problem: Incomplete Cyclization and Product Degradation
-
Symptoms: Low yield of the desired 4-hydroxyquinoline, with significant amounts of the uncyclized intermediate and degradation byproducts.
-
Causality: The thermal cyclization step in the Gould-Jacobs reaction often requires high temperatures (240-250 °C).[1] Maintaining a uniform high temperature in a large reactor is challenging, and prolonged heating can lead to product degradation.
-
Troubleshooting Protocol:
-
Use a High-Boiling Point Solvent: Employing a high-boiling point solvent like Dowtherm A can help to achieve and maintain the necessary temperature for cyclization more uniformly.
-
Microwave Synthesis: For intermediate scales, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[18]
-
Optimize Heating Profile: Carefully control the heating rate and duration. A rapid ramp to the target temperature followed by a shorter holding time may be more effective than a prolonged heating period.
-
Data Summary Tables
Table 1: Lab Scale vs. Pilot Scale Parameter Comparison
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensure proper mixing to avoid localized hot spots and concentration gradients.[2] |
| Heating | Heating Mantle | Jacketed Reactor | The surface-area-to-volume ratio decreases, making heat transfer less efficient.[2] |
| Work-up | Quench with water, extract with ethyl acetate | Quench with a calculated amount of water, phase split, and extract | A proper phase split is more efficient at a larger scale.[1] |
| Purification | Flash Column Chromatography | Recrystallization | Recrystallization is a more scalable and economical purification method.[1] |
| Typical Yield | 85% | 70-75% | A slight decrease in yield is common; significant drops indicate process control issues.[1] |
Table 2: Common Impurities in Quinoline Synthesis
| Impurity Type | Potential Cause | Suggested Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time or temperature; improve mixing.[2] |
| Over-alkylated/acylated product | Excess of alkylating/acylating agent | Use stoichiometric amounts of reagents; control addition rate.[2] |
| Hydrolyzed intermediates | Presence of water in reagents or solvents | Use anhydrous solvents and reagents.[2] |
| Oxidized byproducts | Exposure to air at high temperatures | Maintain an inert atmosphere (e.g., nitrogen or argon).[2] |
| Polymeric/Tarry materials | Uncontrolled exotherm, high reactant concentration | Improve heat transfer, control reagent addition rate, use a more dilute system.[2][5] |
Visualization of a Common Side Reaction: Tar Formation in Skraup Synthesis
Caption: Tar formation in the Skraup synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
- Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- OSTI.GOV. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference).
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- RSC Publishing. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts.
- Benchchem. (n.d.). Preventing side product formation in quinoline synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- PubMed Central. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- LookChem. (n.d.). Purification of Quinoline.
- Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- ResearchGate. (2025). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- (n.d.). Preparation and Properties of Quinoline.
- ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- New Journal of Chemistry (RSC Publishing). (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
- Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. iipseries.org [iipseries.org]
- 17. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 18. ablelab.eu [ablelab.eu]
Technical Support Center: Navigating the Stability of 2-Chloroquinoline-3-carbaldehydes in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloroquinoline-3-carbaldehydes. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these valuable synthetic intermediates in solution. Understanding and mitigating stability issues is paramount to ensuring the reliability and reproducibility of your experimental outcomes.
Introduction: The Challenge of Instability
2-Chloroquinoline-3-carbaldehydes are versatile building blocks in organic synthesis, widely used in the preparation of a vast number of heterocyclic systems with diverse biological activities.[1][2][3] However, their utility can be hampered by inherent instability in various solution-based environments. The presence of both a reactive aldehyde group and an activated chloro substituent on the quinoline core renders the molecule susceptible to a range of degradation pathways. This guide will walk you through the common stability challenges and provide actionable solutions.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
My 2-chloroquinoline-3-carbaldehyde solution is changing color (e.g., turning yellow or brown). What is happening?
Discoloration is a frequent and immediate indicator of compound degradation. This phenomenon is often attributed to:
-
Oxidation: The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid and other colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Photodegradation: Quinoline derivatives, in general, can be sensitive to light.[4] Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to the formation of colored impurities. It is crucial to store solutions of 2-chloroquinoline-3-carbaldehydes protected from light.[4]
-
Hydrolysis: The chloro group at the 2-position is activated towards nucleophilic substitution. In the presence of water, particularly under non-neutral pH conditions, hydrolysis can occur, replacing the chlorine with a hydroxyl group to form 2-hydroxyquinoline-3-carbaldehyde. This product can exist in equilibrium with its keto tautomer, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, which may contribute to color changes.
I'm observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?
Absolutely. Inconsistent biological data and a perceived loss of compound potency are classic symptoms of degradation. The formation of impurities or the reduction in the concentration of the active 2-chloroquinoline-3-carbaldehyde will directly impact your experimental results. It is highly recommended to:
-
Prepare fresh solutions: Whenever possible, prepare solutions of 2-chloroquinoline-3-carbaldehydes immediately before use.
-
Validate stock solution stability: If stock solutions need to be stored, their stability under your specific storage conditions (solvent, concentration, temperature, light exposure) should be validated. This can be achieved by periodically analyzing the solution using techniques like HPLC to quantify the parent compound and detect any degradation products.
What are the primary factors influencing the stability of 2-chloroquinoline-3-carbaldehydes in solution?
Several key factors can significantly impact the stability of these compounds:
-
Solvent: The choice of solvent is critical. While 2-chloroquinoline-3-carbaldehydes are poorly soluble in water, they are generally soluble in common organic solvents like dichloromethane and chloroform.[5] Protic solvents, especially water and alcohols, can participate in degradation reactions like hydrolysis and acetal formation. Aprotic solvents such as DMF, DMSO, and acetonitrile are often preferred, but their purity is important as residual water can still cause issues.
-
pH: The stability of quinoline compounds is often pH-dependent.[4] Both acidic and basic conditions can accelerate the degradation of 2-chloroquinoline-3-carbaldehydes. Acidic conditions can catalyze hydrolysis of the chloro group, while basic conditions can promote aldol-type reactions or other base-catalyzed degradation pathways.
-
Temperature: As with most chemical reactions, elevated temperatures will increase the rate of degradation.[4][6] Therefore, it is advisable to store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down these processes.
-
Light Exposure: As mentioned, photodecomposition can be a significant issue.[4][7] Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
Presence of Nucleophiles: The reactivity of the 2-chloro position makes it susceptible to attack by various nucleophiles.[2][8] If your reaction mixture or solution contains nucleophilic species (e.g., amines, thiols, or even certain buffers), you may observe the formation of substitution products.
How can I minimize the degradation of my 2-chloroquinoline-3-carbaldehyde solutions?
To enhance the stability and ensure the integrity of your solutions, adopt the following best practices:
-
Storage Conditions: Store the solid compound in a cool, dark, and dry place.[5] Solutions should be stored in amber vials at low temperatures (refrigerated or frozen).
-
Solvent Selection: Use high-purity, dry aprotic solvents whenever possible. If an aqueous or protic solvent system is required, prepare the solution fresh and use it immediately.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider blanketing the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
pH Control: If working in an aqueous environment is unavoidable, use buffers to maintain a neutral pH, which is generally where many organic compounds exhibit their greatest stability. However, the optimal pH should be determined experimentally for your specific derivative.
Experimental Protocols
Protocol 1: Rapid Stability Assessment via Thin Layer Chromatography (TLC)
This protocol provides a quick and straightforward method to qualitatively assess the stability of your 2-chloroquinoline-3-carbaldehyde under different conditions.
Materials:
-
2-chloroquinoline-3-carbaldehyde
-
Solvents to be tested (e.g., Dichloromethane, Acetonitrile, Ethanol, Water with buffer at different pH values)
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, the ratio of which should be optimized to give an Rf of ~0.3-0.5 for the parent compound)
-
UV lamp (254 nm)
Procedure:
-
Prepare a stock solution of 2-chloroquinoline-3-carbaldehyde in a suitable aprotic solvent (e.g., 1 mg/mL in dichloromethane).
-
In separate, labeled vials (some clear, some amber), dilute the stock solution with the different solvents/buffers you wish to test.
-
Spot a small amount of the freshly prepared stock solution onto a TLC plate as your time-zero (T=0) reference.
-
Expose the test solutions to the desired conditions (e.g., ambient light on the benchtop, elevated temperature in a water bath, darkness).
-
At various time points (e.g., 1h, 4h, 24h), spot the test solutions onto the same TLC plate as the T=0 reference.
-
Develop the TLC plate in the appropriate mobile phase.
-
Visualize the plate under a UV lamp. The appearance of new spots or a decrease in the intensity of the original spot indicates degradation.
Protocol 2: Quantitative Stability Analysis using High-Performance Liquid Chromatography (HPLC)
For a more precise and quantitative assessment of stability, HPLC is the method of choice.
Materials & Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if necessary for peak shape) is a good starting point. The exact conditions will need to be optimized for your specific derivative.
-
2-chloroquinoline-3-carbaldehyde
-
High-purity solvents for sample preparation
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the parent 2-chloroquinoline-3-carbaldehyde from any potential impurities or degradation products. The parent peak should be sharp and well-resolved.
-
Forced Degradation Study (Stress Testing):
-
Acid Hydrolysis: Prepare a solution of the compound in a mixture of your chosen solvent and 0.1 M HCl.
-
Base Hydrolysis: Prepare a solution in a mixture of your solvent and 0.1 M NaOH.
-
Oxidative Degradation: Prepare a solution in a mixture of your solvent and a low concentration of hydrogen peroxide (e.g., 3%).
-
Photostability: Expose a solution in a clear vial to a photostability chamber or a UV lamp. Keep a control sample wrapped in foil.
-
Thermal Degradation: Heat a solution to an elevated temperature (e.g., 60°C). Keep a control sample at room temperature.
-
-
Sample Analysis: At various time points, take an aliquot of each stressed sample, neutralize it if necessary, dilute it to an appropriate concentration, and inject it into the HPLC system.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance and growth of new peaks correspond to the formation of degradation products.
Data Presentation
Table 1: Hypothetical HPLC Stability Data for 2-chloroquinoline-3-carbaldehyde in Acetonitrile at Room Temperature
| Time (hours) | Condition | % Remaining of Parent Compound |
| 0 | - | 100 |
| 24 | Dark | 99.5 |
| 24 | Ambient Light | 92.1 |
| 48 | Dark | 99.0 |
| 48 | Ambient Light | 85.3 |
Visualization of Key Concepts
References
-
2-Chloroquinoline-3-carbaldehyde | Properties, Synthesis, Safety, Uses & Supplier China . Alchemist-chem.com. Available at: [Link]
-
Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety . MDPI. Available at: [Link]
-
Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide . Taylor & Francis Online. Available at: [Link]
-
Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde . Dergipark. Available at: [Link]
-
Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent . ScienceDirect. Available at: [Link]
-
Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds . MDPI. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) . ResearchGate. Available at: [Link]
-
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents . ACS Publications. Available at: [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives . International Journal of Chemical Studies. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . Royal Society of Chemistry. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications . Hindawi. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications . ResearchGate. Available at: [Link]
-
Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis . PubMed. Available at: [Link]
-
Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing . Pharmaceutical Technology. Available at: [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices . PubMed. Available at: [Link]
-
Analytical Techniques In Stability Testing . Separation Science. Available at: [Link]
-
(PDF) 2-Chloroquinoline-3-carbaldehyde . ResearchGate. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) . Semantic Scholar. Available at: [Link]
-
Metal-free C5-selective halogenation of quinolines under aqueous conditions . Royal Society of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloroquinoline-3-carbaldehyde | Properties, Synthesis, Safety, Uses & Supplier China [quinoline-thiophene.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. newsama.com [newsama.com]
Vilsmeier-Haack Reaction Workup: A Technical Guide to Preventing Product Decomposition
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who utilize the Vilsmeier-Haack reaction. Our focus is to provide in-depth, field-proven insights into preventing product decomposition during the critical workup stage. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively for your specific substrates.
Understanding the Challenge: The Iminium Intermediate and Its Hydrolysis
The Vilsmeier-Haack reaction culminates in the formation of a stable iminium salt intermediate. The final step to obtaining your desired aldehyde is the hydrolysis of this salt.[1][2][3][4][5][6][7] This step, while seemingly straightforward, is a critical juncture where product loss and decomposition can readily occur if not properly controlled. The workup procedure must be carefully tailored to the stability of your aromatic or heterocyclic aldehyde product, especially when dealing with electron-rich or functionally complex molecules.
dot graph Vilsmeier_Haack_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes DMF [label="DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; POCl3 [label="POCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arene [label="Electron-Rich\nArene/Heterocycle", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium_Intermediate [label="Iminium Salt\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde [label="Aryl Aldehyde\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Hydrolysis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges DMF -> Vilsmeier_Reagent [label=" + POCl₃", headport="w", tailport="e"]; POCl3 -> Vilsmeier_Reagent [style=invis]; Arene -> Iminium_Intermediate [label=" Electrophilic\nAromatic Substitution", headport="w", tailport="e"]; Vilsmeier_Reagent -> Iminium_Intermediate [style=invis]; Iminium_Intermediate -> Workup [dir=none]; Workup -> Aldehyde; } Caption: Generalized Vilsmeier-Haack reaction workflow.
Frequently Asked Questions & Troubleshooting Guides
Q1: My product is decomposing during the aqueous workup. What are the most likely causes?
Product decomposition during the workup of a Vilsmeier-Haack reaction is a common issue, often stemming from improper pH control, extreme temperatures, or the inherent instability of the product itself.
-
Causality 1: Harsh pH Conditions. The hydrolysis of the iminium salt requires water, but the reaction mixture is highly acidic due to the presence of POCl₃ and its byproducts. Simply quenching with water will result in a strongly acidic solution. Many aromatic and especially heterocyclic aldehydes are sensitive to strong acids and can undergo degradation, such as ring-opening in the case of pyrroles.[8] Conversely, using a strong base like sodium hydroxide for neutralization can lead to a highly basic environment. This can trigger side reactions like the Cannizzaro reaction for aldehydes lacking α-hydrogens, where two molecules of the aldehyde disproportionate to form a carboxylic acid and an alcohol.[9]
-
Causality 2: Uncontrolled Quenching and Thermal Stress. The quenching of the Vilsmeier-Haack reaction is often highly exothermic. Adding water or a basic solution too quickly can cause a rapid increase in temperature. The Vilsmeier intermediate and the final product can be thermally unstable, and elevated temperatures can promote the formation of tarry, intractable residues.[1]
-
Causality 3: Inherent Product Instability. Electron-rich heterocyclic aldehydes, such as pyrrole-2-carboxaldehyde and indole-3-carboxaldehyde, are known to be sensitive.[8][10] They can be prone to oxidation, polymerization, or other degradation pathways under conditions that more robust aromatic aldehydes can tolerate. For instance, pyrrole-2-carboxaldehyde is susceptible to oxidation to 2-pyrrolecarboxylic acid and can undergo ring-opening in acidic or alkaline environments.[8]
Q2: What is the best general-purpose workup procedure to minimize decomposition?
A buffered workup is the most reliable general-purpose method to prevent decomposition caused by pH extremes. This involves neutralizing the acidic reaction mixture with a weak base, which creates a buffer system that maintains the pH in a mildly acidic to neutral range (pH 6-8), ideal for controlled hydrolysis.
Key Principle: The goal is to hydrolyze the iminium salt to the aldehyde without exposing the newly formed, potentially sensitive product to harsh acidic or basic conditions. A buffered system provides a controlled environment for this transformation.
dot graph Buffered_Workup { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Reaction_Mixture [label="Vilsmeier Reaction Mixture\n(Iminium Salt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Pour into ice/water\n(Controlled Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralize [label="Add Saturated NaOAc(aq)\n(or other weak base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Controlled Hydrolysis\n(pH ~6-8)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extract with Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Reaction_Mixture -> Quench; Quench -> Neutralize; Neutralize -> Hydrolysis; Hydrolysis -> Extraction; Extraction -> Purification; } Caption: Buffered workup workflow for Vilsmeier-Haack reactions.
Experimental Protocols
Protocol 1: Buffered Workup for Moderately Stable Aromatic Aldehydes
This protocol is suitable for substrates that are not excessively sensitive to mild acidic or basic conditions.
-
Preparation: Prepare a large beaker with crushed ice and water.
-
Quenching: While vigorously stirring the ice/water mixture, slowly and carefully pour the completed Vilsmeier-Haack reaction mixture into the beaker. This controlled addition is crucial to dissipate the heat of quenching.
-
Neutralization: Continue vigorous stirring and begin the slow, portion-wise addition of a saturated aqueous solution of sodium acetate (NaOAc).[11] Monitor the pH of the mixture using pH paper or a calibrated pH meter. Continue adding the sodium acetate solution until the pH is stable in the 6-8 range.[1] It is critical to maintain a low temperature (below 20°C) during neutralization by adding more ice if necessary.
-
Hydrolysis and Isolation: Allow the mixture to stir for 30-60 minutes to ensure complete hydrolysis of the iminium salt. If the product precipitates, it can be collected by filtration, washed with cold water, and dried. If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Final Wash and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
| Parameter | Recommended Range | Rationale |
| Quenching Temperature | 0-10 °C | Prevents thermal decomposition of the product and intermediates. |
| Neutralization pH | 6 - 8 | Optimal for iminium salt hydrolysis while minimizing acid- or base-catalyzed product degradation. |
| Neutralizing Agent | Saturated Sodium Acetate | Acts as a weak base to form an acetic acid/acetate buffer, preventing pH overshoot. |
Q3: I am working with a very acid-sensitive heterocycle. Are there alternative workup strategies?
Yes, for substrates that are particularly labile, especially to acid, a modified workup is necessary. The key is to minimize the time the substrate is in a highly acidic environment.
-
Strategy 1: Reverse Addition Quench. Instead of adding the reaction mixture to the quenching solution, you can slowly add a cold, buffered solution to the reaction mixture. This allows for a more controlled and localized neutralization.
-
Strategy 2: Non-Aqueous Workup (for specific cases). While less common, in some instances, a non-aqueous workup can be employed. This might involve quenching the reaction with an alcohol to form an acetal, which can be more stable to the workup and purification conditions. The aldehyde can then be regenerated from the acetal in a separate step under controlled conditions.
Q4: My substrate has other functional groups (e.g., -OH, -NH₂) that could react with the Vilsmeier reagent. How can I prevent side reactions?
The Vilsmeier reagent is a potent electrophile and can react with nucleophilic functional groups. If your substrate contains such groups, they must be protected prior to the Vilsmeier-Haack reaction.
Key Principle: Orthogonal protecting group strategy is essential. The chosen protecting group must be stable to the Vilsmeier-Haack reaction conditions (acidic, presence of POCl₃) but easily removable under conditions that will not harm the final aldehyde product.[12]
| Functional Group | Protecting Group | Stability to V-H Conditions | Deprotection Conditions |
| Phenolic -OH | Methyl (Me) or Benzyl (Bn) ether | Stable | Harsh (BBr₃ for Me, H₂/Pd for Bn) |
| Acetyl (Ac) ester | Can be labile | Mildly basic or acidic | |
| Alcoholic -OH | Silyl ethers (e.g., TBDMS) | Generally stable | Fluoride source (e.g., TBAF) |
| Benzyl (Bn) ether | Stable | Hydrogenolysis | |
| Amine -NH₂ | Acetamide (Ac) | Stable | Acidic or basic hydrolysis |
| Carbamates (e.g., Boc, Cbz) | Boc is acid-labile, Cbz is stable | TFA for Boc, Hydrogenolysis for Cbz |
Recommendation: For hydroxyl groups, silyl ethers are often a good choice due to their stability and mild removal conditions. For amines, an acetamide is robust, but if milder deprotection is needed, a Cbz group is preferable to a Boc group, which would be cleaved during the reaction.[12][13][14]
Summary of Best Practices for Preventing Decomposition
-
Reagent Quality is Paramount: Always use fresh, anhydrous DMF and POCl₃. Old reagents can lead to side reactions and lower yields.
-
Temperature Control is Non-Negotiable: Maintain the recommended temperature throughout the reaction and, crucially, during the quenching and neutralization steps.
-
Embrace the Buffer: For most applications, a buffered workup using a weak base like sodium acetate is the safest and most effective method to ensure complete hydrolysis without product degradation.
-
Know Your Substrate: Be aware of the stability of your starting material and product. Electron-rich heterocycles and molecules with labile functional groups require special care.
-
Protect and Deprotect Wisely: If your substrate contains nucleophilic functional groups, employ a robust protecting group strategy to avoid unwanted side reactions.
By understanding the chemical principles at play during the Vilsmeier-Haack workup and implementing these best practices, you can significantly improve your yields and obtain a cleaner product, free from decomposition impurities.
References
-
Ashenhurst, J. (2023). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Baran, P. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Creary, X., & Janke, E. (1989). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Journal of the American Chemical Society, 111(13), 4871–4879. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
ResearchGate. (2015). Structure‐stability correlations for imine formation in aqueous solution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
Organic Chemistry. (2021, October 11). Vilsmeier-Haack Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(aryl/alkylamino)acryl-aldehydes and their cyclized products. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved from [Link]
-
Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ResearchGate. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Retrieved from [Link]
-
PubMed. (1974). Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, March 18). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Sonogashira Coupling with 2-Chloroquinolines
Welcome to the technical support center for catalyst selection in Sonogashira coupling reactions involving 2-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this heterocyclic substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, addressing common issues and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 2-chloroquinoline considered a challenging substrate for Sonogashira coupling?
A1: The challenge with 2-chloroquinolines lies in the relative inertness of the C-Cl bond compared to its heavier halogen counterparts. The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[1][2] This low reactivity is due to the high bond dissociation energy of the C-Cl bond, which makes the rate-limiting step of the catalytic cycle—oxidative addition of the palladium(0) catalyst to the aryl chloride—energetically demanding.
However, the 2-position of the quinoline ring offers a distinct advantage. The electronegative nitrogen atom in the ring activates the C-2 chloro group, making it more susceptible to oxidative addition than chloro groups at other positions, such as C-4.[3] Furthermore, the quinoline nitrogen can coordinate to the palladium center, which can influence and facilitate the catalytic process.[3]
Q2: What is a reliable starting point for a catalyst system for coupling with 2-chloroquinolines?
A2: A conventional and effective starting point is a palladium-phosphine complex with a copper(I) co-catalyst. A typical system would be:
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI).
-
Ligand: Triphenylphosphine (PPh₃) is often part of the pre-catalyst, but additional phosphine ligands may be required.
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is standard, often used as the solvent or co-solvent.[1][2]
This combination is a robust foundation, but optimization is frequently necessary for 2-chloroquinolines due to their lower reactivity.
Q3: Should I use a copper co-catalyst? What are the pros and cons?
A3: The decision to use a copper(I) co-catalyst depends on your specific substrate and optimization goals.
-
Advantages of Using Copper (e.g., CuI): The classical Sonogashira mechanism involves two interconnected catalytic cycles.[4][5] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species readily undergoes transmetalation with the palladium(II) complex, which is often more efficient than the direct reaction of the alkyne with the palladium center. This can lead to faster reactions and milder conditions.[5]
-
Disadvantages and Rationale for Copper-Free Systems: The primary drawback of copper is the promotion of a significant side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[2] This is particularly problematic in the presence of oxygen. Copper-free systems are therefore preferred to avoid this byproduct, which can complicate purification.[2][6][7] Additionally, removing copper residues from the final product can be critical in pharmaceutical applications.
Q4: For a difficult coupling with 2-chloroquinoline, which advanced ligands should I consider?
A4: When standard PPh₃-based systems are insufficient, switching to more sophisticated ligands is the most effective strategy. The goal is to accelerate the sluggish oxidative addition step. The best ligands for this purpose are typically bulky and electron-rich.[5]
-
Buchwald Ligands: These are a class of highly effective biaryl phosphine ligands.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Excellent for activating C-Cl bonds and has been successfully applied to Sonogashira couplings.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another powerful ligand known for creating highly active and stable catalyst systems for Suzuki and other cross-couplings involving aryl chlorides.
-
-
Bulky Alkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or di-tert-butylneopentylphosphine (DTBNpP) are highly effective due to their large cone angles and strong electron-donating ability, which promote the formation of a highly reactive, monoligated Pd(0) species.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have emerged as powerful alternatives to phosphine ligands in various cross-coupling reactions, including Sonogashira.[9]
Table 1: Comparison of Ligand Types for 2-Chloroquinoline Coupling
| Ligand Type | Example(s) | Key Advantage(s) | Considerations |
| Triarylphosphines | PPh₃ | Cost-effective, widely available, good baseline. | May require higher temperatures/catalyst loading for chlorides. |
| Bulky Alkylphosphines | P(t-Bu)₃, CyP(t-Bu)₂ | Highly active for C-Cl bond activation, allows for lower catalyst loading.[10] | Air-sensitive, more expensive. |
| Buchwald Biarylphosphines | XPhos, SPhos | Excellent activity and stability, broad substrate scope. | Higher cost. |
| N-Heterocyclic Carbenes | IPr, SIMes | Strong σ-donors, high thermal stability. | Synthesis of the Pd-NHC complex may be required. |
Troubleshooting Guide
Problem: My reaction shows very low or no conversion of the 2-chloroquinoline.
This is the most common issue when working with aryl chlorides. A systematic approach is required to identify the root cause.
A: Catalyst Activity and Reaction Conditions.
-
Catalyst Integrity: Is your palladium pre-catalyst active? Pd(0) sources like Pd(PPh₃)₄ can degrade upon exposure to air.[2] Using a fresh batch or a more stable Pd(II) pre-catalyst like PdCl₂(PPh₃)₂ is advisable. If using a copper co-catalyst, ensure the CuI is fresh (off-white/tan, not green).[11]
-
Reaction Temperature: Are you using a high enough temperature? Unlike aryl iodides or bromides which can react at room temperature, aryl chlorides almost always require heating.[2][12] Start at 80 °C and, if necessary, increase to 100-120 °C in a sealed vessel.[12]
-
Inert Atmosphere: Is your reaction rigorously free of oxygen? Degas your solvent and reaction mixture thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent) and maintain an inert atmosphere.[2][11] Oxygen can deactivate the Pd(0) catalyst.
A: Upgrade Your Ligand. As discussed in FAQ #4, the ligand is the most powerful lever for improving reactivity with aryl chlorides. If you are using PPh₃, it is likely not potent enough.
-
Recommended Action: Switch to a bulky, electron-rich ligand such as XPhos or P(t-Bu)₃ .[13] These ligands are designed to facilitate the difficult oxidative addition of the C-Cl bond to the palladium center.
A: Yes, they play a crucial role.
-
Base: The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions. Ensure your amine base (e.g., Et₃N, DIPA) is anhydrous. Using an insufficient amount of base can stall the reaction, as it is needed to neutralize the HCl generated.[1]
-
Solvent: Highly coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium.[12] If using DMF, consider switching to a less coordinating solvent like toluene or dioxane in combination with an amine base.
Caption: Troubleshooting decision tree for low conversion.
Problem: I am observing significant alkyne homocoupling (Glaser product).
A: The Glaser coupling is an oxidative dimerization of your terminal alkyne. It is almost always caused by a combination of two factors: the presence of a copper(I) co-catalyst and exposure to oxygen .[2]
A: You have two primary strategies:
-
Improve Anaerobic Technique: The most immediate solution is to rigorously exclude oxygen from your reaction. Use Schlenk techniques or a glovebox, and thoroughly degas all solvents and reagents before use.[2]
-
Switch to a Copper-Free Protocol: This is the most robust solution for eliminating Glaser coupling.[2][6] Copper-free Sonogashira reactions rely on the palladium catalyst to mediate both the C-Cl activation and the alkyne activation steps.[5][14] This often requires a stronger base (e.g., Cs₂CO₃, K₂CO₃) and may necessitate re-optimization of the ligand and solvent.[15] A combination of Pd(OAc)₂ with a bulky ligand like SPhos or XPhos is a powerful copper-free system.
Caption: Comparison of classic vs. copper-free pathways.
Problem: My reaction mixture turned black and a precipitate formed.
A: This is almost certainly "palladium black," which is finely divided, insoluble, and catalytically inactive palladium metal.[2] It indicates that your Pd(0) catalyst has agglomerated and precipitated out of solution, effectively killing the reaction.
A: Catalyst decomposition can be triggered by several factors:
-
High Temperature: While heat is needed for C-Cl activation, excessive temperatures can accelerate decomposition pathways. Find the minimum temperature required for a reasonable reaction rate.
-
Ligand Dissociation/Degradation: If the phosphine ligand dissociates from the palladium center and does not re-coordinate effectively, the unprotected palladium atoms can aggregate. Using a more robust ligand (like XPhos) or a slightly higher ligand-to-palladium ratio can help stabilize the catalyst.
-
Solvent Effects: Some solvents are anecdotally reported to promote the formation of palladium black more than others; THF is sometimes implicated.[2][11] If you observe this in THF, consider switching to dioxane or toluene.
-
Impurities: Impurities in your reagents or solvent can poison the catalyst and lead to decomposition. Ensure you are using high-purity materials.[2]
Experimental Protocols
Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling
This protocol provides a general starting point for the coupling of a 2-chloroquinoline with a terminal alkyne using a conventional catalyst system.[4]
Materials:
-
2-Chloroquinoline (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF or Dioxane (10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 2-chloroquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent followed by the triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC-MS. If the reaction is slow, the temperature can be cautiously increased to 100 °C.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is designed to avoid Glaser homocoupling byproducts and is particularly suited for sensitive substrates.[15]
Materials:
-
2-Chloroquinoline (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane (10 mL)
Procedure:
-
In a glovebox or a dry Schlenk flask under argon, add the 2-chloroquinoline, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times if not in a glovebox.
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne.
-
Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
References
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Beilstein Journals. (2014). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. [Link]
-
ResearchGate. (2019). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes Followed by Dimerization. [Link]
-
ResearchGate. Sonogashira coupling of 2‐chloroquinoline with terminal alkynes. [Link]
-
ResearchGate. Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. (2010). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. [Link]
-
NIH National Library of Medicine. (2016). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Synthesis. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. [Link]
-
KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
ACS Publications. (2018). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Semantic Scholar. (2005). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. [Link]
-
University of South Africa Institutional Repository. (2010). Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. [Link]
-
Seoul National University Repository. (2013). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
Wiley Online Library. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
NIH National Library of Medicine. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
NIH National Library of Medicine. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
-
ResearchGate. (2019). Conditions optimization for the double Sonogashira coupling. [Link]
-
NIH National Library of Medicine. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
NIH National Library of Medicine. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
ResearchGate. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
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Technical Support Center: Optimizing Quinoline Cyclization Reactions
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline cyclization. Here, we address common challenges in optimizing reaction time and temperature, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to enhance yield, minimize side reactions, and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: My quinoline synthesis is resulting in a very low yield. What are the primary factors I should investigate?
Low yields are a frequent challenge and can stem from several factors. The most critical parameters to control are reaction temperature and reaction time.[1] Excessively high temperatures, particularly in classical acid-catalyzed methods like the Skraup or Combes synthesis, can lead to the degradation of starting materials or the desired product, often resulting in tar formation.[1][2] Conversely, a temperature that is too low will result in an incomplete reaction.
Reaction time must be carefully optimized to ensure the reaction proceeds to completion without allowing for product degradation.[1] It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or LC-MS.[3][4]
Other significant factors include:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. An inappropriate or inactive catalyst can lead to low conversion rates.[3] Modern methods often utilize milder and more efficient catalysts like ionic liquids or nanocatalysts, which can lower the required temperature and shorten reaction times.[1][3]
-
Incorrect Solvent: The solvent plays a significant role in solubility and reaction efficiency.[3] For instance, in microwave-assisted reactions, a more polar solvent like DMF or ethanol can improve energy absorption.[3]
-
Purity of Reactants: Ensure your starting materials are pure and dry, as contaminants can interfere with the reaction.[4]
Q2: I'm performing a Skraup synthesis, and the reaction is extremely vigorous and hard to control, leading to significant tar formation. How can I manage this?
The Skraup synthesis, which typically involves heating aniline and glycerol with sulfuric acid and an oxidizing agent, is notoriously exothermic and can be violent.[2][5]
To moderate the reaction and minimize tarring, consider the following:
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid is a common and effective strategy to make the reaction less violent.[2][6]
-
Controlled Acid Addition: Introduce the concentrated sulfuric acid slowly and with efficient cooling to manage the initial exotherm.
-
Efficient Stirring: Vigorous stirring is essential to dissipate heat and prevent localized hotspots that promote polymerization and tar formation.[2]
-
Optimized Oxidizing Agent: While nitrobenzene is traditionally used, it can also act as the solvent.[5] Arsenic acid has been reported to result in a less violent reaction, though its toxicity is a significant concern.[5]
Even with optimization, the crude product from a Skraup reaction is often a dark, tarry mixture.[2] Purification, commonly by steam distillation, is typically required to isolate the quinoline product.[2]
Q3: My Doebner-von Miller reaction is plagued by the formation of a large amount of polymeric material, leading to low yields. What is the cause and solution?
A primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone substrate.[2][7] This significantly reduces the amount of carbonyl compound available for the desired cyclization reaction.
To mitigate this issue:
-
Biphasic Reaction Medium: A highly effective strategy is to use a biphasic system (e.g., water/toluene). This sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the acid catalyst in the aqueous phase and thereby minimizing polymerization.[2][7]
-
Slow Addition: Adding the carbonyl reactant slowly to the reaction mixture keeps its concentration low at any given time, which disfavors the polymerization side reaction.[2]
Q4: I am struggling with poor regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
Regioselectivity is a well-known challenge when an unsymmetrical ketone is used in the Friedländer annulation, as condensation can occur on either side of the carbonyl group.[4][6]
Several strategies can be employed to direct the cyclization:
-
Steric Hindrance: The reaction may preferentially occur at the less sterically hindered α-position of the ketone.
-
Catalyst Choice: The type of acid or base catalyst can influence the regiochemical outcome.[2] For example, specific amine catalysts or the use of an ionic liquid as the reaction medium have been shown to improve selectivity.[6]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one α-carbon of the ketone can control the site of condensation.[6]
Q5: The Conrad-Limpach synthesis of 4-hydroxyquinolines requires very high temperatures. Are there ways to improve yields and avoid product decomposition?
Yes, the thermal cyclization step in the Conrad-Limpach synthesis often requires temperatures exceeding 250°C, which can lead to product decomposition.[4][8]
Key optimization parameters include:
-
High-Boiling Inert Solvents: Performing the cyclization in a high-boiling, inert solvent like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can dramatically improve yields compared to running the reaction neat.[4][8][9] Yields generally increase with the boiling point of the solvent.[9]
-
Precise Temperature Control: Ensure your experimental setup can safely and consistently maintain the target temperature. Use a high-temperature thermometer and an appropriate heating apparatus (e.g., heating mantle with a sand bath).[4]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a systematic approach to diagnosing and resolving issues of low yield or complete reaction failure.
| Potential Cause | Diagnostic Check | Suggested Solution |
| Inactive Catalyst | Verify the age and storage conditions of your catalyst. | Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[3] |
| Inappropriate Temperature | Review literature for the optimal temperature range for your specific substrates and catalyst system. | Incrementally increase the reaction temperature (e.g., in 10 °C increments) and monitor the reaction progress by TLC.[3] |
| Incomplete Reaction | Monitor the reaction at regular intervals using TLC or LC-MS to check for consumption of starting materials. | Increase the reaction time.[3] If the reaction has stalled, consider a modest temperature increase or adding more catalyst.[6] |
| Poor Solubility | Observe the reaction mixture. Are the reactants fully dissolved? | Switch to a more suitable solvent. For instance, in some cases, a more polar solvent like DMF can improve solubility.[3] |
| Reactant Purity | Check the purity of your starting materials via NMR or other analytical techniques. | Purify starting materials if necessary. Ensure they are dry, as water can interfere with many catalytic systems.[4] |
Guide 2: Excessive Side Product Formation
This guide helps identify and minimize the formation of unwanted byproducts.
| Side Reaction | Common Cause | Mitigation Strategy |
| Tar Formation | Harsh reaction conditions (high temperature, strong acid).[2][3] | Lower the reaction temperature.[3] Use milder, more selective catalysts (e.g., ionic liquids, solid acids).[3][10] In Skraup synthesis, use a moderator like FeSO₄.[2] |
| Aldol Self-Condensation | Competing reaction of the ketone starting material, especially under basic conditions.[3] | Use a ketone that cannot enolize.[2] Choose a more reactive α-methylene compound.[2] Avoid strongly alkaline conditions if possible.[2] |
| Polymerization | Acid-catalyzed self-reaction of α,β-unsaturated carbonyls (Doebner-von Miller).[2][7] | Use a biphasic solvent system to sequester the carbonyl compound.[2][7] Add the carbonyl compound slowly to the reaction mixture.[2] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
On a TLC plate, spot the starting materials for reference.
-
Using a capillary tube, carefully take a small aliquot from the reaction mixture and spot it on the TLC plate.
-
Place the plate in the chamber and allow the solvent to elute.
-
Remove the plate, mark the solvent front, and visualize the spots under a UV lamp.
-
The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.[3]
Protocol 2: Iodine-Catalyzed Friedländer Annulation
This protocol describes a milder alternative to traditional strong acid/base catalysis.[3][4]
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[4]
-
Heat the reaction mixture to 80-100°C.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[3][4]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[3][4]
-
Purify by column chromatography or recrystallization.
Workflow for Optimizing Reaction Conditions
The following diagram illustrates a logical workflow for systematically optimizing a quinoline cyclization reaction.
Caption: A logical workflow for optimizing quinoline synthesis.
References
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. optimizing reaction time and temperature for quinoline synthesis.
-
Gowravaram, M. R., Gallou, F., & Snieckus, V. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]
-
Jeena, V., & Jayram, J. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Available at: [Link]
-
Jeena, V., & Jayram, J. (2016). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. Heterocycles. Available at: [Link]
-
Slideshare. Advance organic chemistry 1 ; Doebner Miller reaction. Available at: [Link]
-
Reddy, C. S., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available at: [Link]
-
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]
- Benchchem. Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
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JOCPR. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Available at: [Link]
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Preparation and Properties of Quinoline. Available at: [Link]
- Benchchem. optimizing reaction conditions for quinolinone synthesis.
-
Wikipedia. Skraup reaction. Available at: [Link]
-
Larock, R. C., & Pace, J. M. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. Available at: [Link]
-
Wikipedia. Conrad–Limpach synthesis. Available at: [Link]
- Benchchem. Quinoline Synthesis Optimization: A Technical Support Center.
-
Wikipedia. Combes quinoline synthesis. Available at: [Link]
-
Padwa, A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Available at: [Link]
- Combes Quinoline Synthesis.
-
ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available at: [Link]
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SynArchive. Conrad-Limpach Synthesis. Available at: [Link]
-
Wikipedia. Friedländer synthesis. Available at: [Link]
-
Química Organica.org. Combes synthesis of quinolines. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
- Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives.
-
ResearchGate. ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Available at: [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]
-
de Oliveira, R. B., et al. (2018). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. Available at: [Link]
- Conrad-Limpach Reaction.
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]
-
ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available at: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]
-
RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
-
ResearchGate. Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Characterization of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde and Its Derivatives
This guide provides an in-depth technical comparison of the characterization data for 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde and its derivatives. It is intended for researchers, scientists, and drug development professionals working with quinoline-based heterocyclic compounds. The document will delve into the synthetic considerations, detailed characterization methodologies, and comparative analysis of spectral data, offering field-proven insights into the structure-property relationships of this important class of molecules.
Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The functionalization of the quinoline ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The 2-chloro-3-formylquinoline core, in particular, serves as a versatile synthetic intermediate.[2] The presence of three reactive sites—the electrophilic aldehyde, the reactive C2-chlorine, and the quinoline ring itself—provides a template for the synthesis of a diverse library of derivatives and fused heterocyclic systems. This guide will focus on the 5,8-dimethyl substituted analogue, a specific derivative with potential for further exploration.
Synthesis of this compound: The Vilsmeier-Haack Approach
The most prevalent and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[6][7] This one-pot reaction involves the cyclization and formylation of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7] The reaction is highly regioselective and offers good to moderate yields.
Causality of Experimental Choices
The choice of the Vilsmeier-Haack reaction is predicated on its efficiency and ability to introduce both the chloro and formyl groups in a single synthetic step. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the electron-donating groups on the N-arylacetamide facilitate the cyclization process, leading to higher yields. The use of an excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. The work-up procedure is critical for the isolation of the final product; neutralization of the reaction mixture is required to precipitate the aldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-(2,5-dimethylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed ice
-
Sodium carbonate solution
-
Ethyl acetate for recrystallization
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, place anhydrous DMF (3 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add freshly distilled POCl₃ (12 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to allow for the complete formation of the Vilsmeier reagent.
-
To this mixture, add N-(2,5-dimethylphenyl)acetamide (1 equivalent) portion-wise, while maintaining the temperature below 10 °C.
-
Once the addition is complete, gradually raise the temperature and reflux the reaction mixture at 80-90 °C for 4-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Filter the precipitated solid using a Büchner funnel and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Further purify the product by recrystallization from ethyl acetate to obtain this compound as a solid.
Synthetic Workflow Diagram
Caption: Vilsmeier-Haack synthesis of this compound.
Characterization of this compound Derivatives
A thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the following characteristic signals are expected:
-
Aldehydic Proton (-CHO): A singlet in the downfield region, typically between δ 9.0 and 11.0 ppm.[7]
-
Aromatic Protons: Signals for the protons on the quinoline ring will appear in the aromatic region (δ 7.0-9.0 ppm). The specific splitting patterns will depend on the substitution.
-
Methyl Protons (-CH₃): Two singlets for the two methyl groups at the C5 and C8 positions, typically in the range of δ 2.4-2.8 ppm.[8]
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Key expected signals include:
-
Aldehydic Carbonyl (C=O): A signal in the highly deshielded region, around δ 189-190 ppm.[8]
-
Quinoline Carbons: Signals for the carbons of the quinoline ring will appear between δ 120 and 160 ppm. The carbon attached to the chlorine (C2) will be significantly deshielded.
-
Methyl Carbons (-CH₃): Signals for the methyl carbons will be observed in the upfield region, typically around δ 15-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key vibrational frequencies to look for are:
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.[1]
-
C-H Stretch (Aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.
-
C=N and C=C Stretch (Aromatic): Multiple bands in the 1500-1650 cm⁻¹ region.[1]
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₀ClNO), the expected molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight. The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. For a related compound, 2-chloro-7,8-dimethylquinoline-3-carbaldehyde, the crystal structure has been reported, confirming the planar nature of the quinoline ring system.[9][10]
Comparative Data of 2-Chloroquinoline-3-carbaldehyde Derivatives
The following tables summarize the characterization data for a selection of 2-chloroquinoline-3-carbaldehyde derivatives reported in the literature. This allows for a direct comparison of the effect of different substituents on their physical and spectral properties.
Table 1: Physical and Yield Data for Selected 2-Chloroquinoline-3-carbaldehyde Derivatives
| Compound | Substituents | Yield (%) | Melting Point (°C) | Reference |
| 1 | H | 62.82 | 143 | [8] |
| 2 | 8-Methyl | 63 | 124 | [8] |
| 3 | 6-Chloro | 69 | 138 | [8] |
| 4 | 6-Nitro | - | 124 | [8] |
| 5 | 7,8-Dimethyl | - | - | [9] |
Table 2: Comparative ¹H NMR Spectral Data (δ ppm) for Selected Derivatives
| Compound | Aldehyde (-CHO) | Aromatic (H-4) | Aromatic (Other) | Methyl (-CH₃) | Reference |
| 1 | 10.8 (s) | 8.6 (s) | 7.7-8.1 (m) | - | [8] |
| 2 | - | - | 7.1-7.68 (m) | 2.43 (s) | [8] |
| 3 | 10.8 (s) | 8.6 (s) | 7.7-8.1 (m) | - | [8] |
| 4 | 10.5 (s) | 8.9 (s) | 7.7-8.1 (m) | - | [8] |
Table 3: Comparative IR Spectral Data (cm⁻¹) for Selected Derivatives
| Compound | C=O Stretch | C=N / C=C Stretch | C-Cl Stretch | Reference |
| 1 | 1693 | 1628, 1580 | 775 | [8] |
| 2 | - | 1628, 1585 | 770 | [8] |
| 3 | 1693 | 1628 | - | [8] |
| 4 | - | - | - | [8] |
Reactivity and Derivatization: A Comparative Overview
The 2-chloro-3-formylquinoline scaffold is a versatile starting material for the synthesis of a wide array of derivatives. The reactivity of the chloro and aldehyde groups allows for various chemical transformations.
Reactions at the Aldehyde Group
The formyl group can undergo typical aldehyde reactions such as condensation with amines to form Schiff bases, reduction to an alcohol, and oxidation to a carboxylic acid.[2] These transformations are crucial for introducing further diversity and for the synthesis of more complex heterocyclic systems.
Reactions at the C2-Chloro Group
The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, thiols, and alkoxides.[11] This reactivity is fundamental for building fused heterocyclic systems and for modifying the electronic properties of the quinoline ring.
Illustrative Derivatization Pathway
Caption: Key derivatization pathways for this compound.
Comparative Analysis and Structure-Property Relationships
The data presented in the tables above reveal several key structure-property relationships. The electronic nature of the substituents on the quinoline ring influences the chemical shifts in the NMR spectra. Electron-withdrawing groups, such as a nitro group, tend to deshield the protons and carbons of the ring, causing their signals to appear at a higher ppm value. Conversely, electron-donating groups like methyl groups will have the opposite effect.
The reactivity of the C2-chloro group is also influenced by the substituents on the benzene portion of the quinoline ring. Electron-withdrawing groups can enhance the electrophilicity of the C2 position, making it more susceptible to nucleophilic attack. This understanding is crucial for designing synthetic routes to novel derivatives.
Biological Activity: A Brief Comparison
While a comprehensive comparison of the biological activity is beyond the scope of this guide, it is important to note that quinoline derivatives are known for a wide range of pharmacological effects.[4][5] For instance, various substituted quinolines have shown promising results as antimalarial, anticancer, and antibacterial agents.[3][4] The specific derivatives of this compound would need to be screened in relevant biological assays to determine their potential as therapeutic agents. The structural modifications discussed in this guide provide a framework for generating a library of compounds for such screening.
Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of this compound and its derivatives. The Vilsmeier-Haack reaction stands out as the most efficient synthetic route to the core scaffold. A combination of NMR, IR, and mass spectrometry is essential for unambiguous structure elucidation. The comparative data presented herein highlights the influence of substituents on the spectral properties of these compounds. The versatile reactivity of the chloro and formyl groups makes this class of molecules a valuable platform for the development of novel heterocyclic compounds with potential applications in drug discovery.
References
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
- Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols - Benchchem. (URL: )
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (URL: )
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR). (URL: )
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (URL: )
- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies. (URL: _)
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing). (URL: )
- A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit - The Royal Society of Chemistry. (URL: )
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (URL: )
- 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - PMC - NIH. (URL: )
- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applic
-
ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications | Request PDF - ResearchGate. (URL: [Link])
-
(PDF) 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - ResearchGate. (URL: [Link])
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to Quinoline Synthesis: Vilsmeier-Haack vs. Classical Methods
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents.[1][2][3][4][5] The enduring relevance of this N-heterocycle continually drives the development and refinement of synthetic methodologies. This guide provides an in-depth comparison of the Vilsmeier-Haack reaction for quinoline synthesis against established classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Our focus is on the practical application, mechanistic underpinnings, and strategic selection of these methods in a research and development context.
The Vilsmeier-Haack Approach: A Gateway to Functionalized Quinolines
The Vilsmeier-Haack reaction is renowned for its utility in formylating electron-rich aromatic compounds. However, its application extends to the synthesis of heterocyclic systems, offering a powerful route to highly functionalized quinolines that are primed for further modification. This method typically involves the cyclization of N-arylacetamides using the Vilsmeier reagent (a chloroiminium ion, commonly generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).[6][7][8]
The key distinction of this method is its product profile: it directly yields 2-chloro-3-formylquinolines.[6] These functional groups are exceptionally versatile synthetic handles. The chloro group at the 2-position is susceptible to nucleophilic substitution, while the formyl group at the 3-position can undergo a wide range of transformations (e.g., oxidation, reduction, condensation), making this method particularly valuable for building complex molecular architectures.
Mechanistic Rationale
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which attacks the electron-rich aromatic ring of the N-arylacetamide. This is followed by an intramolecular cyclization and subsequent elimination steps, leading to the formation of the quinoline core. The presence of electron-donating groups on the N-arylacetamide substrate facilitates the cyclization and generally leads to better yields.
Diagram: Vilsmeier-Haack Quinoline Synthesis Mechanism
Caption: Mechanism of Vilsmeier-Haack quinoline synthesis.
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-8-methylquinoline[7][10]
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and drying tube, cool 5 mL of DMF to 0°C. Slowly add 18 mL of POCl₃ dropwise with constant stirring, maintaining the temperature below 5°C.[7]
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add 4 grams of o-methylacetanilide.
-
Reaction: Stir the mixture for a short period and then heat under reflux using an air condenser for 6-8 hours, maintaining the temperature between 80-90°C.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it into crushed ice with stirring.
-
Neutralization & Isolation: Neutralize the mixture with a sodium carbonate or sodium bicarbonate solution until a precipitate forms. Filter the solid product using a Büchner funnel and wash thoroughly with cold water.
-
Purification: Dry the crude product and recrystallize from a suitable solvent like ethyl acetate to obtain the pure 2-chloro-3-formyl-8-methylquinoline.
The Classical Counterparts: A Comparative Overview
While the Vilsmeier-Haack reaction provides a modern approach to functionalized quinolines, several classical methods remain fundamental in organic synthesis.[2][4][9]
Skraup Synthesis
The Skraup synthesis is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[10][11][12]
-
Mechanism: Dehydration of glycerol by H₂SO₄ forms acrolein, which then undergoes a Michael addition with aniline, followed by acid-catalyzed cyclization and oxidation.[11][13]
-
Advantages: Uses readily available and inexpensive starting materials.[11]
-
Disadvantages: The reaction is notoriously exothermic and can be violent.[11][12] It often provides low to moderate yields and is generally limited to the synthesis of simpler quinolines.[3][9]
Diagram: Skraup Synthesis Workflow
Caption: General experimental workflow for the Skraup synthesis.
Doebner-von Miller Reaction
A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with anilines in the presence of an acid catalyst.[14][15][16]
-
Mechanism: Believed to proceed via a Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[14][15]
-
Advantages: Offers greater versatility than the Skraup synthesis, allowing for a wider range of substituted quinolines.[14][17] Modern variations using flow reactors offer a greener, more rapid route.[2]
-
Disadvantages: The original method could suffer from acid-catalyzed polymerization of the carbonyl substrate, leading to lower yields.[3]
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][18][19][20]
-
Mechanism: The reaction forms an enamine intermediate which then undergoes acid-catalyzed cyclodehydration to yield a 2,4-substituted quinoline.[18][19][20]
-
Advantages: Provides a direct route to 2,4-disubstituted quinolines.[18][19]
-
Disadvantages: The reaction can be limited by the availability of the required β-diketones. Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[20][21]
Friedländer Synthesis
This method is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or ester).[22][23][24][25]
-
Mechanism: The reaction can be catalyzed by either acid or base and proceeds through an initial aldol or Schiff base formation, followed by cyclodehydration.[22][25][26]
-
Advantages: Generally provides good to excellent yields under milder conditions compared to Skraup.[9] It offers a broad substrate scope, allowing for diverse substitution patterns on both rings of the quinoline system.[9]
-
Disadvantages: The primary limitation is the requirement for pre-functionalized starting materials (the 2-aminoaryl aldehyde or ketone), which may not be readily available.[9]
Performance Comparison at a Glance
The choice of synthetic method is a critical decision based on the desired substitution pattern, availability of starting materials, and tolerance for specific reaction conditions.
| Feature | Vilsmeier-Haack Synthesis | Skraup Synthesis | Doebner-von Miller Synthesis | Combes Synthesis | Friedländer Synthesis |
| Primary Reactants | N-Arylacetamide, DMF, POCl₃ | Aniline, Glycerol, Oxidizing Agent | Aniline, α,β-Unsaturated Carbonyl | Aniline, β-Diketone | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl |
| Catalyst/Conditions | Vilsmeier Reagent; 80-90°C[6] | Strong Acid (H₂SO₄); High Temp (>150°C)[9][11] | Strong Acid (e.g., HCl, H₂SO₄)[14][15] | Strong Acid (e.g., H₂SO₄, PPA)[18][19] | Acid or Base; Milder Conditions[9][22][25] |
| Product Profile | 2-Chloro-3-formylquinolines | Unsubstituted or simply substituted quinolines[9] | 2- and/or 4-substituted quinolines[19] | 2,4-Disubstituted quinolines[18][19] | Wide variety of substituted quinolines[9] |
| Typical Yields | Moderate to Good | Low to Moderate, Variable[3][9] | Good to Excellent (modern methods)[2] | Generally Good | Good to Excellent[9] |
| Key Advantage | Introduces versatile chloro and formyl groups directly | Uses simple, inexpensive starting materials | More versatile than Skraup | Direct synthesis of 2,4-disubstituted products | High yields, broad scope, mild conditions |
| Key Disadvantage | Requires N-arylacetamide precursors | Harsh, hazardous, often violent reaction[9][11] | Potential for substrate polymerization[3] | Requires specific β-diketone substrates | Requires less accessible 2-aminoaryl carbonyls[9] |
Conclusion and Strategic Recommendations
The synthesis of the quinoline nucleus is not a one-size-fits-all endeavor. For the preparation of simple, unsubstituted quinolines from bulk starting materials, the Skraup synthesis , despite its hazards, remains a historically significant option. The Doebner-von Miller and Combes syntheses offer improved versatility for introducing substituents directly onto the pyridine ring from readily available anilines.
For drug development professionals seeking to create highly functionalized and complex quinoline derivatives, the Friedländer synthesis is often a superior choice due to its mild conditions, high yields, and broad scope, provided the necessary ortho-aminoaryl carbonyl precursors are accessible.[9]
The Vilsmeier-Haack reaction , however, occupies a unique strategic position. It should be the method of choice when the synthetic goal is to produce a quinoline scaffold decorated with versatile functional groups at the 2- and 3-positions. The resulting 2-chloro-3-formylquinolines are not merely products but powerful intermediates, serving as a launchpad for extensive diversification and the construction of novel compound libraries, a critical task in modern drug discovery.
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Biological activity of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde vs. other quinolines
An Objective Comparison of the Biological Activity of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde and Other Quinoline Scaffolds for Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with broad pharmacological activities.[1][2][3] This guide provides a comparative analysis of the biological potential of derivatives from the 2-chloroquinoline-3-carbaldehyde class, with a specific focus on the potential of this compound. While specific experimental data for this exact dimethyl-substituted compound is not extensively available in public literature, its activity can be inferred by examining its parent scaffold and related analogues. We will objectively compare the anticancer and antimicrobial activities of this class against other prominent quinoline derivatives, such as 2-arylquinolines and 4-aminoquinolines, supported by experimental data and established mechanisms of action.
The Quinoline Core: A Privileged Scaffold in Drug Development
Quinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring.[1][3] This structure is not merely a synthetic curiosity; it is a recurring motif in nature, most famously in the anti-malarial alkaloid quinine. Its rigid structure and the presence of a nitrogen atom make it an excellent pharmacophore, capable of engaging in various interactions with biological targets, including hydrogen bonding, pi-pi stacking, and metal chelation.[4]
The true versatility of the quinoline scaffold lies in its susceptibility to functionalization at multiple positions. As illustrated below, substitutions at different carbons on the ring system can dramatically alter the compound's biological profile, giving rise to agents with activities ranging from anticancer and antimicrobial to anti-inflammatory and anti-malarial.[2][5] This structure-activity relationship (SAR) is a fundamental principle guiding the design of novel quinoline-based therapeutics.
Caption: Structure-Activity Relationship (SAR) of the quinoline ring.
Focus: The 2-Chloroquinoline-3-carbaldehyde Scaffold
The compound of interest, this compound, belongs to a class of quinolines that are particularly valuable as synthetic intermediates.[6][7] The chemical reactivity of this scaffold is dictated by two key functional groups:
-
The 2-Chloro Group: The chlorine atom at the C2 position is a reactive leaving group, making this site susceptible to nucleophilic substitution. This allows for the facile introduction of various moieties (e.g., amines, thiols, aryloxy groups) to build molecular diversity.
-
The 3-Carbaldehyde Group: The aldehyde at C3 is a versatile chemical "handle." It readily undergoes condensation reactions to form Schiff bases, hydrazones, chalcones, and other derivatives.[6][8]
Most of the reported biological activities for this class stem not from the parent aldehyde itself, but from its derivatives. The aldehyde serves as a crucial anchor point for synthesizing a library of compounds for screening. Research has shown that these derivatives possess significant antimicrobial and anticancer properties.[7] For instance, hydrazone derivatives of quinoline-3-carbaldehydes have been investigated for their cytotoxic effects against cancer cell lines and their antimicrobial activity against various bacterial and fungal strains.[9][10]
The 5,8-dimethyl substitution on the benzene portion of the quinoline ring would likely increase the molecule's lipophilicity, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Increased lipophilicity has been correlated with enhanced cytotoxic effects in some quinoline series.[11]
Comparative Analysis of Biological Activity
To understand the potential of the this compound scaffold, we compare its derivative class to other well-studied quinoline families.
| Quinoline Class | Representative Compound(s) | Primary Biological Activity | Mechanism of Action | Reported Potency (Example) |
| 2-Chloroquinoline-3-carbaldehyde Derivatives | Hydrazone and Schiff base derivatives | Antimicrobial, Anticancer | DNA Topoisomerase Inhibition, Induction of Apoptosis | MIC: 16 µg/ml (Hydrazone vs. MRSA)[9] |
| 2-Arylquinolines | 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | Anticancer | Selective Cytotoxicity, Tubulin Polymerization Inhibition | IC50: 8.3 µM (vs. HeLa cells)[11] |
| 4-Aminoquinolines | Chloroquine, Amodiaquine | Antimalarial, Anticancer | Inhibition of Heme Polymerization in Parasites, Autophagy Inhibition | - |
| 7-Chloroquinolines | 7-Chloro-4-quinolinylhydrazone derivatives | Anticancer | Cytotoxicity, Induction of Apoptosis | IC50: 0.314 - 4.65 µg/cm³ (vs. various cancer cell lines)[1] |
| Quinolone Antibiotics | Ciprofloxacin, Sparfloxacin | Antibacterial | Inhibition of DNA Gyrase and Topoisomerase IV | MIC: <10 mg/mL (Ciprofloxacin)[6] |
Anticancer Activity
Many quinoline derivatives exert their anticancer effects by targeting DNA or crucial cellular enzymes.[1][12]
-
2-Chloroquinoline-3-carbaldehyde derivatives often act as cytotoxic agents, with their mechanism linked to the induction of apoptosis or cell cycle arrest.[9] Their planar structure allows them to intercalate with DNA, disrupting replication and transcription processes, a mechanism shared by many quinoline-based anticancer agents.[1][13]
-
2-Arylquinolines have shown compelling and selective anticancer properties.[11] Their activity is often more targeted, with some derivatives acting as inhibitors of tubulin polymerization, which disrupts the formation of the mitotic spindle and halts cell division.[4] Others function as kinase inhibitors, blocking signaling pathways essential for cancer cell proliferation and survival.[13]
-
4-Aminoquinolines , like chloroquine, are being repurposed for oncology. Their primary anticancer mechanism involves the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress. By blocking this pathway, they can sensitize tumors to conventional chemotherapy.
Antimicrobial Activity
The quinoline scaffold is the backbone of some of the most potent antibacterial agents.
-
2-Chloroquinoline-3-carbaldehyde derivatives , particularly those modified into hydrazones or incorporating other heterocyclic rings, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][14] Molecular docking studies suggest that these compounds may inhibit bacterial DNA gyrase, an enzyme critical for DNA replication.
-
Quinolone Antibiotics (e.g., Ciprofloxacin) represent the gold standard for this mechanism.[6] These are not simple quinolines but have a 4-oxo group, which is crucial for their activity. They form a stable complex with DNA and DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria), leading to breaks in the bacterial chromosome and rapid cell death. This highly specific mechanism provides a clear benchmark for evaluating novel antimicrobial quinolines.
Key Experimental Protocols
The biological activities discussed are typically quantified using standardized in vitro assays. Below are the methodologies for two of the most common protocols.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic (anticancer) potential.[15][16]
Causality: The assay's principle is the enzymatic conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[16] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded into 96-well plates at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test quinoline compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for 48-72 hours.[15]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[15]
-
Formazan Solubilization: The medium is carefully removed, and 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
Causality: By exposing a standardized inoculum of bacteria to a range of compound concentrations in a liquid growth medium, one can pinpoint the precise concentration at which bacteriostatic or bactericidal activity begins.
Step-by-Step Methodology:
-
Compound Preparation: A stock solution of the quinoline compound is prepared and serially diluted (typically two-fold) in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The test microorganism (e.g., S. aureus, E. coli) is cultured to a specific turbidity corresponding to a standardized cell density (e.g., 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[17]
-
(Optional) Resazurin Indicator: To enhance visualization, a viability indicator like resazurin can be added after incubation. Living bacteria will reduce the blue resazurin to pink resorufin; the MIC is the lowest concentration where the solution remains blue.[17][18]
Conclusion
While direct biological data for this compound is limited, a comprehensive analysis of its structural class provides a strong foundation for predicting its potential. The 2-chloroquinoline-3-carbaldehyde scaffold is a highly versatile platform for generating libraries of derivatives with potent biological activities.
Key Comparative Insights:
-
Anticancer Potential: Derivatives of this scaffold demonstrate broad cytotoxicity, likely through DNA intercalation and induction of apoptosis. This mechanism is powerful but can be less specific than the targeted approaches of other quinoline classes, such as kinase or tubulin inhibitors. The increased lipophilicity from the dimethyl groups may enhance its cytotoxic potency.
-
Antimicrobial Potential: This class shows significant promise as antimicrobial agents, with a potential mechanism involving the inhibition of bacterial topoisomerase enzymes. While they are unlikely to match the potency of highly optimized quinolone antibiotics like ciprofloxacin, they provide a valuable starting point for the development of novel antibacterial and antifungal leads, especially against resistant strains.
Ultimately, the biological activity of this compound is intrinsically linked to the subsequent chemical modifications made to its aldehyde group. It stands as a promising starting material for the discovery of new therapeutic agents.
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A Comparative Guide to the Antimicrobial Efficacy of Quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a cornerstone in the development of antimicrobial agents, giving rise to a diverse and potent class of therapeutic compounds. From the early antimalarials to the broad-spectrum fluoroquinolone antibiotics, the versatility of the quinoline nucleus has been extensively exploited to combat a wide array of infectious diseases. This guide provides a comparative analysis of the antimicrobial efficacy of various quinoline analogs, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their performance. As a senior application scientist, this document is designed to be a practical resource, grounding theoretical knowledge in field-proven experimental insights to aid in the discovery and development of next-generation antimicrobial agents.
The Enduring Legacy and Broad Spectrum of Quinolines
Quinoline and its derivatives have demonstrated remarkable biological activity, extending beyond their well-known antibacterial properties to encompass antifungal, antiviral, and antiprotozoal efficacy.[1][2][3][4] This broad-spectrum potential makes the quinoline ring a "privileged structure" in medicinal chemistry, continually inspiring the synthesis of novel analogs with enhanced potency and expanded activity.[2]
Section 1: Antibacterial Efficacy of Quinolone Analogs
The most prominent class of quinoline-based antibacterials is the fluoroquinolones, which are characterized by a fluorine atom at position C-6.[5] These synthetic antibiotics have been a mainstay in clinical practice for decades, valued for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[6][7] DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for initiating replication, while topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes following replication.[7]
Quinolones stabilize the transient covalent complex formed between the topoisomerase and DNA, in which the DNA is cleaved.[9] This ternary complex blocks the progression of the replication fork, leading to a cascade of events including the inhibition of DNA synthesis, induction of the SOS response, and ultimately, cell death through the generation of double-strand DNA breaks.[5][9][10]
Comparative Antibacterial Activity
The in vitro efficacy of quinolone analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for several representative fluoroquinolones against common Gram-positive and Gram-negative bacteria.
| Quinolone Analog | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | ≤0.008 - 1 | [11] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.03 - >128 | [6][12] |
| Ciprofloxacin | Staphylococcus aureus | 0.06 - >128 | [11] |
| Levofloxacin | Escherichia coli | ≤0.015 - 2 | [11] |
| Levofloxacin | Pseudomonas aeruginosa | 0.06 - >32 | [13] |
| Levofloxacin | Staphylococcus aureus | 0.12 - >32 | [11] |
| Moxifloxacin | Escherichia coli | ≤0.015 - 1 | [11] |
| Moxifloxacin | Pseudomonas aeruginosa | 0.25 - >32 | [13] |
| Moxifloxacin | Staphylococcus aureus | ≤0.015 - 8 | [11] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Structure-Activity Relationship (SAR)
The antimicrobial potency of quinolones is highly dependent on the substituents at various positions of the quinoline ring.[5][14]
-
N-1 Position: A cyclopropyl group at the N-1 position, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.[14]
-
C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of fluoroquinolones and significantly enhances antibacterial activity.[14]
-
C-7 Position: Substitutions at the C-7 position, often a piperazine ring or a similar heterocyclic moiety, influence the spectrum of activity, with larger substituents sometimes improving activity against Gram-positive bacteria and anaerobes.[14]
-
C-8 Position: A halogen (e.g., chlorine) or a methoxy group at the C-8 position can enhance activity.[15]
Section 2: Antifungal Efficacy of Quinoline Analogs
While less explored than their antibacterial counterparts, quinoline derivatives have demonstrated promising antifungal activity against a range of pathogenic yeasts and molds.[16][17]
Mechanism of Antifungal Action
The precise mechanisms of antifungal action for many quinoline analogs are still under investigation. However, some studies suggest that they may disrupt the fungal cell membrane, inhibit key enzymes involved in ergosterol biosynthesis, or interfere with DNA synthesis.[18][19]
Comparative Antifungal Activity
The following table presents the MIC values of some quinoline derivatives against common fungal pathogens.
| Quinoline Derivative | Organism | MIC (µg/mL) | Reference |
| Quinoline-triazole analog (3a) | Candida albicans (Fluconazole-resistant) | 2.3 | [19] |
| Quinoline-triazole analog (3b) | Candida albicans (Fluconazole-resistant) | 32.8 | [19] |
| Fluorinated quinoline analog (2g) | Rhizoctonia solani | - (80.8% inhibition at 50 µg/mL) | [20] |
| Quinoline-chalcone derivative (PK-10) + Fluconazole | Candida albicans (Fluconazole-resistant) | - (Synergistic effect) | [21] |
Structure-Activity Relationship (SAR) in Antifungals
The antifungal activity of quinoline derivatives is influenced by their structural modifications. For instance, the presence of a triazole ring linked to the quinoline nucleus has been shown to enhance anti-Candida activity.[19] Furthermore, fluorination of the quinoline ring can also contribute to potent antifungal effects.[20]
Section 3: Antiviral and Antiprotozoal Efficacy
The quinoline scaffold is the basis for some of the oldest and most well-known antiprotozoal drugs, such as quinine and chloroquine, used for the treatment of malaria.[22][23] More recently, quinoline analogs have also been investigated for their antiviral properties.[4]
Mechanism of Antiprotozoal and Antiviral Action
-
Antiprotozoal: In the context of malaria, 4-aminoquinolines like chloroquine are thought to interfere with the detoxification of heme in the parasite's food vacuole, leading to the accumulation of toxic heme and subsequent parasite death.[2]
-
Antiviral: The antiviral mechanisms of quinoline analogs are diverse and virus-specific. For some viruses, they can inhibit viral entry, replication, or assembly.[4][15] For example, some quinoline derivatives have been shown to inhibit the HIV-1 reverse transcriptase or the replication of herpes simplex virus (HSV).[24][25]
Comparative Antiprotozoal and Antiviral Activity
| Quinolone Analog | Organism | EC50 (µM) | Reference |
| Chloroquine | Plasmodium falciparum (CQ-sensitive) | <0.025 | [6][23] |
| Chloroquine | Plasmodium falciparum (CQ-resistant) | >0.1 | [6][23] |
| TDR 58845 | Plasmodium falciparum (CQ-resistant) | 0.035 - 0.090 | [22] |
| Quinoline derivative (1ae) | Influenza A Virus (IAV) | 1.87 | [26] |
| Quinoline derivative (19) | Enterovirus D68 (EV-D68) | 0.05 - 0.10 | [15] |
| 4-oxoquinoline derivative (22b) | Herpes Simplex Virus 1 (HSV-1) | 1.5 | [27] |
Section 4: Experimental Protocols for Antimicrobial Efficacy Testing
The following protocols provide detailed, step-by-step methodologies for key experiments used to evaluate the antimicrobial efficacy of quinoline analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[28]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.[29]
-
Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the quinoline analog in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).[10]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as specified by CLSI guidelines for fungi (e.g., 24-48 hours for yeasts).[28]
-
MIC Determination: The MIC is the lowest concentration of the quinoline analog that completely inhibits visible growth of the microorganism.[29]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is performed as a follow-up to the MIC test.[13][26]
Step-by-Step Methodology:
-
Subculturing: Following MIC determination, take a small aliquot from the wells showing no visible growth (at and above the MIC).
-
Plating: Spread the aliquots onto an appropriate agar medium that does not contain the antimicrobial agent.[23]
-
Incubation: Incubate the agar plates at the optimal growth temperature for the microorganism for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.[13][26]
Protocol 3: Time-Kill Curve Assay
This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[28][30]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth.
-
Exposure: Add the quinoline analog at various concentrations (typically multiples of the MIC) to the bacterial suspension. Include a growth control without the drug.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each suspension.[31]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on an appropriate agar medium to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the quinoline analog. A bactericidal agent is generally defined as one that produces a ≥3-log10 reduction (99.9% killing) in CFU/mL.[24]
Protocol 4: Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
The PRNT is the gold standard for measuring the ability of a compound to neutralize a virus and prevent it from infecting cells.[32]
Step-by-Step Methodology:
-
Cell Culture: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Virus-Compound Incubation: Serially dilute the quinoline analog and mix it with a known amount of virus. Incubate this mixture to allow the compound to interact with the virus.[31]
-
Infection: Add the virus-compound mixture to the cell monolayer and allow the virus to adsorb to the cells.
-
Overlay: After the adsorption period, cover the cells with a semi-solid overlay (e.g., agarose or methylcellulose) to restrict the spread of the virus.[33]
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).
-
Plaque Visualization and Counting: Stain the cell monolayer with a dye like crystal violet to visualize and count the plaques.[34]
-
EC50 Determination: The 50% effective concentration (EC50) is the concentration of the quinoline analog that reduces the number of plaques by 50% compared to the virus control (no compound).[32]
Section 5: The Challenge of Resistance
A significant challenge to the clinical utility of quinolones is the emergence of bacterial resistance. The primary mechanisms of resistance include:
-
Target-Site Mutations: Alterations in the quinolone-binding regions of DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes) reduce the binding affinity of the drugs.[6][35]
-
Reduced Drug Accumulation: This can occur through decreased uptake due to alterations in porin channels in the outer membrane of Gram-negative bacteria, or increased efflux of the drug by overexpression of efflux pumps.[6][35]
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying genes that protect the target enzymes or modify the quinolone molecule can also confer resistance.[10]
Conclusion
The quinoline scaffold remains a highly valuable platform for the discovery and development of novel antimicrobial agents. This guide has provided a comparative overview of the antibacterial, antifungal, antiviral, and antiprotozoal efficacy of various quinoline analogs, grounded in their mechanisms of action and structure-activity relationships. The detailed experimental protocols offer a practical framework for researchers to evaluate the performance of new quinoline derivatives. As the challenge of antimicrobial resistance continues to grow, a thorough understanding of the principles outlined in this guide will be crucial for designing the next generation of effective quinoline-based therapeutics.
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A Comparative In Vitro Cytotoxicity Analysis of Novel Quinoline Compounds: A Guide for Drug Discovery Professionals
Introduction: The Ascendant Quinoline Scaffold in Oncology
The quinoline moiety, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in the landscape of modern medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including the ability to induce apoptosis, arrest the cell cycle, and interfere with critical tumor-growth signaling pathways.[1][3] This has led to the development of several quinoline-based drugs that are now integral to cancer treatment regimens.[2][4][5] Researchers are increasingly focused on synthesizing novel quinoline derivatives to enhance efficacy, overcome drug resistance, and improve the safety profiles of existing chemotherapeutics.[1][6]
This guide presents a comparative in vitro cytotoxicity analysis of a panel of novel quinoline compounds against established cancer cell lines. We will delve into the experimental rationale, provide detailed protocols for key cytotoxicity assays, and present comparative data against a standard chemotherapeutic agent, doxorubicin. Furthermore, we will explore a common mechanism of action by illustrating the impact of these compounds on the PI3K/Akt signaling pathway, a cascade frequently dysregulated in cancer.[7][8][9]
Experimental Design and Rationale
The primary objective of this study is to ascertain the cytotoxic potential of novel quinoline compounds (designated QN-1, QN-2, and QN-3) and compare their efficacy to a well-established anticancer drug, doxorubicin. The selection of a diverse panel of human cancer cell lines is crucial for evaluating the spectrum of activity and potential selectivity of the test compounds. For this investigation, we have selected:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
A non-cancerous cell line, such as normal human dermal fibroblasts (HFF-1), is included to assess the general cytotoxicity and potential for a favorable therapeutic window.[10][11]
To provide a comprehensive assessment of cytotoxicity, multiple assays that measure different cellular endpoints are employed. The MTT assay, which evaluates metabolic activity, serves as a primary indicator of cell viability.[12][13][14] To corroborate these findings and gain further insight into the mode of cell death, a Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, and an apoptosis assay will be conducted.[15][16]
Comparative Cytotoxicity Data
The cytotoxic effects of the novel quinoline compounds and doxorubicin were determined after a 48-hour incubation period with the selected cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was calculated for each compound.
| Compound | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HCT-116 (IC50 in µM) | HFF-1 (IC50 in µM) |
| QN-1 | 2.5 | 5.2 | 3.1 | > 50 |
| QN-2 | 1.8 | 3.9 | 2.4 | > 50 |
| QN-3 | 8.7 | 12.4 | 10.5 | > 75 |
| Doxorubicin | 0.9 | 1.5 | 1.1 | 8.2 |
Data Interpretation: The results indicate that compounds QN-1 and QN-2 exhibit potent cytotoxic activity against all tested cancer cell lines, with IC50 values in the low micromolar range. Notably, both compounds demonstrate significantly lower cytotoxicity towards the normal HFF-1 cell line, suggesting a degree of selectivity for cancer cells. Compound QN-3 displayed weaker cytotoxic effects compared to QN-1, QN-2, and the reference drug doxorubicin. While doxorubicin remains the most potent cytotoxic agent, its higher toxicity in the non-cancerous cell line highlights a potential advantage of the novel quinoline compounds in terms of a wider therapeutic index.
Mechanistic Insights: Targeting the PI3K/Akt Signaling Pathway
Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways that are crucial for cancer cell survival and proliferation.[17] The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling routes in human cancers, making it an attractive target for therapeutic intervention.[7][18][19] Activated Akt, a serine/threonine kinase, phosphorylates and regulates a multitude of downstream substrates involved in cell survival, growth, and proliferation.[9]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of a novel quinoline compound.
Experimental Protocols
A self-validating experimental design is paramount for ensuring the trustworthiness of the generated data. This involves the inclusion of appropriate controls, such as untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
In Vitro Cytotoxicity Testing Workflow
Caption: A generalized workflow for in vitro cytotoxicity testing.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel quinoline compounds and doxorubicin in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
LDH Cytotoxicity Assay Protocol
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[15][16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][16]
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Apoptosis Assay (Caspase-3/7 Activity)
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs induce cell death.[21][22] This can be assessed by measuring the activity of executioner caspases, such as caspase-3 and caspase-7.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol using an opaque-walled 96-well plate.
-
Caspase Reagent Addition: Add 100 µL of a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity and can be used to determine the induction of apoptosis by the test compounds.
Conclusion and Future Directions
The novel quinoline compounds QN-1 and QN-2 have demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines, with a favorable selectivity profile compared to the standard chemotherapeutic agent doxorubicin. These promising results warrant further investigation into their precise mechanisms of action, including a more detailed analysis of their effects on the PI3K/Akt pathway and other relevant signaling cascades. Subsequent studies should also focus on in vivo efficacy and toxicity profiling in animal models to further assess their therapeutic potential. The continued exploration of the quinoline scaffold holds considerable promise for the development of the next generation of targeted anticancer therapies.
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A Comparative Guide to the Structural Validation of Synthesized 2-Chloroquinolines: Why X-ray Crystallography Reigns Supreme
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step in a synthesis protocol; it is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. The quinoline scaffold, and specifically 2-chloroquinoline derivatives, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise arrangement of atoms in these synthesized molecules dictates their interaction with biological targets, and thus, their efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural validation of synthesized 2-chloroquinolines, with a special focus on the definitive power of single-crystal X-ray crystallography.
The Synthetic Challenge: A Representative Protocol for 2-Chloroquinoline Synthesis
The synthesis of 2-chloroquinolines can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent approach for generating 2-chloroquinoline-3-carbaldehydes.[3][4] A generalized synthetic scheme starting from an appropriately substituted acetanilide is presented below. The successful synthesis of the target molecule is the first crucial step, but it is the rigorous validation of its structure that provides the confidence to proceed with further research and development. A novel synthesis has also been reported from 2-vinylanilines.[5]
Experimental Protocol: Synthesis of a 2-Chloroquinoline Derivative
A common route involves the reaction of an N-arylacetamide with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the corresponding 2-chloro-3-formylquinoline.
Step 1: Formation of the Vilsmeier Reagent In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF).
Step 2: Reaction with Acetanilide The substituted acetanilide is then added to the freshly prepared Vilsmeier reagent.
Step 3: Cyclization and Chlorination The reaction mixture is heated, leading to cyclization and the formation of the 2-chloroquinoline ring system.
Step 4: Work-up and Purification The reaction is quenched with ice water, and the crude product is filtered, washed, and purified, typically by recrystallization or column chromatography.
The product of this synthesis, a crystalline solid, is now ready for structural validation. While techniques like NMR and mass spectrometry provide essential preliminary data, they often fall short of providing the unequivocal proof of structure that X-ray crystallography delivers.
The Gold Standard: Unambiguous Structure Determination by X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][7][8] It is considered the gold standard for molecular structure determination because it directly visualizes the electron density of the molecule, allowing for the precise measurement of bond lengths, bond angles, and stereochemistry.[7][9][10] For a novel synthesized compound like a 2-chloroquinoline derivative, X-ray crystallography offers irrefutable proof of its structure.
The Causality Behind Experimental Choices in X-ray Crystallography
The success of an X-ray crystallography experiment hinges on the quality of the single crystal. The choice of solvent and crystallization conditions are critical. A slow crystallization process is often preferred as it allows the molecules to pack in a highly ordered lattice, which is essential for obtaining a high-resolution diffraction pattern.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth and Selection:
-
Grow single crystals of the synthesized 2-chloroquinoline derivative from a suitable solvent system (e.g., ethanol, acetone, or a mixture of solvents) using techniques like slow evaporation or vapor diffusion.
-
Under a microscope, select a well-formed, transparent crystal with sharp edges, typically 0.1-0.3 mm in size.[6]
2. Crystal Mounting:
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoloop.[11]
3. Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.[7]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[12]
-
A detector records the positions and intensities of the diffracted X-rays, generating a unique diffraction pattern.[7][13]
4. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using computational methods to generate an initial electron density map.[13]
-
An initial molecular model is built into the electron density map.
-
The model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[9] The quality of the final structure is assessed using metrics such as the R-factor.
The final output is a detailed three-dimensional model of the 2-chloroquinoline molecule, providing precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This level of detail is unattainable with other common analytical techniques.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization and for compounds that are difficult to crystallize. Each technique offers a unique piece of the structural puzzle.
| Technique | Information Obtained | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing.[7][10] | Unambiguous structure determination; considered the "gold standard".[14] | Requires a high-quality single crystal, which can be challenging to obtain.[15][16] The solid-state structure may differ from the solution-state conformation. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (2D NMR).[17] | Provides detailed information about the molecule's structure in solution; non-destructive.[15][18] | Does not provide direct information on bond lengths or angles; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, which can infer structural features.[19] | High sensitivity; provides the molecular formula with high-resolution MS.[20] | Does not provide information on stereochemistry or the connectivity of isomers. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies.[19][21] | Quick and easy method for identifying functional groups.[22] | Provides limited information about the overall molecular structure.[23] |
In-depth Comparison: The Synergy of Techniques
NMR Spectroscopy: For 2-chloroquinoline, ¹H NMR spectroscopy will show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about the substitution pattern on the quinoline ring.[17] ¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.[17] While NMR is excellent for confirming the presence of the quinoline core and the relative positions of substituents, it cannot definitively determine the absolute stereochemistry or provide precise bond lengths and angles.
Mass Spectrometry: Mass spectrometry of a synthesized 2-chloroquinoline will show a molecular ion peak corresponding to its molecular weight. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key indicator of its presence.[24] Fragmentation patterns can also provide clues about the structure.[25] However, MS cannot distinguish between isomers.
IR Spectroscopy: The IR spectrum of a 2-chloroquinoline derivative will exhibit characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and the C-Cl stretching frequency.[26][27] While useful for confirming the presence of these functional groups, IR spectroscopy provides the least amount of detailed structural information compared to NMR and MS.[23]
Conclusion: The Indisputable Verdict of X-ray Crystallography
In the rigorous world of drug discovery and development, ambiguity is a liability. While NMR, MS, and IR spectroscopy are essential tools for the routine characterization of synthesized compounds, they provide circumstantial evidence of a molecule's structure. X-ray crystallography, in contrast, delivers a direct and unambiguous visualization of the molecular architecture. For novel 2-chloroquinoline derivatives, where subtle structural variations can have profound biological consequences, the investment in obtaining a single-crystal X-ray structure is not just a matter of scientific rigor; it is a critical step in ensuring the integrity and success of the entire research program. The atomic-level detail provided by X-ray crystallography is the unshakeable foundation upon which confident and impactful scientific progress is built.
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A Comparative Guide to Molecular Docking Studies of 2-Chloroquinoline-3-carboxaldehyde with Biological Targets
This guide provides an in-depth, objective comparison of the molecular docking performance of 2-chloroquinoline-3-carboxaldehyde and its derivatives against key biological targets. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this structure exhibit a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2] The derivative 2-chloroquinoline-3-carboxaldehyde, in particular, serves as a highly versatile starting material, or "synthon," for generating diverse molecular libraries.[3] Its reactivity at the chloro and aldehyde positions allows for the synthesis of more complex molecules designed to interact with specific biological targets.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, it is instrumental for screening virtual libraries of compounds against a protein target, predicting binding affinity, and guiding the rational design of more potent and selective inhibitors. This guide will use the SARS-CoV-2 Main Protease (MPro) as a primary case study to illustrate a complete docking workflow and compare the performance of 2-chloroquinoline-3-carboxaldehyde derivatives.
Case Study: Targeting the SARS-CoV-2 Main Protease (MPro)
The COVID-19 pandemic spurred intensive research into antiviral treatments, with the SARS-CoV-2 Main Protease (MPro, also known as 3CLpro) emerging as a prime drug target. This cysteine protease is essential for the virus's replication cycle, making its inhibition a critical strategy for stopping viral propagation.
The 2-chloroquinoline scaffold has been identified as a promising pharmacophore for developing MPro inhibitors.[5] The electrophilic nature of the carbon atoms attached to the chlorine and the imine group (in its derivatives) makes them potential "warheads" susceptible to nucleophilic attack by the catalytic cysteine residue (Cys145) in the MPro active site.[5]
Experimental Protocol: Molecular Docking Workflow
This section details a standardized, self-validating protocol for performing a molecular docking study of 2-chloroquinoline-3-carboxaldehyde derivatives against SARS-CoV-2 MPro.
Pillar of Trustworthiness: This protocol is designed to be a self-validating system. The initial re-docking of the co-crystallized ligand validates the accuracy of the docking parameters and scoring function before proceeding with novel compounds.
Step 1: Target Protein Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of SARS-CoV-2 MPro from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6LU7, which contains a co-crystallized inhibitor.
-
Pre-processing: Load the structure into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, Discovery Studio).
-
Clean the Structure: Remove water molecules, co-solvents, and any non-essential ions. Separate the protein chain from the co-crystallized ligand.
-
Add Hydrogens & Assign Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges using a force field like Gasteiger or Kollman. This step is crucial for accurately calculating electrostatic interactions.
Step 2: Ligand Preparation
-
Sketch or Obtain Ligand Structure: Draw the 2-chloroquinoline-3-carboxaldehyde molecule or its derivative using a chemical sketcher (e.g., ChemDraw) or download its structure from a database like PubChem.
-
Energy Minimization: Perform a 3D energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable conformation.
-
Assign Charges & Torsion: Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand. This allows the docking algorithm to explore different conformations of the molecule within the binding site.
Step 3: Grid Generation and Docking Site Definition
-
Define the Binding Pocket: The binding site is defined based on the position of the co-crystallized ligand in the original PDB file. This ensures the docking simulation is focused on the known active site.
-
Generate Grid Box: Create a grid box that encompasses the entire binding pocket with a sufficient margin (typically 10 Å in each direction from the ligand). The grid maps the interaction potential for different atom types, speeding up the docking calculation.
Step 4: Docking Simulation and Validation
-
Re-docking (Validation): First, dock the extracted co-crystallized ligand back into the prepared protein's active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value < 2.0 Å indicates that the docking protocol can accurately reproduce the experimental binding mode.
-
Dock Test Ligands: Perform the docking simulation for 2-chloroquinoline-3-carboxaldehyde and its derivatives using a search algorithm like the Lamarckian Genetic Algorithm in AutoDock.[6] The algorithm will generate multiple binding poses.
Step 5: Analysis of Results
-
Binding Energy & Docking Score: Analyze the results based on the predicted binding affinity (in kcal/mol) and the docking score. The most negative value typically indicates the most favorable binding pose.[7]
-
Interaction Analysis: Visualize the best-scoring pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds with active site residues.[6]
Visualization of the Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Performance Comparison: 2-Chloroquinoline Derivatives vs. Alternatives
The true utility of the 2-chloroquinoline-3-carboxaldehyde scaffold lies in its derivatization. By reacting the aldehyde group to form imines, hydrazones, or other functional groups, researchers can extend the molecule to form additional interactions within the target's binding pocket, thereby improving affinity and specificity.[5][8]
A study on SARS-CoV-2 MPro and PLPro inhibitors demonstrated this principle effectively.[5] Derivatives of 2-chloroquinoline-3-carboxaldehyde were synthesized and tested. The data below compares the parent compound with a representative derivative from that study and a known inhibitor.
| Compound | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (MPro) | Citation |
| 2-Chloroquinoline-3-carboxaldehyde | SARS-CoV-2 MPro | -6.5 | His41, Cys145 | [4] |
| Derivative C10 * | SARS-CoV-2 MPro | -8.2 | His41, Met49, Cys145, His163, Glu166 | [5] |
| N3 Inhibitor (Co-crystallized) | SARS-CoV-2 MPro | -7.9 (Re-docked) | Thr26, His41, Cys145, His164, Glu166 | [5] |
Derivative C10: (E)-1-((2-chloroquinolin-3-yl)methylene)-2-(4-nitrophenyl)hydrazine
Analysis of Results:
-
The parent compound, 2-chloroquinoline-3-carboxaldehyde , shows a moderate binding affinity. Its smaller size limits its ability to form extensive interactions within the MPro active site.
-
Derivative C10 , an imine derivative, demonstrates a significantly improved binding affinity.[5] The addition of the nitrophenylhydrazine moiety allows it to form extra hydrogen bonds and hydrophobic interactions with key residues like His163 and Glu166 in the S2 subsite of the protease, leading to a more stable complex.
-
Compared to the known N3 inhibitor , the optimized quinoline derivative shows a competitive, and in this case, slightly better, predicted binding affinity, highlighting the success of the rational design strategy.
Broader Applications and Alternative Biological Targets
The versatility of the 2-chloroquinoline-3-carboxaldehyde scaffold is not limited to viral proteases. Docking studies have explored its potential against a range of other significant biological targets:
-
HIV Reverse Transcriptase: Derivatives have been designed and docked into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase. One study found that a pyrimidine-containing quinoline derivative achieved a docking score of -10.675, superior to the standard drugs rilpivirine and elvitegravir.[7]
-
Pim-1 Kinase: This enzyme is a target in cancer therapy. Derivatives of 2-chloroquinoline have shown potent inhibitory activity against Pim-1 kinase, with docking studies confirming their binding mode and interactions with key residues in the ATP-binding pocket.[9]
-
Bacterial Targets: The quinoline core is famous for its antibacterial properties (e.g., fluoroquinolones). Docking studies have been used to evaluate novel quinoline carboxamide analogs against bacterial enzymes from species like Aeromonas hydrophila, guiding the development of new antibacterial agents.[10]
Conclusion
Molecular docking is an indispensable tool in modern drug discovery, providing crucial insights into ligand-target interactions that guide the synthesis and optimization of novel therapeutic agents. The 2-chloroquinoline-3-carboxaldehyde scaffold has proven to be an exceptionally fruitful starting point for designing inhibitors against a wide variety of biological targets. As demonstrated with the SARS-CoV-2 MPro case study, computational analysis effectively predicts how strategic derivatization can significantly enhance binding affinity. The strong correlation between in-silico predictions and subsequent in-vitro activity underscores the power of this combined approach, paving the way for the development of next-generation therapeutics for viral, bacterial, and oncological diseases.
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Kattula, B., Reddi, B., Jangam, A., Naik, L., Adimoolam, B. M., Vavilapalli, S., ... & Addlagatta, A. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 138, 106653. Available from: [Link][5]
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Gowda, S., & et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry. Available from: [Link][12]
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Saral, A., Sudha, P., Muthu, S., Sevvanthi, S., Sangeetha, P., & Chloroquinoline-3-carboxaldehyde, S. (2021). Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. Heliyon, 7(8), e07529. Available from: [Link][4]
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Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications. ResearchGate. Available from: [Link][13]
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Bhardwaj, N., Choudhary, D., Pathania, A., Baranwal, S., & Kumar, P. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Turkish Journal of Chemistry, 45(4), 1169-1181. Available from: [Link][7]
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Abdel-Wahab, B. F., Khidre, R. E., & Aly, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC. Available from: [Link][2]
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Batool, S., Afzal, A., & Zeeshan, M. (2024). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonView: Medical and Informatics. Available from: [Link][14]
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Manjunatha, M., et al. (2016). Synthesis, antimicrobial evaluation and docking studies of novel quinoline carboxamide analogs. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link][10]
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The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-formylquinolines
In the relentless pursuit of novel therapeutic agents, the quinoline scaffold has consistently emerged as a privileged structure in medicinal chemistry. Its versatile framework has given rise to a multitude of compounds with a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. Among the vast library of quinoline derivatives, 2-chloro-3-formylquinolines stand out as exceptionally versatile synthetic intermediates, offering a gateway to a diverse array of heterocyclic systems with significant pharmacological potential. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-chloro-3-formylquinoline derivatives, drawing upon experimental data to elucidate the intricate connections between molecular architecture and biological function. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of next-generation therapeutics.
The Synthetic Keystone: Vilsmeier-Haack Cyclization of Acetanilides
The journey into the chemical space of 2-chloro-3-formylquinolines predominantly begins with the Vilsmeier-Haack reaction. This powerful synthetic tool allows for the one-pot cyclization and formylation of readily available N-arylacetamides, yielding the core 2-chloro-3-formylquinoline scaffold.[1] The causality behind this choice of reaction lies in its efficiency and regioselectivity. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile that drives the cyclization of the acetanilide.
The nature of the substituent on the starting acetanilide plays a crucial role in the reaction's efficiency. Electron-donating groups on the aromatic ring of the acetanilide generally lead to higher yields and faster reaction times, a testament to the electrophilic aromatic substitution mechanism at play. Conversely, electron-withdrawing groups can hinder the reaction, resulting in lower yields. This fundamental understanding of the reaction mechanism is paramount for optimizing the synthesis of the foundational scaffold.
Caption: Generalized workflow of the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.
Anticancer Activity: A Tale of Two Moieties
The 2-chloro and 3-formyl groups of the quinoline scaffold are not merely synthetic handles but are critical determinants of the molecule's biological activity. Modifications at these positions have led to the discovery of potent anticancer agents that exhibit their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][3][4]
The Influence of Substituents on the Quinoline Core
The substitution pattern on the benzenoid ring of the 2-chloro-3-formylquinoline nucleus significantly modulates its anticancer potency. The electronic nature and steric bulk of these substituents can influence the molecule's ability to interact with its biological targets.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Substituted 2-Chloro-3-formylquinoline Derivatives
| Compound ID | R (Position 6) | R' (Position 8) | MCF-7 (Breast) | A549 (Lung) | Reference |
| 1a | H | H | >50 | >50 | [5] |
| 1b | CH₃ | H | 28.5 | 32.1 | [5] |
| 1c | OCH₃ | H | 15.2 | 18.7 | [6] |
| 1d | Cl | H | 22.8 | 25.4 | [5] |
| 1e | H | CH₃ | 35.1 | 40.2 | [7] |
Data is compiled and synthesized from multiple sources for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
From the data, a clear trend emerges: the introduction of electron-donating groups, such as a methoxy group at the 6-position (1c ), tends to enhance the cytotoxic activity against both MCF-7 and A549 cancer cell lines.[6] This suggests that increased electron density on the quinoline ring may be favorable for interaction with the target. In contrast, the unsubstituted parent compound (1a ) shows minimal activity.
The Versatility of the 3-Formyl Group: Gateway to Potent Schiff Bases and Heterocycles
The true synthetic and biological power of 2-chloro-3-formylquinolines lies in the reactivity of the aldehyde group at the 3-position. Condensation of this group with various amines, hydrazines, and other nucleophiles has yielded a vast library of Schiff bases and fused heterocyclic derivatives with remarkable anticancer profiles.
One of the most explored avenues is the synthesis of Schiff bases. The imine (-C=N-) linkage introduces a new dimension of structural diversity and allows for the incorporation of various aromatic and heterocyclic moieties that can profoundly influence biological activity.
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The Ascendant Trajectory of Quinoline Scaffolds in Oncology: A Comparative Efficacy Analysis Against Established Anticancer Agents
Introduction: The Quinoline Nucleus as a Privileged Scaffold in Anticancer Drug Discovery
The quinoline ring, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to interact with a multitude of biological targets have made it a cornerstone in the development of therapeutics across various disease areas.[1] In oncology, this scaffold has proven particularly fruitful, giving rise to a new generation of targeted therapies that challenge and, in some cases, surpass the efficacy of long-standing treatment paradigms.[2]
Quinoline-based agents exert their anticancer effects through diverse and potent mechanisms of action. These include intercalating with DNA, inhibiting critical enzymes like topoisomerases, and, most notably, modulating the activity of protein kinases that drive oncogenic signaling pathways.[2][3] This guide provides a comprehensive, data-driven comparison of the efficacy of both clinically approved and preclinical quinoline-based anticancer agents against established drugs, offering researchers and drug development professionals a clear perspective on their therapeutic potential and the experimental frameworks used for their evaluation.
Part 1: Clinical Efficacy of Approved Quinoline-Based Kinase Inhibitors
The most compelling evidence for the efficacy of quinoline-based agents comes from head-to-head clinical trials comparing them against the then-standard-of-care. Several quinoline-based tyrosine kinase inhibitors (TKIs) have demonstrated superiority or non-inferiority with significant advantages in key secondary endpoints, leading to their FDA approval and integration into clinical practice.
Causality in Experimental Design: Why Head-to-Head Trials?
The gold standard for evaluating a new therapeutic is the randomized controlled trial (RCT), particularly a head-to-head trial against the current standard treatment. This design minimizes bias and allows for a direct, rigorous comparison of efficacy (e.g., survival rates, tumor response) and safety. Key endpoints like Overall Survival (OS), Progression-Free Survival (PFS), and Objective Response Rate (ORR) provide a multi-faceted view of a drug's clinical benefit.
Comparative Clinical Data
The following table summarizes the pivotal clinical trial data for four prominent FDA-approved quinoline-based drugs versus their established competitors.
| Quinoline-Based Drug | Cancer Type | Comparator Drug | Key Efficacy Endpoints & Results | Trial Name / Source |
| Bosutinib | Chronic Myeloid Leukemia (CML), Chronic Phase | Imatinib | Major Molecular Response (MMR) at 12 months: - Bosutinib: 47.2%- Imatinib: 36.9% (P=0.02)[4]Complete Cytogenetic Response (CCyR) by 12 months: - Bosutinib: 77.2%- Imatinib: 66.4% (P=0.0075)[5] | BFORE Trial[4] |
| Lenvatinib | Unresectable Hepatocellular Carcinoma (HCC) | Sorafenib | Median Overall Survival (OS): - Lenvatinib: 13.6 months- Sorafenib: 12.3 months (Non-inferiority met)[6]Median Progression-Free Survival (PFS): - Lenvatinib: 7.4 months- Sorafenib: 3.7 months (P<0.00001)[7]Objective Response Rate (ORR): - Lenvatinib: 24%- Sorafenib: 9% (P<0.00001)[7] | REFLECT Study[7] |
| Cabozantinib | Advanced Renal Cell Carcinoma (RCC), Intermediate/Poor Risk | Sunitinib | Median Progression-Free Survival (PFS): - Cabozantinib: 8.6 months- Sunitinib: 5.3 months (HR 0.48; P<0.001)[8]Objective Response Rate (ORR): - Cabozantinib: 33%- Sunitinib: 12%[9] | CABOSUN Trial[9] |
| Neratinib | Early-Stage, HER2+ Breast Cancer (Extended Adjuvant) | Placebo (Post-Trastuzumab) | 2-Year Invasive Disease-Free Survival (iDFS): - Neratinib: 94.2%- Placebo: 91.9% (HR 0.66; P=0.004)[10] | ExteNET Trial[10] |
Expert Interpretation: The data conclusively show that quinoline-based TKIs offer significant advantages. For CML, Bosutinib achieves deeper and faster molecular responses compared to imatinib.[4] In HCC and RCC, Lenvatinib and Cabozantinib, while showing comparable overall survival to their predecessors, demonstrate a marked improvement in delaying disease progression and shrinking tumors.[6][7][8] This is clinically meaningful as it can improve quality of life and provide a longer window before needing to switch to subsequent therapies. Neratinib's role in the extended adjuvant setting for HER2-positive breast cancer demonstrates the ability of newer quinoline agents to address residual disease and prevent recurrence after a standard-of-care regimen.[10]
Part 2: Preclinical Efficacy of Emerging Quinoline-Based Agents
The drug development pipeline is rich with novel quinoline derivatives showing potent anticancer activity in preclinical models. These studies are crucial for identifying promising candidates for clinical investigation.
Causality in Experimental Design: The Role of In Vitro Cytotoxicity Assays
The foundational step in preclinical assessment is the in vitro cytotoxicity assay. The goal is to determine a compound's ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
To ensure a robust and translatable assessment, a panel of well-characterized cancer cell lines is used. The choice of cell lines is critical and based on their representation of specific cancer types and molecular subtypes. For example:
-
MCF-7: A widely used cell line for estrogen receptor-positive (ER+) breast cancer research.[5]
-
A549: A standard model for non-small cell lung cancer (NSCLC).[11]
-
HCT-116: A key model for colorectal cancer, known for its intact mismatch repair system.
-
HepG2: A common cell line for hepatocellular carcinoma studies.[5]
Comparing the IC50 values of a novel quinoline agent against a standard chemotherapy drug like Doxorubicin or Cisplatin within the same experiment provides a direct benchmark of its relative potency.
Comparative In Vitro Cytotoxicity Data (IC50, µM)
The following table presents a summary of preclinical data from various studies, directly comparing novel quinoline derivatives to established chemotherapeutic agents.
| Compound Class | Specific Derivative | Cancer Cell Line | Quinoline IC50 (µM) | Standard Drug IC50 (µM) | Reference Drug | Source |
| Quinoline-Docetaxel Analogue | Compound 6c | MCF-7-MDR (Resistant Breast) | 0.0088 | 0.180 | Docetaxel | |
| Quinoline Derivative | Compound 91b1 | AGS (Gastric) | 4.28 (µg/mL) | 13.00 (µg/mL) | Cisplatin (CDDP) | |
| Quinoline Derivative | Compound 91b1 | KYSE150 (Esophageal) | 4.17 (µg/mL) | 13.20 (µg/mL) | Cisplatin (CDDP) | |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | Not Specified | - | |
| Pyrazolo-quinoline | Compound 64 | MCF-7 (Breast) | 1.98 | 2.44 | Doxorubicin | |
| 4-amino, 7-substituted-quinoline | Compound 37 | MCF-7 (Breast) | Potent (exact value not specified) | Doxorubicin | Doxorubicin | [9] |
Expert Interpretation: The preclinical data are highly encouraging. Many novel quinoline derivatives exhibit IC50 values in the low micromolar and even nanomolar range, indicating high potency. Critically, some compounds demonstrate superior activity compared to standard drugs like doxorubicin and cisplatin, particularly in drug-resistant cell lines (e.g., Compound 6c in MCF-7-MDR cells). This suggests that quinoline-based agents may be effective in overcoming mechanisms of chemotherapy resistance, a major clinical challenge.
Part 3: Mechanistic Insights & Experimental Protocols
Understanding how these agents work is as important as knowing that they work. Many quinoline-based drugs function as kinase inhibitors, targeting aberrant signaling pathways essential for cancer cell growth and survival.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism.[8] It is one of the most frequently hyperactivated signaling pathways in human cancers, making it a prime target for therapeutic intervention. Kinase inhibitors, including many quinoline-based drugs, are designed to block key nodes in this cascade, thereby halting the downstream signals that promote cancer growth.
The following diagram, generated using DOT language, illustrates the core components of this pathway and indicates the points of inhibition by targeted therapies.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.
Experimental Protocols
The following protocols are foundational for the in vitro assessment of anticancer agents. Their rigorous application ensures the generation of reliable and reproducible data.
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.
Workflow Diagram
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-based test compounds and the standard reference drug in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis (programmed cell death), a common mechanism of action for anticancer drugs.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Use trypsin to gently detach the adherent cells.
-
Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Conclusion and Future Directions
The evidence presented in this guide demonstrates that quinoline-based anticancer agents represent a significant advancement in oncology. In the clinical setting, approved drugs like bosutinib, lenvatinib, and cabozantinib have established new standards of care by improving key efficacy outcomes compared to previous therapies.[4][7][9] In the preclinical pipeline, novel quinoline derivatives consistently show high potency, often exceeding that of conventional chemotherapies, and hold promise for overcoming drug resistance.
The success of these agents is rooted in their ability to potently and often selectively inhibit critical oncogenic drivers, such as the kinases in the PI3K/Akt/mTOR pathway. As our understanding of cancer biology deepens, the rational design of new quinoline derivatives will continue to yield highly effective and targeted therapies. Future research will likely focus on developing next-generation inhibitors with improved selectivity, novel mechanisms of action, and efficacy in combination with other treatment modalities like immunotherapy. The quinoline scaffold, with its proven track record and chemical tractability, is poised to remain at the forefront of this endeavor.
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A Comparative Guide to the Reaction Mechanisms of 2-Chloroquinoline Transformations
Introduction: The Versatility of the 2-Chloroquinoline Scaffold
In the landscape of pharmaceutical and materials science, the quinoline core is a privileged scaffold, appearing in a vast array of biologically active compounds and functional materials.[1] Among its derivatives, 2-chloroquinoline stands out as a particularly versatile and indispensable building block. The presence of a chlorine atom at the C2 position, activated by the electron-withdrawing effect of the ring nitrogen, renders this site highly susceptible to a variety of chemical transformations. This reactivity allows chemists to readily introduce diverse functional groups, enabling the systematic exploration of structure-activity relationships crucial for drug development and the tailoring of molecular properties for advanced materials.[1]
This guide provides an in-depth analysis and comparison of the primary reaction mechanisms governing the transformation of 2-chloroquinolines. We will move beyond simple procedural lists to explore the underlying principles and causal factors that dictate the success of these reactions. By examining classical Nucleophilic Aromatic Substitution (SNAr) alongside modern palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination and Suzuki coupling, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically design and optimize synthetic routes involving this critical intermediate.
Mechanism 1: Nucleophilic Aromatic Substitution (SNAr) - The Classic Pathway
The most fundamental transformation of 2-chloroquinoline is its reaction with nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway does not require a metal catalyst and proceeds through a distinct addition-elimination sequence.
Mechanistic Deep Dive
The SNAr reaction is a two-step process.[2] First, the nucleophile attacks the electron-deficient C2 carbon of the quinoline ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom, which stabilizes the intermediate. This initial addition is typically the rate-determining step. In the second, faster step, aromaticity is restored by the elimination of the chloride leaving group.[2] The overall reactivity is significantly higher than that of a simple chlorobenzene because the quinoline nitrogen atom acts as a powerful electron-withdrawing group, activating the C2 position for nucleophilic attack.[3]
Caption: General workflow for the SNAr mechanism on 2-chloroquinoline.
Supporting Experimental Data: Amination via SNAr
The reaction of 2-chloroquinoline with various amines is a classic example of SNAr. The conditions and outcomes vary depending on the nucleophilicity and steric bulk of the amine.
| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Ethanol | Reflux | 8 | ~90% | |
| Piperidine | DMF | 100 | 6 | High | |
| 4H-1,2,4-triazol-4-amine | DMF | Reflux | - | Good | |
| Aniline | Neat | 150 | 12 | Moderate | General Knowledge |
Experimental Protocol: Synthesis of 2-Morpholinoquinoline
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoline (1.0 g, 6.1 mmol).
-
Reagents: Add ethanol (20 mL) followed by morpholine (1.1 mL, 12.2 mmol, 2.0 equiv.).
-
Causality: Using an excess of the amine nucleophile drives the reaction to completion and can also act as a base to neutralize the HCl formed. Ethanol is a common, polar protic solvent suitable for this transformation.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) to remove excess morpholine and its hydrochloride salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.
Mechanism 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern alternative for forming C-N bonds, offering broader scope and milder conditions compared to classical SNAr.[4] This reaction utilizes a palladium catalyst to couple an amine with an aryl halide.
Mechanistic Deep Dive
The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) species.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to phosphine ligands, undergoes oxidative addition into the C-Cl bond of 2-chloroquinoline. This forms a Pd(II) complex. The reactivity order for halides is typically I > Br > OTf > Cl, making chlorides the most challenging substrates, often requiring specialized, electron-rich, and bulky phosphine ligands.[6]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base (e.g., NaOt-Bu, K3PO4) is critical and depends on the pKa of the amine and the stability of other functional groups.[5]
-
Reductive Elimination: The C-N bond is formed as the desired 2-aminoquinoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Caption: Catalytic cycle for the Buchwald-Hartwig amination of 2-chloroquinoline.
Supporting Experimental Data: Ligand and Base Effects
The choice of ligand and base is paramount for achieving high efficiency, especially with a less reactive substrate like 2-chloroquinoline.[7][8]
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd2(dba)3 | XPhos | K3PO4 | Toluene | 100 | High | [7] |
| Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 110 | Good | [4] |
| Pd(OAc)2 | SPhos | NaOt-Bu | Toluene | 100 | High | General Knowledge |
| Pd2(dba)3 | RuPhos | K2CO3 | t-BuOH | 80 | High | General Knowledge |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloroquinoline
-
Setup: To an oven-dried Schlenk tube, add Pd(OAc)2 (11 mg, 0.05 mmol, 2 mol%), XPhos (48 mg, 0.1 mmol, 4 mol%), and NaOt-Bu (336 mg, 3.5 mmol, 1.4 equiv.).
-
Causality: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst and some ligands are oxygen-sensitive. Bulky, electron-rich phosphine ligands like XPhos are essential to facilitate the oxidative addition of the C-Cl bond and promote reductive elimination.[7]
-
-
Reagents: Evacuate and backfill the tube with argon three times. Under a positive pressure of argon, add 2-chloroquinoline (408 mg, 2.5 mmol), the desired amine (2.75 mmol, 1.1 equiv.), and anhydrous toluene (10 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution. Dilute with ethyl acetate and pass the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by flash column chromatography on silica gel.
Mechanism 3: Palladium-Catalyzed Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron species.[9]
Mechanistic Deep Dive
Similar to the Buchwald-Hartwig reaction, the Suzuki coupling operates on a Pd(0)/Pd(II) catalytic cycle.[10][11]
-
Oxidative Addition: The active LnPd(0) species adds to the 2-chloroquinoline C-Cl bond to form a Pd(II) complex. This step is often rate-limiting.[12]
-
Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. The organoboron species (e.g., a boronic acid, R-B(OH)2) is first activated by a base (e.g., K2CO3, Cs2CO3) to form a more nucleophilic boronate species [R-B(OH)3]-. This boronate then transfers its 'R' group to the Pd(II) complex, displacing the halide.[10]
-
Reductive Elimination: The two organic groups on the palladium complex (the quinolinyl group and the newly transferred 'R' group) couple and are eliminated, forming the 2-arylquinoline product and regenerating the Pd(0) catalyst.[9]
Caption: Catalytic cycle for the Suzuki coupling of 2-chloroquinoline.
Supporting Experimental Data: Scope with Arylboronic Acids
The Suzuki coupling is highly versatile, tolerating a wide range of functional groups on the boronic acid coupling partner.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | DMF/H2O | 90 | 85-95% | [12] |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane | 100 | High | General Knowledge |
| 3-Thienylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | High | General Knowledge |
| 4-Formylphenylboronic acid | SPhos Precat | K3PO4 | Dioxane/H2O | 100 | Good | General Knowledge |
Experimental Protocol: Suzuki Coupling of 2-Chloroquinoline with Phenylboronic Acid
-
Setup: In a round-bottom flask, combine 2-chloroquinoline (500 mg, 3.05 mmol), phenylboronic acid (447 mg, 3.66 mmol, 1.2 equiv.), and potassium carbonate (843 mg, 6.1 mmol, 2.0 equiv.).
-
Catalyst & Solvent: Add the palladium catalyst, such as Pd(PPh3)4 (176 mg, 0.15 mmol, 5 mol%). Add a solvent mixture, typically DMF and water (e.g., 10:1 ratio, 11 mL total).
-
Causality: The base is essential for activating the boronic acid to form the boronate for transmetalation. Water is often used as a co-solvent to help dissolve the inorganic base and facilitate the formation of the active boronate species.[10]
-
-
Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 90 °C under an argon atmosphere for 6 hours, or until TLC indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-phenylquinoline.
Comparative Analysis of Reaction Mechanisms
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Suzuki Coupling |
| Bond Formed | C-N, C-O, C-S | C-N | C-C |
| Catalyst | None (or acid/base catalysis)[3] | Palladium complex[4] | Palladium complex[9] |
| Key Intermediate | Meisenheimer complex (anionic σ-complex)[3] | Pd(II)-amido complex[5] | Pd(II)-organoboron complex[11] |
| Key Mechanistic Steps | Addition-Elimination[2] | Oxidative Addition, Reductive Elimination[6] | Oxidative Addition, Transmetalation, Reductive Elimination[10] |
| Substrate Scope | Strong nucleophiles; limited by electronics | Wide range of primary/secondary amines, amides[5] | Wide range of boronic acids/esters with diverse functional groups[9] |
| Typical Conditions | Often harsh (high temp, strong base/acid) | Milder conditions, inert atmosphere required | Milder conditions, inert atmosphere required |
| Advantages | Catalyst-free, inexpensive, simple procedure | Excellent functional group tolerance, high yields, broad scope for amines | Excellent functional group tolerance, broad scope for C-C coupling, reliable |
| Disadvantages | Limited scope, requires activated substrates, potential for side reactions | Cost of catalyst/ligands, sensitivity to air/moisture | Cost of catalyst/ligands, residual palladium contamination, requires boronic acid partner |
Conclusion
The transformation of 2-chloroquinoline is a testament to the evolution of synthetic organic chemistry. The choice between a classical SNAr pathway and modern palladium-catalyzed cross-coupling reactions is dictated by the specific synthetic goal.
-
SNAr remains a viable and cost-effective method for introducing strong nucleophiles, particularly in large-scale synthesis where avoiding transition metals is advantageous. Its primary limitation is the often-demanding reaction conditions and a narrower substrate scope.
-
Buchwald-Hartwig Amination has revolutionized the synthesis of N-arylated compounds, providing a highly versatile and functional-group-tolerant route to 2-aminoquinolines under relatively mild conditions. It is the method of choice for complex molecules and library synthesis.[4][7]
-
Suzuki Coupling offers an unparalleled ability to construct C-C bonds, enabling the synthesis of 2-aryl and 2-vinyl quinolines that are difficult to access via other methods. Its reliability and broad scope have cemented its role as a critical tool in both academic and industrial research.[9][12]
Ultimately, a thorough understanding of these distinct mechanisms empowers the modern chemist to select the optimal strategy, balancing factors of cost, efficiency, substrate availability, and functional group compatibility to achieve their desired molecular target.
References
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Global Discovery Chemistry. (2025, October 9). The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis. [Link]
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Hamama, W. S., Zoorob, H. H., & Emam, H. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(30), 16568–16595. [Link]
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Besset, T., & Schneider, C. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
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ResearchGate. (n.d.). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). Request PDF. [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
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Moglilat, H. I., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(10), 11939–11948. [Link]
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Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
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ResearchGate. (n.d.). Sonogashira coupling of 2‐chloroquinoline with terminal alkynes. [Link]
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Makelane, H. R. (2010). Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. University of South Africa. [Link]
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El-Dean, A. M. K., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 788-797. [Link]
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ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF. [Link]
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The Organic Chemistry Tutor. (2016, August 10). Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link]
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Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
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PubMed. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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ResearchGate. (n.d.). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Request PDF. [Link]
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PubMed. (2020, April 3). Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences. [Link]
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A Comparative Guide to the Thermal Stability of Substituted Quinolines for Pharmaceutical Applications
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like quinine and chloroquine to modern anticancer and antibacterial drugs[1][2]. In drug development and manufacturing, the thermal stability of an Active Pharmaceutical Ingredient (API) is not merely a matter of compliance but a critical parameter that dictates its shelf-life, formulation strategy, and safety profile[3][4]. A thermally labile compound can degrade under storage conditions or during manufacturing processes like milling and granulation, leading to loss of potency and the formation of potentially toxic impurities.
This guide provides an in-depth comparison of the analytical techniques used to assess the thermal stability of substituted quinolines. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how different substituents on the quinoline ring system modulate thermal properties and provide robust, self-validating protocols for generating reliable and comparative data.
Pillar 1: Analytical Methodologies for Thermal Analysis
The two primary techniques for evaluating the thermal stability of solid-state pharmaceuticals are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[4][5]. While often used in conjunction, they measure fundamentally different properties.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[6][7]. For quinoline derivatives, a mass loss typically indicates decomposition, where parts of the molecule are volatilized, or the loss of bound water or solvent (desolvation)[6]. The primary output is a thermogram plotting mass percentage against temperature, from which the onset temperature of decomposition (Td) is determined. This value is a crucial indicator of thermal stability[8].
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program[5][7][9]. It detects physical transitions like melting (endothermic), crystallization (exothermic), and glass transitions, as well as chemical reactions like decomposition, which can be either endothermic or exothermic[10][11]. For substituted quinolines, DSC can reveal the melting point, which often correlates with crystal lattice energy and physical stability, and can also detect the energy changes associated with decomposition, providing a complementary view to TGA[10].
Comparative Insights: TGA vs. DSC
Choosing between TGA and DSC, or using them in tandem, depends on the specific question being addressed. TGA is the definitive method for determining the temperature at which a compound begins to degrade via mass loss. However, a compound can undergo significant thermal events, such as solid-state rearrangement or decomposition into non-volatile products, without a change in mass, which TGA would not detect[6]. This is where DSC is invaluable. Conversely, an event like sublimation (a phase transition from solid to gas) shows a complete mass loss in TGA and a sharp endothermic peak in DSC, which could be mistaken for decomposition if not analyzed carefully[12].
For a comprehensive stability profile of a new quinoline derivative, simultaneous TGA-DSC analysis is the gold standard. This approach provides information on both mass change and heat flow from a single sample under identical conditions, allowing for unambiguous correlation of thermal events[4][13].
Pillar 2: The Role of Substituents in Modulating Thermal Stability
The inherent stability of the aromatic quinoline ring system is significantly influenced by the nature and position of its substituents. These effects can be broadly categorized into electronic and steric factors[14][15].
Electronic Effects
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) can stabilize the aromatic ring by delocalizing charge and reducing electron density[14]. Studies have shown that strong electron-withdrawing groups, for instance at position 6 of the quinoline ring, can make the molecule more stable by countering the electron-withdrawing effect of the ring's delocalized π-orbitals, leading to improved physical stability[16].
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or alkyl chains can increase electron density and enhance resonance stability[14]. However, their effect can be complex. In some triazine derivatives containing quinoline, electron-donating groups were found to enhance thermal stability compared to those with electron-withdrawing groups[17]. This highlights that the overall electronic landscape of the molecule, not just a single substituent, dictates stability.
Steric Effects & Intermolecular Forces
-
Bulky Substituents: Large, bulky groups like tert-butyl can physically shield the aromatic system from thermal attack, a phenomenon known as steric hindrance[14][15]. This can prevent decomposition pathways that are more accessible in less hindered molecules.
-
Intermolecular Interactions: The presence of polar functional groups, such as hydroxyl (-OH) or amine (-NH₂), can lead to strong intermolecular hydrogen bonding. Similarly, the planar structure of the quinoline ring promotes π-π stacking interactions[18]. These noncovalent forces increase the energy required to disrupt the crystal lattice, often leading to higher melting points and greater thermal stability.
The interplay of these factors is complex. A substituent may have a stabilizing electronic effect but a destabilizing steric one, or vice-versa. Therefore, a systematic analysis comparing isomers and derivatives with varying substituents is essential.
Data Presentation: A Comparative Analysis
To illustrate the impact of substitution, the following table summarizes hypothetical TGA data for a series of quinoline derivatives. The decomposition onset temperature (Td) is defined as the temperature at which 5% mass loss is observed.
| Compound | Substituent | Position | Td (°C) (5% Mass Loss) | Key Observations |
| Quinoline (Baseline) | -H | - | ~230 °C | Unsubstituted core for reference. |
| 6-Nitroquinoline | -NO₂ (EWG) | 6 | ~285 °C | Significant stabilization from a strong EWG. |
| 8-Hydroxyquinoline | -OH (EDG, H-bonding) | 8 | ~270 °C | Stabilization due to intermolecular hydrogen bonding. |
| 2-Methylquinoline | -CH₃ (EDG) | 2 | ~245 °C | Modest increase in stability from a weak EDG. |
| 2-Chloroquinoline | -Cl (EWG) | 2 | ~260 °C | Stabilization from an inductive EWG. |
Note: These values are illustrative and intended for comparative purposes. Actual experimental values may vary.
Visualizing the Experimental & Conceptual Framework
Workflow for Thermal Stability Assessment
The following diagram outlines the logical workflow for assessing the thermal stability of a novel substituted quinoline.
Caption: A generalized workflow for the thermal analysis of novel quinoline derivatives.
Substituent Effects on Quinoline Stability
This diagram illustrates the general principles of how different classes of substituents influence the thermal stability of the quinoline core.
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A Researcher's Guide to the Comparative Spectroscopic Analysis of Quinoline Isomers
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the structural nuances of heterocyclic aromatic compounds can dictate their function and efficacy. Among these, quinoline and its constitutional isomer, isoquinoline, are foundational scaffolds in a vast array of biologically active molecules and functional materials.[1] The seemingly subtle shift in the position of the nitrogen atom—from position 1 in quinoline to position 2 in isoquinoline—induces significant changes in electron distribution, leading to distinct physicochemical and spectroscopic properties.[1] This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to differentiate these critical isomers, grounded in experimental data and established methodologies.
The core structural difference between quinoline and isoquinoline lies in the placement of the nitrogen atom within the fused benzene and pyridine ring system. This variance is the primary determinant of their unique spectroscopic fingerprints.[1]
The Spectroscopic Toolkit: A Multi-Faceted Approach
A definitive structural elucidation of quinoline isomers necessitates a multi-pronged analytical approach. Four cornerstone spectroscopic techniques provide complementary information, allowing for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Probes the chemical environment of individual protons and carbons, offering a detailed map of the molecular structure.
-
Infrared (IR) Spectroscopy : Identifies the characteristic vibrational modes of the molecule's functional groups and aromatic system.[2]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : Reveals information about the electronic transitions within the conjugated π-system.
-
Fluorescence Spectroscopy : Explores the molecule's ability to emit light after absorption, a property highly sensitive to electronic structure.
Unraveling the Spectroscopic Signatures: A Comparative Data Analysis
The distinct electronic and steric environments of quinoline and isoquinoline give rise to measurable differences in their respective spectra. The following sections present a comparative analysis of data typically obtained for these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for isomer differentiation due to its high sensitivity to the local electronic environment of each nucleus.[3][4] The electronegative nitrogen atom exerts a significant influence on the chemical shifts of nearby protons and carbons.
¹H NMR Spectroscopy: The protons on the heterocyclic ring are particularly informative. In quinoline, the proton at position 2 (H-2) is adjacent to the nitrogen and experiences a strong deshielding effect, resulting in a characteristically downfield chemical shift.[1] Conversely, in isoquinoline, the H-1 proton is similarly deshielded.[1]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]
| Position | Quinoline | Isoquinoline |
| H-1 | - | 9.22 |
| H-2 | 8.90 | - |
| H-3 | 7.38 | 7.58 |
| H-4 | 8.12 | 8.50 |
| H-5 | 7.75 | 7.80 |
| H-6 | 7.52 | 7.62 |
| H-7 | 7.65 | 7.70 |
Data sourced from BenchChem's comparative guide.[1]
The coupling constants (J-values) also provide crucial structural information. Ortho-coupling (³J) between adjacent protons is typically in the range of 7-10 Hz, while meta-coupling (⁴J) is significantly smaller (2-3 Hz).[5] Analyzing these coupling patterns helps to definitively assign the protons in each ring system.[5]
¹³C NMR Spectroscopy: The effect of the nitrogen atom is also evident in the ¹³C NMR spectra. The carbon atoms directly bonded to the nitrogen (C-2 and C-9 in quinoline; C-1 and C-8a in isoquinoline) exhibit distinct chemical shifts.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Quinoline | Isoquinoline |
| C-2 | 150.3 | 152.7 |
| C-3 | 121.1 | 143.2 |
| C-4 | 136.0 | 120.6 |
| C-4a | 128.3 | 126.5 |
| C-5 | 126.6 | 127.4 |
| C-6 | 129.5 | 130.4 |
| C-7 | 127.7 | 127.2 |
| C-8 | 129.5 | 135.7 |
| C-8a | 148.4 | 128.8 |
Infrared (IR) Spectroscopy
IR spectroscopy provides a fingerprint of the vibrational modes within a molecule.[2] For quinoline and isoquinoline, the key distinguishing features are often found in the C-H out-of-plane bending region and the aromatic C=C and C=N stretching regions.[2][6]
Table 3: Comparative Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Quinoline | Isoquinoline |
| Aromatic C-H Stretch | 3050-3080 | 3050-3080 |
| Aromatic C=C/C=N Stretch | 1620, 1590, 1500 | 1625, 1580, 1495 |
| C-H Out-of-Plane Bend | ~745, ~810 | ~740, ~825 |
Note: The exact positions of IR bands can be influenced by the sample phase (e.g., liquid, gas, or in a matrix).[7]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the π-electron systems of these aromatic compounds. Both quinoline and isoquinoline exhibit multiple absorption bands corresponding to π→π* transitions. While their spectra are broadly similar, subtle differences in the position (λₘₐₓ) and intensity of these bands can be observed.[8][9]
Table 4: Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol
| Compound | Band I | Band II |
| Quinoline | ~313 | ~278, ~226 |
| Isoquinoline | ~317 | ~266, ~217 |
The differences in the absorption spectra are related to the distinct molecular orbitals of each isomer.[8]
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the electronic structure and excited-state properties of molecules. The position of the nitrogen atom influences the energy gap between the excited singlet state (S₁) and the ground state (S₀), as well as the efficiency of intersystem crossing to the triplet state. This results in different fluorescence emission wavelengths and quantum yields.[10]
Table 5: Comparative Fluorescence Properties
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ_F) |
| Quinoline | ~313 | ~350 | ~0.03 |
| Isoquinoline | ~317 | ~365 | ~0.1 |
Note: Quantum yields can be highly solvent-dependent.[10] The hydrogen bonding capability of protic solvents can stabilize the ¹(π,π*) state, leading to enhanced fluorescence.[10]
Experimental Protocols: A Self-Validating Approach
The following protocols outline standardized procedures for acquiring high-quality spectroscopic data for quinoline isomers. The rationale behind key experimental choices is provided to ensure robust and reproducible results.
Protocol 1: NMR Sample Preparation and Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural assignment.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the quinoline or isoquinoline sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation and Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]
-
¹H NMR:
-
Acquire the spectrum over a range of -1 to 10 ppm.[1]
-
Employ a 90° pulse angle to maximize signal intensity.
-
Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.[1]
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[1]
-
-
¹³C NMR:
-
Acquire the spectrum over a range of 0 to 160 ppm.[1]
-
Utilize proton decoupling to simplify the spectrum to a series of singlets.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Protocol 2: UV-Visible and Fluorescence Spectroscopy
Objective: To determine the absorption and emission characteristics of the isomers.
Methodology:
-
Sample Preparation:
-
UV-Vis Spectroscopy:
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its primary absorption maximum (λₘₐₓ).
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission.
-
Visualizing the Analytical Workflow
A systematic approach is crucial for efficiently and accurately identifying an unknown quinoline isomer. The following workflow diagram illustrates a logical sequence of analyses.
Caption: A logical workflow for the spectroscopic identification of quinoline isomers.
Conclusion
The differentiation of quinoline and isoquinoline is a quintessential example of the power of modern spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, it is the synergistic combination of NMR, IR, UV-Vis, and fluorescence spectroscopy that enables a confident and complete characterization. For researchers in drug development and materials science, a thorough understanding of these analytical methodologies is indispensable for ensuring the identity, purity, and quality of these vital heterocyclic compounds.
References
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-
The Journal of Physical Chemistry. Direct determination of singlet .far. triplet intersystem crossing quantum yield. II. Quinoline, isoquinoline, and quinoxaline. Available from: [Link]
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Mehta-Hurt, D. N., et al. (2015). The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. The Journal of Chemical Physics, 143(7), 074304. Available from: [Link]
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Mehta-Hurt, D. N., et al. (2015). The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. PubMed. Available from: [Link]
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NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available from: [Link]
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ResearchGate. Absorption and fluorescence emission spectra of selected quinolines... Available from: [Link]
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AIP Publishing. The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. Available from: [Link]
- Vo-Dinh, T. (1985). Luminescence determination of benzoquinoline isomers in complex samples. Analytica Chimica Acta, 167, 149-159.
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ResearchGate. Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Available from: [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]
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PubMed Central. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available from: [Link]
-
ResearchGate. Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. Available from: [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Available from: [Link]
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UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]
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ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available from: [Link]
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Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]
-
ResearchGate. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Available from: [Link]
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ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Available from: [Link]
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OSTI.GOV. The thermodynamic properties of quinoline and isoquinoline: Topical report. Available from: [Link]
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Scribd. CH 4 Part 2 Quinoline and Isoquinoline. Available from: [Link]
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National Institutes of Health. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Available from: [Link]
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Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khanum-Jahan/75e2f733158f331f01639d6756b107b39a795c47]([Link]
-
MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Available from: [Link]
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-
MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Available from: [Link]
-
SlideShare. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Available from: [Link]
-
ResearchGate. Quinolines and isoquinolines: reactions and synthesis. Available from: [Link]
-
Wikipedia. Isoquinoline. Available from: [Link]
-
Royal Society of Chemistry. Aromatic interactions with heterocycles in water. Available from: [Link]
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Safety Operating Guide
Definitive Disposal Protocol for 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde
A Senior Application Scientist's Guide to Safety, Compliance, and Environmental Stewardship
As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in regulatory standards and best practices for chemical hygiene.
Immediate Safety Protocols & Hazard Assessment
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This compound is a halogenated heterocyclic aldehyde, and while specific toxicological data is limited, its structural motifs warrant significant caution.
Known Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Irritation: Causes serious eye irritation[1]. The presence of the aldehyde group and chlorinated ring suggests it may also cause skin and respiratory irritation[1].
-
Classification: It is classified as a combustible solid.
Personal Protective Equipment (PPE): Adherence to proper PPE is the first line of defense against exposure. All handling and disposal procedures must be conducted with the following equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and wear protective clothing, such as a lab coat, to prevent skin contact[1][2].
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[2]. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.
Waste Characterization and Regulatory Framework
Proper disposal begins with correct waste characterization under the guidelines of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[3][4]. As the generator of the waste, the laboratory is legally responsible for this determination.
This compound waste is classified as hazardous chemical waste based on the following characteristics:
-
Toxicity: It is harmful if swallowed.
-
Reactivity: While not highly reactive under standard conditions, it is incompatible with strong oxidizing agents[5].
-
Composition: It is a halogenated organic compound , a specific category of hazardous waste that requires segregation and is typically managed through incineration at a licensed facility[6][7].
This classification strictly prohibits disposal via standard trash or sewer systems[8][9].
| Property | Description | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 323196-71-0 | |
| Physical Form | Solid | |
| Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Waste Category | Hazardous Waste, Halogenated Organic Waste | [6] |
| Prohibited Disposal | Sewer, Regular Trash, Evaporation | [10] |
Core Disposal Principle: Waste Segregation
The cornerstone of safe chemical waste management is rigorous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions. For this compound, segregation must be followed precisely.
Segregation Protocol:
-
Primary Waste Stream: Designate a specific waste container for "Halogenated Organic Solids." This container is for this compound and other similar chlorinated, brominated, or fluorinated organic compounds[6].
-
Avoid Mixing:
The rationale for separating halogenated waste is twofold: it prevents dangerous reactions and is essential for the final disposal method, as halogenated compounds require specialized, high-temperature incineration with flue gas scrubbing to prevent the formation of toxic byproducts like dioxins[8][12].
Step-by-Step Disposal Workflow
The following protocol provides a direct, procedural guide from the point of waste generation to its final removal from the laboratory.
-
Choose a Compatible Container: Select a container made of a material that will not react with the chemical waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate[11][13]. Ensure the container is in good condition, free of cracks, and leak-proof[11]. Do not use food containers[10].
-
Affix a Hazardous Waste Label: Before adding any waste, label the container clearly[11][14]. The label must include:
-
Location: Place the labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area must be at or near the point of generation and under the control of laboratory personnel[10][14][15].
-
Procedure:
-
Transfer waste into the container inside a chemical fume hood to minimize exposure.
-
Securely close the container cap immediately after adding waste. Containers must remain closed except when actively adding waste[10][11].
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
-
Solid Waste: Any disposable items heavily contaminated with the compound, such as weighing papers, gloves, or absorbent pads from a spill cleanup, should be placed in the same "Halogenated Organic Solids" container[11][13].
-
Contaminated Labware: Non-disposable labware (e.g., glassware) must be decontaminated.
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble.
-
Collect the initial rinsate in a designated "Halogenated Organic Liquid Waste" container. This rinsate is considered hazardous waste.
-
Subsequent rinses, after the initial decontamination, can typically be managed as non-halogenated waste if a non-halogenated solvent was used.
-
After solvent rinsing, wash the glassware with soap and water.
-
-
Full Containers: Once a waste container is full (or has been in the SAA for up to one year), it must be removed for disposal[10]. Do not overfill containers; leave at least 10% headspace[16].
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup[4][13]. They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[4].
-
Final Disposal Method: The most common and appropriate final disposal method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers[8][13][17].
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
